molecular formula C22H18O4 B100084 Diospyrol CAS No. 17667-23-1

Diospyrol

Cat. No.: B100084
CAS No.: 17667-23-1
M. Wt: 346.4 g/mol
InChI Key: ATGBDIJBTXFUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diospyrol is a natural tetralone-naphthol compound first isolated from the fruit of the ebony tree, Diospyros mollis Griff. (Maklua) . This compound has a long history of investigation, with its structure being a key focus of research in the mid-20th century . In a research context, this compound is noted for its significant anthelmintic properties . Studies have also indicated that extracts from the Diospyros genus, to which the source plant belongs, demonstrate antimicrobial activity against a range of organisms, including Escherichia coli , Pseudomonas aeruginosa , Candida albicans , and Staphylococcus aureus . Furthermore, preliminary toxicological studies have been conducted on this compound and its oxidized derivative, specifically investigating their effects in animal models . Researchers value this compound for exploring its potential mechanisms of action and its applications in parasitology and antimicrobial agent development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,8-dihydroxy-6-methylnaphthalen-2-yl)-6-methylnaphthalene-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-11-7-13-3-5-15(21(25)19(13)17(23)9-11)16-6-4-14-8-12(2)10-18(24)20(14)22(16)26/h3-10,23-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGBDIJBTXFUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170169
Record name Diospyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17667-23-1
Record name Diospyrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017667231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diospyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOSPYROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0O6J59FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diospyrol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diospyrol is a naturally occurring binaphthyl compound that has garnered significant interest within the scientific community, primarily for its potent anthelmintic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological activities and potential mechanisms of action. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this promising phytochemical.

Natural Sources of this compound

The primary natural source of this compound is the plant genus Diospyros, which belongs to the family Ebenaceae. Among the various species within this genus, Diospyros mollis stands out as the most well-documented and abundant source of this compound.[1] Both the fruits and the heartwood of D. mollis have been identified as rich reservoirs of this compound.[2][3][4]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and formulation. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₈O₄[5]
Molecular Weight 346.4 g/mol [5]
IUPAC Name 2-(1,8-dihydroxy-6-methylnaphthalen-2-yl)-6-methylnaphthalene-1,8-diol[5]
Appearance Not explicitly stated, but related compounds are described as prisms.[2]
Solubility Soluble in organic solvents like methylene chloride.[2]

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources, particularly Diospyros mollis, involves a multi-step process encompassing extraction and chromatography. Below is a detailed protocol based on established methodologies for the extraction of related compounds from Diospyros species, which can be adapted for this compound.

I. Extraction from Diospyros mollis Heartwood

This protocol is adapted from the documented extraction of compounds from the heartwood of D. mollis.[2]

1. Preparation of Plant Material:

  • Obtain the heartwood of Diospyros mollis.

  • Grind the air-dried heartwood into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Soak the ground heartwood powder in methylene chloride (CH₂Cl₂) at a ratio of 1 kg of plant material to 5 L of solvent.[2]

  • Macerate at room temperature for a period of seven days, with occasional agitation to enhance extraction efficiency.[2]

  • After seven days, filter the mixture to separate the solvent extract from the plant residue.

  • Repeat the soaking process with fresh methylene chloride twice more to ensure exhaustive extraction.[2]

  • Combine the filtrates from all three extractions.

3. Concentration:

  • Evaporate the combined methylene chloride extracts to dryness under reduced pressure using a rotary evaporator. This will yield a crude gum-like extract.[2]

II. Purification by Column Chromatography

The crude extract obtained is a complex mixture of phytochemicals and requires further purification to isolate this compound. Column chromatography is a standard and effective technique for this purpose.

1. Preparation of the Column:

  • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.

  • The mobile phase will be a gradient of hexane and methylene chloride.

2. Sample Loading:

  • Dissolve a known amount of the crude extract in a minimal amount of methylene chloride.

  • In a separate container, add a small amount of silica gel to the dissolved extract and mix to form a slurry.

  • Evaporate the solvent from the slurry to obtain a dry, free-flowing powder.

  • Carefully load this powder onto the top of the prepared silica gel column.

3. Elution:

  • Begin elution with a non-polar solvent system, such as 50% methylene chloride in hexane.[2]

  • Gradually increase the polarity of the mobile phase by increasing the proportion of methylene chloride.[2]

  • Collect the eluate in fractions of a fixed volume.

4. Fraction Analysis and this compound Isolation:

  • Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing under UV light.

  • Fractions showing similar TLC profiles are pooled together.

  • Fractions containing this compound can be identified by comparison with a this compound standard if available, or by further spectroscopic analysis.

  • Evaporate the solvent from the pooled fractions containing pure this compound to obtain the isolated compound.

5. Crystallization (Optional Final Purification Step):

  • For obtaining high-purity crystalline this compound, dissolve the isolated compound in a suitable solvent mixture (e.g., methylene chloride-hexane) and allow for slow evaporation to induce crystallization.[2]

Quantitative Data

Plant MaterialExtraction SolventCrude Extract YieldIsolated Compound (Not this compound)Yield of Isolated CompoundReference
Diospyros mollis Heartwood (1 kg)Methylene Chloride67.8 gNaphthaldehyde derivative8.05 g (0.805%)[2]

Biological Activity and Signaling Pathways

This compound is most renowned for its anthelmintic activity , demonstrating efficacy against various parasitic helminths.[6] While the precise molecular mechanisms and signaling pathways are still under investigation, the general mechanisms of action for anthelmintic compounds provide a framework for understanding this compound's potential modes of action.

Anthelmintic drugs typically exert their effects by:

  • Interfering with Neuromuscular Transmission: Many anthelmintics cause paralysis of the parasite by acting on neurotransmitter systems, such as cholinergic or GABAergic pathways, leading to either spastic or flaccid paralysis.[7]

  • Disrupting Metabolic Processes: Some compounds inhibit key enzymes involved in the parasite's energy metabolism, leading to starvation and death.

  • Altering Cellular Integrity: Certain drugs can disrupt the parasite's cell membrane or microtubule formation.[7]

It is plausible that this compound's anthelmintic properties arise from one or a combination of these mechanisms. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound in parasitic helminths.

Visualizations

To aid in the conceptualization of the experimental workflow and the potential biological interactions, the following diagrams are provided.

Experimental_Workflow Start Diospyros mollis (Heartwood/Fruits) Grinding Grinding Start->Grinding Extraction Solvent Extraction (Methylene Chloride) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Final_Evaporation Evaporation Pooling->Final_Evaporation Pure_this compound Pure this compound Final_Evaporation->Pure_this compound

Caption: Experimental workflow for the isolation of this compound.

Anthelmintic_Action cluster_mechanisms Potential Mechanisms of Action This compound This compound Parasitic_Helminth Parasitic Helminth This compound->Parasitic_Helminth Interacts with Neuromuscular Neuromuscular System Disruption Parasitic_Helminth->Neuromuscular Metabolic Metabolic Pathway Inhibition Parasitic_Helminth->Metabolic Cellular Cellular Structure Damage Parasitic_Helminth->Cellular Paralysis Paralysis Neuromuscular->Paralysis Starvation Starvation Metabolic->Starvation Death Cell Death Cellular->Death

Caption: Putative mechanisms of anthelmintic action of this compound.

Conclusion

This compound, primarily sourced from Diospyros mollis, presents a compelling case for further investigation as a potential therapeutic agent, particularly in the realm of anti-parasitic drug development. The methodologies outlined in this guide provide a solid foundation for the isolation and purification of this compound, enabling researchers to obtain high-purity samples for detailed biological and pharmacological studies. While its anthelmintic properties are recognized, a deeper understanding of its specific molecular targets and signaling pathways is crucial for its advancement as a clinical candidate. This technical guide serves as a valuable resource for scientists dedicated to exploring the full potential of this intriguing natural product.

References

An In-depth Technical Guide on the Diospyrol Biosynthesis Pathway in Diospyros mollis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of diospyrol, a bioactive naphthoquinone found in Diospyros mollis. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in understanding and potentially manipulating the production of this medicinally important compound. This document outlines the proposed enzymatic steps, key intermediates, and regulatory mechanisms, and provides detailed experimental protocols for pathway elucidation and analysis.

Introduction to this compound and its Significance

This compound is a bisnaphthoquinonoid compound isolated from the fruits of Diospyros mollis, a plant native to Southeast Asia. Traditionally, the fruits have been used for their anthelmintic properties. Modern research is exploring its potential in various pharmacological applications. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This compound is structurally characterized as a dimer of a 7-methyljuglone derivative.

Proposed this compound Biosynthesis Pathway

While the complete biosynthetic pathway of this compound in Diospyros mollis has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related naphthoquinones in other plant species. It is hypothesized that the pathway originates from the polyketide pathway, leading to the formation of the monomeric unit, which then undergoes oxidative dimerization.

2.1. Stage 1: Synthesis of the Naphthoquinone Monomer (Putative)

The biosynthesis of the 7-methyljuglone core is suggested to proceed via the acetate-malonate pathway. This involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a type III polyketide synthase (PKS).

  • Step 1: Polyketide Chain Formation: An acetyl-CoA starter unit is condensed with multiple malonyl-CoA extender units by a specific PKS to form a linear poly-β-keto chain.

  • Step 2: Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization reactions to form the naphthalene ring system.

  • Step 3: Tailoring Reactions: A series of post-PKS modifications, including hydroxylation and methylation, are catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases (CYP450s) and methyltransferases (MTs) to yield the 7-methyljuglone monomer.

2.2. Stage 2: Oxidative Dimerization to this compound

The final step in this compound biosynthesis is believed to be the oxidative coupling of two molecules of the 7-methyljuglone-derived monomer. This reaction is likely catalyzed by oxidative enzymes such as laccases or peroxidases.

A diagram of the putative this compound biosynthesis pathway is presented below.

This compound Biosynthesis Pathway cluster_0 Stage 1: Monomer Synthesis (Acetate Pathway) cluster_1 Stage 2: Dimerization Acetyl-CoA Acetyl-CoA Polyketide_Intermediate Polyketide_Intermediate Acetyl-CoA->Polyketide_Intermediate Polyketide Synthase (PKS) Naphthalene_Scaffold Naphthalene_Scaffold Polyketide_Intermediate->Naphthalene_Scaffold Cyclization/ Aromatization Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Intermediate Monomer 7-Methyljuglone derivative Naphthalene_Scaffold->Monomer Hydroxylation (CYP450s) Methylation (MTs) This compound This compound Monomer->this compound Oxidative Coupling (Laccase/Peroxidase)

A putative biosynthetic pathway for this compound in Diospyros mollis.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from experiments aimed at characterizing the this compound biosynthetic pathway. These tables are for illustrative purposes and serve as a template for organizing experimental results.

Table 1: Enzyme Kinetic Parameters (Hypothetical)

EnzymeSubstrateKm (µM)Vmax (µmol/mg/min)kcat (s-1)
DmPKS1Acetyl-CoA501.20.8
DmPKS1Malonyl-CoA251.51.0
DmCYP450Naphthalene Scaffold150.80.5
DmLAC17-Methyljuglone derivative302.51.7

Table 2: Gene Expression Levels in Different Tissues (Hypothetical Relative Quantification)

GeneLeafStemRootFruit (Early)Fruit (Mature)
DmPKS11.00.82.515.225.8
DmCYP4501.21.03.118.530.2
DmLAC10.91.12.820.135.5

Table 3: Metabolite Concentrations in Different Tissues (Hypothetical)

MetaboliteLeaf (µg/g FW)Stem (µg/g FW)Root (µg/g FW)Fruit (Early) (µg/g FW)Fruit (Mature) (µg/g FW)
7-Methyljuglone derivative5315150350
This compound2185001200

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthesis pathway.

4.1. Identification of Candidate Genes via Transcriptome Analysis

This workflow outlines the process of identifying genes involved in this compound biosynthesis using RNA sequencing.

Transcriptome_Analysis_Workflow A Tissue Collection (e.g., fruit at different developmental stages) B Total RNA Extraction and QC A->B C cDNA Library Preparation B->C D Illumina Sequencing C->D E De novo Transcriptome Assembly D->E F Gene Annotation (BLAST, GO, KEGG) E->F G Differential Gene Expression Analysis F->G H Identification of Candidate Genes (PKS, CYP450, Laccase, etc.) G->H

Workflow for transcriptome analysis to identify candidate genes.

Protocol:

  • Tissue Collection: Collect fresh fruit tissues of Diospyros mollis at various developmental stages, as well as leaf, stem, and root tissues. Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Library Construction and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform paired-end sequencing on an Illumina platform.

  • Transcriptome Assembly and Annotation: Assemble the raw sequencing reads into a de novo transcriptome using software like Trinity. Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between tissues with high and low this compound content. Candidate genes for this compound biosynthesis are expected to show higher expression in tissues where this compound accumulates.

4.2. Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of candidate genes in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic function.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., DmPKS1, DmLAC1) from D. mollis cDNA and clone them into an appropriate expression vector.

  • Heterologous Expression: Transform the expression constructs into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • PKS Assay: Incubate the purified PKS enzyme with acetyl-CoA and malonyl-CoA. Analyze the reaction products by HPLC or LC-MS to detect the formation of the polyketide backbone.

    • Laccase/Peroxidase Assay: Incubate the purified laccase or peroxidase with the putative monomeric substrate (7-methyljuglone derivative). Monitor the formation of this compound using HPLC or LC-MS. A general spectrophotometric assay can also be performed using substrates like ABTS or guaiacol to confirm oxidative activity.

4.3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for validating the expression patterns of candidate genes identified from transcriptome analysis.

qRT_PCR_Workflow A RNA Extraction from Tissues B cDNA Synthesis A->B C Primer Design and Validation B->C D qRT-PCR Reaction Setup C->D E Data Analysis (e.g., 2^-ΔΔCt method) D->E F Relative Gene Expression Quantification E->F

Workflow for quantitative real-time PCR (qRT-PCR).

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from various D. mollis tissues and synthesize first-strand cDNA using a reverse transcriptase kit.[1]

  • Primer Design: Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or GAPDH) using software like Primer3.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[2][3]

4.4. Extraction and Quantification of this compound and its Precursors by HPLC

This protocol details the extraction and quantification of this compound and its potential precursors from plant tissues.

Protocol:

  • Extraction: Homogenize frozen plant tissue powder with a suitable solvent (e.g., methanol or ethanol). Sonicate the mixture and then centrifuge to collect the supernatant.

  • Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

    • Detection: UV detector at a wavelength determined by the absorption maximum of this compound and its precursors.

    • Quantification: Use an external standard curve prepared with purified this compound and putative precursors.

Conclusion

This technical guide provides a foundational framework for investigating the biosynthesis of this compound in Diospyros mollis. The proposed pathway, based on current knowledge of naphthoquinone biosynthesis, offers a starting point for targeted research. The detailed experimental protocols provide the necessary tools for researchers to identify and characterize the genes and enzymes involved, quantify the metabolites, and ultimately understand the regulation of this important metabolic pathway. This knowledge will be instrumental in developing strategies for the enhanced production of this compound and its derivatives for pharmaceutical applications.

References

The Biological Activities of Diospyrol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diospyrol, a bis-naphthoquinonoid compound predominantly isolated from plants of the Diospyros genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the current state of research on this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive overview of this compound's therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate these activities.

Anticancer Activity

This compound and its closely related analogue, diospyrin, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of diospyrin and extracts containing this compound against several human cancer cell lines. It is important to note that much of the available literature focuses on diospyrin, a structurally similar compound, and crude extracts, highlighting the need for further studies on purified this compound.

Compound/ExtractCancer Cell LineCancer TypeIC50 ValueReference
DiospyrinHL-60Acute Myeloblastic Leukemia> 100 µM[1]
K-562Chronic Myelogenous Leukemia> 100 µM[1]
HT-29Colon Cancer33.90 µM[2]
IsodiospyrinHeLaCervical Carcinoma1.8 µg/mL[3]
P-388Murine Lymphocytic Leukemia0.8 µg/mL[3]
KBHuman Epidermoid Carcinoma1.2 µg/mL[3]
A549Lung Adenocarcinoma2.5 µg/mL[3]
D. chamaethamnus extractUACC62Melanoma29.12 µg/mL[4]
TK10Renal Cell Cancer16.08 µg/mL[4]
MCF-7Breast Cancer24.67 µg/mL[4]
D. lotus extractCOR-L23Lung Cancer12.20 µg/mL[4]
Signaling Pathways in Anticancer Activity

This compound and related compounds exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Diospyrin has been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation.[5][6][7][8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

This compound's inhibition of the PI3K/Akt/mTOR pathway.
  • MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell growth and division. Diospyrin has been observed to modulate this pathway, contributing to its antiproliferative effects.[10][11]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription This compound This compound This compound->Raf This compound->MEK

Modulation of the MAPK/ERK pathway by this compound.
  • Apoptosis Induction: Diospyrin and its derivatives have been shown to induce apoptosis by activating caspases 3 and 8.[1][12] This process is characterized by morphological changes such as cell shrinkage and the formation of apoptotic bodies.[1][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][13][14][15][16]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[3][14]

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.[3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h CellCulture->Incubate1 PrepareCompound 3. Prepare this compound Dilutions Incubate1->PrepareCompound AddCompound 4. Add this compound PrepareCompound->AddCompound Incubate2 5. Incubate 24-72h AddCompound->Incubate2 AddMTT 6. Add MTT Solution Incubate2->AddMTT Incubate3 7. Incubate 4h AddMTT->Incubate3 Solubilize 8. Solubilize Formazan Incubate3->Solubilize ReadAbsorbance 9. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 10. Calculate IC50 ReadAbsorbance->CalculateIC50

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

This compound and extracts from Diospyros species have demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

Diospyrin has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayCell LineEffectConcentrationReference
DiospyrinNO ProductionRAW 246.742.65% inhibition10 µM[17]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of compounds from Diospyros species are often linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

  • NF-κB Pathway: Activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes. Myricetin, a flavonoid found in Diospyros lotus, has been shown to suppress NF-κB activation.[18] Similarly, aqueous extracts of Diospyros kaki have been found to inhibit NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[19]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK This compound->NFkB translocation

References

The Therapeutic Potential of Diospyrol: A Technical Guide to its Traditional Uses and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diospyrol, a bisnaphthoquinonoid compound predominantly found in plants of the Diospyros genus, has been a cornerstone of traditional medicine for centuries across various cultures. Its documented uses span a wide spectrum of ailments, from infectious diseases to inflammatory conditions and malignancies. This technical guide synthesizes the available scientific literature on the traditional medicinal applications of this compound, presenting a comprehensive overview of its pharmacological activities. We provide quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an elucidation of its molecular mechanisms of action, with a focus on its pro-apoptotic effects. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic promise of this compound.

Traditional Medicinal Uses of this compound-Containing Plants

The genus Diospyros, commonly known as ebony, encompasses hundreds of species that are rich sources of this compound and its derivatives. Traditional medicine systems have long utilized various parts of these plants, including the fruits, bark, leaves, and roots, to treat a multitude of health issues.

One of the most prominent traditional applications is as an anthelmintic , particularly the use of fresh fruits from Diospyros mollis to expel intestinal worms.[1][2] Additionally, various Diospyros species have been employed in folk medicine for their anti-inflammatory and analgesic properties, providing relief from pain and swelling associated with various conditions.[3][4] Extracts from these plants have also been used to manage gastrointestinal disorders , including diarrhea and dysentery.

Furthermore, traditional practices have hinted at the antimicrobial and antitumor potential of these plants, with applications in treating infections and various forms of cancer.[5][6]

Quantitative Pharmacological Data

Modern scientific investigation has sought to quantify the therapeutic effects of this compound and its related compounds, providing empirical evidence for their traditional uses. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines
Compound/ExtractCell LineCancer TypeIC50Reference
Diospyrin Derivative (D7)HL-60Acute Myeloblastic LeukemiaNot specified, but most effective[5]
Diospyrin Derivative (D7)K-562Chronic Myelogenic LeukemiaNot specified, but most effective[5]
Diospyrin Derivative (D7)MCF-7Breast AdenocarcinomaNot specified, but most effective[5]
Diospyrin Derivative (D7)HeLaCervical CarcinomaNot specified, but most effective[5]
Diospyros lotus ExtractCOR-L23Lung Cancer12.2 µg/mL[7]
Diospyros lotus ExtractCaCo-2Colorectal Adenocarcinoma> 50 µg/mL[7]
Diospyros lotus ExtractC32Amelanotic Melanoma> 50 µg/mL[7]
Diospyros rhodocalyx ExtractLNCaPProstate Cancer15.43 µg/mL (24h), 12.35 µg/mL (48h)[8][9]
Table 2: In Vitro Antimicrobial Activity of this compound and Related Compounds
Compound/ExtractBacterial StrainMICReference
DiospyrinStreptococcus pyogenes ATCC 123441.56 - 50 µg/mL[6]
DiospyrinStreptococcus pneumoniae ATCC 334001.56 - 50 µg/mL[6]
DiospyrinSalmonella choleraesuis serotype typhi ATCC 653925 - 100 µg/mL[6]
DiospyrinMycobacterium chelonae ATCC 1997725 - 100 µg/mL[6]
IsodiospyrinGram-positive bacteria0.78 - 50 µg/mL[6]
IsodiospyrinPseudomonas aeruginosa ATCC 1544350 - 100 µg/mL[6]
IsodiospyrinSalmonella typhi50 - 100 µg/mL[6]
IsodiospyrinMycobacterium chelonae6.25 - 25 µg/mL[6]
Diospyros discolor Flower Essential OilBacillus cereus62.5 µg/mL[10]
Diospyros discolor Flower Essential OilStaphylococcus aureus31.25 µg/mL[10]
Diospyros discolor Flower Essential OilStaphylococcus epidermidis31.25 µg/mL[10]
Diospyros discolor Flower Essential OilEscherichia coli62.5 µg/mL[10]
Diospyros discolor Flower Essential OilEnterobacter aerogenes62.5 µg/mL[10]
Diospyros discolor Flower Essential OilCandida albicans31.25 µg/mL[10]
Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Diospyros Extracts
ExtractAnimal ModelAssayEffective Dose% Inhibition/EffectReference
Diospyros cordifolia Methanol ExtractRatCarrageenan-induced paw edema50 mg/kg66.46%[4][11]
Diospyros cordifolia Methanol ExtractRatHistamine-induced paw edema50 mg/kg58.67%[4]
Diospyros cordifolia Methanol ExtractRatDextran-induced paw edema50 mg/kg56.50%[4]
Dinaphthothis compound GMouseCarrageenan-induced paw edemaNot specified55.23%[3][12]
Dinaphthothis compound GMouseHistamine-induced paw edemaNot specified78.34%[3][12]
Diospyros cordifolia Methanol ExtractMouseTail-flick (analgesic)25 and 50 mg/kgSignificant, dose-dependent[4]
Dinaphthothis compound GMouseHot plate (analgesic)Not specifiedSignificant, dose-dependent[3][12]
Table 4: In Vitro Antioxidant Activity of Diospyros Extracts
ExtractAssayIC50Reference
Diospyros malabarica Bark Methanol ExtractDPPH radical scavenging9.16 µg/mL[13][14]
Diospyros malabarica Bark Methanol ExtractNitric oxide radical scavenging13.21 µg/mL[13][14]
Diospyros malabarica Bark Methanol ExtractSuperoxide radical scavenging25.27 µg/mL[13][14]
Diospyros malabarica Bark Methanol ExtractLipid peroxidation inhibition17.33 µg/mL[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of this compound and related compounds.

Isolation of this compound from Diospyros mollis

A general protocol for the isolation of this compound from the black heartwood of Diospyros mollis involves solvent extraction and chromatographic separation.

  • Extraction: The dried and powdered black heartwood of Diospyros mollis is subjected to maceration with methylene chloride at room temperature for several days. The process is repeated multiple times to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[15]

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as methylene chloride. Fractions are collected and monitored by thin-layer chromatography (TLC).[15]

  • Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography or other techniques like preparative TLC or crystallization to obtain pure this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4 x 10⁴ cells/well) and incubated overnight to allow for attachment.[16]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[16]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[16]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the anti-inflammatory activity of compounds.

  • Animal Groups: Rats or mice are divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., Diospyros extract) is administered intraperitoneally or orally at various doses. A standard anti-inflammatory drug (e.g., phenylbutazone) is used as a positive control.[4]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the animals to induce localized inflammation and edema.[4]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[4]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Assessment: Hot Plate Test

The hot plate test is used to assess the central analgesic activity of a compound.

  • Animal Groups: Mice are divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., dinaphthothis compound G) is administered to the treatment groups. A standard analgesic drug is used as a positive control.[12]

  • Hot Plate Test: At various time points after administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C). The time taken for the mouse to show signs of discomfort (e.g., licking its paws or jumping) is recorded as the reaction time or latency. A cut-off time is set to prevent tissue damage.[12]

  • Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

In Vitro Anthelmintic Activity Assay

This assay evaluates the efficacy of a compound against parasitic worms.

  • Parasite Collection: Adult earthworms (Pheretima posthuma) or other relevant parasitic worms are collected and washed.[17]

  • Compound Exposure: The worms are placed in petri dishes containing different concentrations of the test compound dissolved in a suitable solvent. A control group with only the solvent and a positive control with a standard anthelmintic drug (e.g., albendazole) are also included.[17]

  • Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even when shaken, and death is confirmed when they show no movement upon being dipped in warm water.

  • Data Analysis: The efficacy of the compound is determined by comparing the time to paralysis and death with the control groups.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Cancer cells treated with this compound are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[18]

Signaling Pathways and Molecular Mechanisms

This compound and its analogues exert their therapeutic effects by modulating various cellular signaling pathways. A significant area of research has focused on their ability to induce apoptosis in cancer cells.

Induction of the Intrinsic Apoptotic Pathway

Studies have shown that diospyrin and its derivatives can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[5][8] This is a critical mechanism for its anticancer activity. The process involves the following key steps:

  • Regulation of Bcl-2 Family Proteins: this compound and its analogues have been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, they upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2.[8][18]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[5]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Additionally, some studies suggest the involvement of the extrinsic apoptotic pathway through the activation of caspase-8.[5]

Diospyrol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Caspase8 Caspase-8 This compound->Caspase8 Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3

This compound-induced apoptotic signaling pathway.
Experimental Workflow for Investigating this compound-Induced Apoptosis

The following diagram illustrates a typical experimental workflow to investigate the pro-apoptotic effects of this compound on cancer cells.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with this compound (various concentrations and time points) Start->Treatment MTT MTT Assay (Assess cytotoxicity and determine IC50) Treatment->MTT Morphology Microscopy (Observe morphological changes of apoptosis) Treatment->Morphology FlowCytometry Flow Cytometry (Annexin V/PI staining for apoptosis quantification) Treatment->FlowCytometry WesternBlot Western Blot Analysis (Quantify expression of Bax, Bcl-2, Caspases) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Morphology->DataAnalysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Elucidate apoptotic mechanism DataAnalysis->Conclusion

Workflow for apoptosis mechanism study.

Conclusion and Future Directions

This compound, a prominent bioactive compound from the Diospyros genus, holds considerable promise for the development of novel therapeutics. Its traditional use as an anthelmintic, anti-inflammatory, analgesic, and anticancer agent is now being substantiated by modern scientific research. The quantitative data on its efficacy, particularly its potent cytotoxic effects against various cancer cell lines and its broad-spectrum antimicrobial activity, underscore its therapeutic potential.

The elucidation of its mechanism of action, primarily through the induction of the intrinsic apoptotic pathway in cancer cells, provides a solid foundation for targeted drug design and development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the pharmacological properties of this compound and its derivatives.

Future research should focus on several key areas. In vivo studies are crucial to validate the in vitro findings and to establish the safety and efficacy of this compound in preclinical models for its various traditional uses. Further investigation into its effects on other signaling pathways, such as those involved in inflammation (e.g., NF-κB) and cell proliferation (e.g., MAPK), will provide a more comprehensive understanding of its pleiotropic effects. Additionally, structure-activity relationship (SAR) studies on this compound derivatives could lead to the synthesis of new analogues with enhanced potency and reduced toxicity. The continued exploration of this remarkable natural product is warranted to unlock its full therapeutic potential for the benefit of human health.

References

The Antioxidant Potential of Diospyrol and Related Naphthoquinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diospyrol, a bisnaphthoquinone predominantly found in plants of the Diospyros genus, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. This technical guide provides an in-depth analysis of the antioxidant capacity of this compound and related compounds derived from Diospyros species. While research on isolated this compound is limited, studies on extracts rich in these naphthoquinones reveal potent free-radical scavenging capabilities and the modulation of key cellular signaling pathways involved in the oxidative stress response. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this area.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a promising source of antioxidant compounds that can mitigate oxidative stress. This compound and its isomer, diospyrin, are prominent members of the naphthoquinone class of compounds found in various Diospyros species, which have been traditionally used in medicine. This guide focuses on the antioxidant potential of these compounds, summarizing the current state of knowledge.

Quantitative Antioxidant Activity

The antioxidant activity of extracts from various Diospyros species, rich in compounds like this compound, has been evaluated using a range of in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, representing the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.

Table 1: In Vitro Radical Scavenging and Inhibition Activities of Diospyros Extracts
Plant SourceAssayIC50 (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)Citation
Diospyros malabarica bark (defatted methanol extract)DPPH Radical Scavenging9.16--[1][2]
Nitric Oxide Scavenging13.21--[1][2]
Superoxide Radical Scavenging25.27--[1][2]
Lipid Peroxidation Inhibition17.33--[1][2]
Diospyros mespiliformis leaves (aqueous decoction)DPPH Radical Scavenging29.47 ± 0.06Trolox-[3]
ABTS Radical Scavenging7.53 ± 0.08Trolox-[3]
Lipid Peroxidation Inhibition32.30 ± 1.60--[3]
Diospyros lotus leaf extract (untreated)DPPH Radical Scavenging107.4Ascorbic Acid-[4]
Diospyros lotus leaf extract (enzyme-converted)DPPH Radical Scavenging72.8Ascorbic Acid-[4]
Diospyros blancoi (methanol extract)DPPH Radical Scavenging15.06 ± 0.49Ascorbic Acid8.11 ± 0.21[5]
Diospyros discolor bark (methanol extract)DPPH Radical Scavenging45.78Ascorbic Acid43.04[6]
Diospyros discolor fruit (methanol extract)DPPH Radical Scavenging69.13Ascorbic Acid43.04[6]
Diospyros discolor leaf (methanol extract)DPPH Radical Scavenging72.50Ascorbic Acid43.04[6]
Diospyros mespiliformis bark and leavesDPPH Radical Scavenging< 0.01--[7]
Diospyros mespiliformis rootsDPPH Radical Scavenging0.05--[7]

Note: The data presented is primarily from plant extracts and not isolated this compound. The antioxidant activity of these extracts is likely due to a synergistic effect of various phytochemicals, including this compound and other phenolic and flavonoid compounds.

Table 2: Effect of Diospyros Extracts on Antioxidant Enzyme Levels
Plant SourceTreatmentEnzymeEffectCitation
Diospyros kaki leaves (total flavone extract)In vitro (mouse osteoblast cells)Catalase (CAT)Enhanced activity[3]
Superoxide Dismutase (SOD)Enhanced activity[3]
Glutathione Peroxidase (GSH-Px)Enhanced activity[3]
Diospyros virginiana leaf and bark (ethanolic extracts)In vivo (CCl4-induced liver damage in rats)Superoxide Dismutase (SOD)Increased levels[8]
Catalase (CAT)Increased levels[8]
Reduced Glutathione (GSH)Increased levels[8]

Mechanisms of Antioxidant and Anti-inflammatory Action

The antioxidant effects of this compound and related compounds are multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways that regulate the endogenous antioxidant response and inflammation.

Direct Radical Scavenging

As evidenced by the low IC50 values in DPPH, ABTS, and other radical scavenging assays, extracts from Diospyros species are effective electron or hydrogen donors, neutralizing free radicals and terminating radical chain reactions.[1][3][4][5][6] This activity is largely attributed to the phenolic and naphthoquinone structures, which can stabilize unpaired electrons.

Modulation of Cellular Signaling Pathways

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Polyphenolic extracts from Diospyros kaki have been shown to mediate their cytoprotective effects through the activation of the Nrf2 pathway.[1] While the direct interaction of this compound with Keap1 has not been explicitly demonstrated, it is plausible that as a naphthoquinone with electrophilic properties, it could react with the cysteine residues of Keap1, thereby activating the Nrf2 signaling cascade.

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Basal state This compound This compound / Related Compounds This compound->Keap1_Nrf2 Interacts with Keap1 (putative) Nrf2 Nrf2 Keap1_mod->Nrf2 Nrf2 Release Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to

Putative Nrf2 activation by this compound.

Inflammation and oxidative stress are intricately linked. The mitogen-activated protein kinase (MAPK) pathways are key signaling cascades that regulate inflammatory responses. Diospyrin, an isomer of this compound, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK in lipopolysaccharide (LPS)-induced macrophages.[9] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[9]

p38_MAPK_Inhibition_by_Diospyrin LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Phosphorylates Phospho_p38 Phosphorylated p38 MAPK Inflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines) Phospho_p38->Inflammatory_Mediators Induces Production Diospyrin Diospyrin Diospyrin->p38_MAPK Inhibits Phosphorylation

Inhibition of p38 MAPK by diospyrin.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays mentioned in the literature for evaluating compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.004% in ethanol or methanol)

    • Test compound (extract or isolated compound) at various concentrations

    • Ethanol or methanol (as solvent and for blank)

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the solvent.

    • In a microplate or cuvette, mix a defined volume of the test compound solution (e.g., 2 mL) with an equal volume of the DPPH solution (e.g., 2 mL).[5]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay
  • Principle: This assay is based on the scavenging of nitric oxide generated from sodium nitroprusside in an aqueous solution. The nitric oxide reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.

  • Reagents:

    • Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4)

    • Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Test compound at various concentrations

    • Positive control (e.g., Quercetin, Ascorbic Acid)

  • Procedure:

    • Prepare various concentrations of the test compound.

    • Mix the test compound solution with the sodium nitroprusside solution.

    • Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).[10]

    • Add an equal volume of Griess reagent to the incubated solution.

    • Allow the color to develop for a few minutes.

    • Measure the absorbance at approximately 546 nm.

    • The percentage of NO scavenging is calculated using the formula mentioned for the DPPH assay.

Superoxide Radical Scavenging Assay
  • Principle: This assay measures the scavenging of superoxide radicals generated by a non-enzymatic system, such as the riboflavin-light-NBT (nitroblue tetrazolium) system. The reduction of NBT by superoxide radicals to a blue formazan product is inhibited by the antioxidant.

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.8)

    • Riboflavin solution

    • EDTA solution

    • NBT solution

    • Test compound at various concentrations

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, riboflavin, EDTA, and NBT.

    • Add the test compound at different concentrations to the reaction mixture.

    • Illuminate the reaction mixture with a fluorescent lamp for a set time (e.g., 15 minutes) to generate superoxide radicals.

    • Measure the absorbance at 560 nm.

    • The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control without the test compound.

Lipid Peroxidation Inhibition Assay
  • Principle: This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often induced by a pro-oxidant in a lipid-rich medium such as a brain or liver homogenate. The extent of lipid peroxidation is typically measured by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

  • Reagents:

    • Tissue homogenate (e.g., rat liver or brain) in a suitable buffer (e.g., Tris-HCl)

    • Pro-oxidant to induce lipid peroxidation (e.g., FeSO4-ascorbate)

    • Trichloroacetic acid (TCA) solution

    • Thiobarbituric acid (TBA) solution

    • Test compound at various concentrations

  • Procedure:

    • Prepare the tissue homogenate.

    • Incubate the homogenate with the test compound and the pro-oxidant at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA, followed by the addition of TBA reagent.

    • Heat the mixture in a boiling water bath for a set time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control where no antioxidant was added.

Experimental_Workflow_Antioxidant_Assays cluster_assays In Vitro Antioxidant Assays cluster_cellular Cell-Based Assays start Start: Prepare this compound/ Extract Solutions DPPH DPPH Assay (Radical Scavenging) start->DPPH ABTS ABTS Assay (Radical Scavenging) start->ABTS NO_Scavenging Nitric Oxide Scavenging Assay start->NO_Scavenging Superoxide Superoxide Scavenging Assay start->Superoxide Lipid_Peroxidation Lipid Peroxidation Inhibition Assay start->Lipid_Peroxidation Nrf2_Activation Nrf2 Activation Assay (e.g., Western Blot for Nrf2, HO-1) start->Nrf2_Activation MAPK_Inhibition MAPK Pathway Analysis (e.g., Western Blot for p-p38) start->MAPK_Inhibition Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, GPx assays) start->Enzyme_Activity Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) DPPH->Data_Analysis ABTS->Data_Analysis NO_Scavenging->Data_Analysis Superoxide->Data_Analysis Lipid_Peroxidation->Data_Analysis Nrf2_Activation->Data_Analysis MAPK_Inhibition->Data_Analysis Enzyme_Activity->Data_Analysis Conclusion Conclusion: Evaluate Antioxidant Potential Data_Analysis->Conclusion

General experimental workflow for assessing antioxidant activity.

Future Directions and Conclusion

The available evidence strongly suggests that this compound and related compounds from Diospyros species possess significant antioxidant and anti-inflammatory properties. The multifaceted mechanism of action, involving both direct radical scavenging and modulation of key cellular signaling pathways like Nrf2 and p38 MAPK, makes these compounds promising candidates for further investigation in the context of diseases associated with oxidative stress and inflammation.

Future research should focus on:

  • Isolation and characterization: Evaluating the antioxidant activity of isolated this compound to delineate its specific contribution from the synergistic effects observed in crude extracts.

  • Mechanism of Nrf2 activation: Elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 pathway, including identifying the specific cysteine residues on Keap1 that may be targeted.

  • In vivo studies: Translating the promising in vitro findings to in vivo models of oxidative stress-related diseases to assess the bioavailability, efficacy, and safety of this compound.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its antioxidant and anti-inflammatory properties and to develop more potent therapeutic agents.

References

Diospyrol: A Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diospyrol, a bisnaphthoquinonoid compound derived from plants of the Diospyros genus, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and visualizes the involved signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound and its derivatives, compounds found in plants of the Diospyros genus, have emerged as promising candidates.[1][2] These natural products have been traditionally used in various medicinal systems for their therapeutic properties.[3] Modern scientific investigation has begun to elucidate the specific mechanisms by which these compounds exert their anti-inflammatory effects, revealing their potential to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][2][4] This guide aims to consolidate the existing research to facilitate further investigation and development of this compound-based therapeutics.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key signaling cascades that orchestrate the inflammatory response. Research has particularly highlighted its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages, which are pivotal cells in the innate immune system.[1][2][4]

Inhibition of the p38 MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[5][6] Studies have shown that diospyrin, a closely related compound, significantly inhibits the phosphorylation of p38 MAPK in LPS-stimulated RAW 264.7 macrophages.[1][2][4] This inhibition is a key mechanism underlying its anti-inflammatory activity, as the p38 MAPK pathway is a central regulator of the synthesis of pro-inflammatory cytokines and mediators.[5][7]

Downregulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[8][9] While direct inhibition of NF-κB by this compound is not explicitly detailed in the provided search results, related compounds from Diospyros species have been shown to inhibit this pathway.[10][11][12] For instance, myricitrin from Diospyros lotus suppresses NF-κB activation.[12] Given that the MAPK pathway can activate NF-κB, it is plausible that this compound's inhibition of p38 MAPK contributes to the downstream suppression of NF-κB activation.[13]

The ER-Stressed Calcium-p38 MAPK/CHOP/Fas Pathway

A significant finding is the involvement of an endoplasmic reticulum (ER) stress-mediated pathway. Diospyrin has been shown to inhibit calcium release from the ER in LPS-stimulated macrophages.[1][4] This reduction in intracellular calcium levels is linked to the decreased expression of C/EBP homologous protein (CHOP) and Fas receptor (a member of the tumor necrosis factor receptor superfamily).[1][2][4] This suggests that this compound's anti-inflammatory action is mediated through the ER-stressed calcium-p38 MAPK/CHOP/Fas pathway.[1][2][4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of diospyrin in LPS-induced RAW 264.7 macrophages.

Table 1: Effect of Diospyrin on Nitric Oxide (NO) Production and Intracellular Calcium Release

Concentration (µM)NO Production (% of LPS control)Intracellular Calcium Release (% of LPS control)
0.199.15 ± 2.1275.84 ± 11.98
197.94 ± 2.1146.06 ± 9.44
585.76 ± 2.539.5 ± 13.49
1057.35 ± 5.7433.63 ± 8.18

Data from Jang et al. (2020) in RAW 264.7 cells stimulated with LPS.[1]

Table 2: Effect of Diospyrin on Pro-inflammatory Cytokine and Chemokine Production

Concentration (µM)MCP-1 (% of LPS control)MIP-1β (% of LPS control)IL-6 (% of LPS control)IL-10 (% of LPS control)
173.02 ± 13.1897.11 ± 0.84100.94 ± 1.1678.56 ± 13.8
557.02 ± 9.5195.24 ± 1.346.37 ± 5.628.81 ± 10.48
1061.22 ± 11.2367.74 ± 8.734.94 ± 1.5611.32 ± 3.87

Data from Jang et al. (2020) in RAW 264.7 cells stimulated with LPS.[1]

Table 3: Effect of Diospyrin on Growth Factor and Other Cytokine Production

Concentration (µM)G-CSF (% of LPS control)GM-CSF (% of LPS control)VEGF (% of LPS control)LIF (% of LPS control)RANTES/CCL5 (% of LPS control)
197.55 ± 1.7886.56 ± 8.8698.28 ± 3.11102.46 ± 4.75102.55 ± 4.47
596.19 ± 1.047.15 ± 2.9635.78 ± 3.1632.2 ± 5.1281.13 ± 6.81
1043.51 ± 12.161.12 ± 0.521.55 ± 2.644.81 ± 1.1321.08 ± 5.4

Data from Jang et al. (2020) in RAW 264.7 cells stimulated with LPS.[1]

Table 4: Effect of Diospyrin on p38 MAPK Phosphorylation and mRNA Expression of CHOP and Fas

Concentration (µM)p-p38 MAPK (% of LPS control)CHOP mRNA (% of LPS control)Fas mRNA (% of LPS control)
194.76 ± 2.1460.19 ± 7.7918.9 ± 3.54
584.67 ± 1.663.1 ± 0.1812.69 ± 2.92
1077.77 ± 4.21.71 ± 0.092.86 ± 0.51

Data from Jang et al. (2020) in RAW 264.7 cells stimulated with LPS.[1][4]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key studies investigating the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 mouse macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of diospyrin (e.g., 0.1, 1, 5, and 10 µM) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 0.1 µg/mL) to induce an inflammatory response.

Cell Viability Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: RAW 264.7 cells are seeded in 96-well plates and treated with diospyrin at various concentrations for 24 hours. MTT solution is then added to each well and incubated. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]

Nitric Oxide (NO) Production Assay
  • Method: Griess Reagent Assay.

  • Procedure: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production. An equal volume of Griess reagent is mixed with the supernatant, and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[1]

Cytokine and Chemokine Measurement
  • Method: Multiplex Bead-Based Immunoassay (e.g., Luminex assay) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure: The levels of various cytokines and chemokines (e.g., MCP-1, MIP-1β, IL-6, IL-10, G-CSF, GM-CSF, VEGF, LIF, and RANTES/CCL5) in the cell culture supernatants are quantified. For the multiplex assay, antibody-coated beads specific for each analyte are used, and the signals are detected using a specialized reader. For ELISA, specific antibody pairs are used to capture and detect the target protein.[1]

Intracellular Calcium Measurement
  • Method: Fluo-4 NW Calcium Assay.

  • Procedure: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After treatment with diospyrin and stimulation with LPS, the fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a spectrofluorometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[1]

Western Blot Analysis
  • Method: Standard Western blotting technique.

  • Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38 MAPK, total p38 MAPK, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • Method: Standard RNA extraction and two-step qRT-PCR.

  • Procedure: Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using SYBR Green master mix and primers specific for the target genes (e.g., CHOP, Fas, and a housekeeping gene like GAPDH for normalization). The relative mRNA expression is calculated using the 2^-ΔΔCt method.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the anti-inflammatory effects of this compound.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds ER_Ca Ca²⁺ Release TLR4->ER_Ca Activates p38_MAPK p38 MAPK Phosphorylation ER_Ca->p38_MAPK Leads to CHOP_Fas CHOP & Fas mRNA Expression p38_MAPK->CHOP_Fas Induces Cytokines Pro-inflammatory Cytokines & Mediators (NO, MCP-1, IL-6, etc.) p38_MAPK->Cytokines Induces This compound This compound This compound->ER_Ca Inhibits This compound->p38_MAPK Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

experimental_workflow start Start: RAW 264.7 Macrophage Culture pretreatment Pre-treatment with This compound start->pretreatment stimulation Inflammatory Stimulation (LPS) pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_production NO Production (Griess Assay) stimulation->no_production cytokine_analysis Cytokine/Chemokine Quantification (ELISA/Multiplex) stimulation->cytokine_analysis protein_expression Protein Expression (Western Blot) stimulation->protein_expression gene_expression Gene Expression (qRT-PCR) stimulation->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis no_production->data_analysis cytokine_analysis->data_analysis protein_expression->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for this compound studies.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory potential of this compound and related compounds from the Diospyros genus. The primary mechanism of action involves the inhibition of the ER-stressed calcium-p38 MAPK/CHOP/Fas signaling pathway, leading to a significant reduction in the production of a wide range of pro-inflammatory mediators.

For future research, several avenues warrant exploration:

  • In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies in animal models of inflammatory diseases are necessary to validate the therapeutic potential and assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogs could lead to the design and synthesis of more potent and selective anti-inflammatory agents.

  • Target Identification and Validation: Further studies are needed to precisely identify the direct molecular targets of this compound within the inflammatory signaling cascades.

  • Clinical Trials: Should preclinical studies yield positive results, well-designed clinical trials will be the ultimate step to evaluate the safety and efficacy of this compound in human inflammatory conditions.

References

Diospyrol: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific literature regarding the antimicrobial properties of diospyrol and its closely related analogues. It is important to note that while the interest in this compound's therapeutic potential is significant, specific quantitative antimicrobial data, such as Minimum Inhibitory Concentrations (MICs), for this compound itself are limited in the currently available public literature. This guide therefore presents data on closely related dimeric naphthoquinones, namely dinaphthodiospyrols, diospyrin, and isodiospyrin, isolated from various Diospyros species, to provide a substantive understanding of the potential antimicrobial spectrum of this class of compounds.

Introduction

This compound is a naturally occurring dimeric naphthoquinone that has garnered interest within the scientific community for its potential therapeutic applications. Naphthoquinones, a class of organic compounds derived from naphthalene, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This technical guide aims to consolidate the existing research on the antimicrobial spectrum of this compound and its related compounds, providing a valuable resource for researchers and professionals in the field of drug discovery and development. The information presented herein is intended to serve as a foundation for future research and to facilitate a deeper understanding of the antimicrobial potential of these natural products.

Antimicrobial Spectrum of Activity

The antimicrobial activity of this compound-related compounds has been evaluated against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as several fungal strains. The following tables summarize the quantitative data available in the literature.

Antibacterial Activity of Dinaphthodiospyrols

A study on dinaphthodiospyrols isolated from the roots of Diospyros lotus demonstrated significant antibacterial activity against several human pathogens. The data is presented as the zone of inhibition, which indicates the area around the test compound where bacterial growth is prevented.

Table 1: Antibacterial Activity of Dinaphthodiospyrols (Zone of Inhibition in mm) [1][2]

Bacterial StrainCompound 1Compound 2Compound 3Compound 4Compound 5Compound 6Compound 7Imipenem (Standard)
Bacillus subtilis1210111418202230
Staphylococcus epidermidis8691115171932
Klebsiella pneumoniae109131519222635
Escherichia coli-------33

Note: '-' indicates no reported activity.[1][2]

Antifungal Activity of Dinaphthodiospyrols

The same study also investigated the antifungal properties of these dinaphthodiospyrols against a range of fungal pathogens.

Table 2: Antifungal Activity of Dinaphthodiospyrols (Zone of Inhibition in mm) [1][2]

Fungal StrainCompound 1Compound 2Compound 3Compound 4Compound 5Compound 6Compound 7Miconazole (Standard)
Candida albicans1512182235404525
Aspergillus flavus108131630384222
Fusarium solani129151932364020
Trichophyton longifusus1814202540464928
Microsporum canis1611172138444826
Candida glabrata1410162036424624
Minimum Inhibitory Concentrations (MIC) of Related Naphthoquinones

Table 3: Minimum Inhibitory Concentration (MIC) of Diospyrin and Isodiospyrin (µg/mL) [3][4][5][6][7][8]

MicroorganismDiospyrinIsodiospyrin
Gram-Positive Bacteria
Streptococcus pyogenes ATCC 123441.56 - 500.78 - 50
Streptococcus pneumoniae ATCC 334001.56 - 500.78 - 50
Bacillus subtilis ATCC 6633--
Gram-Negative Bacteria
Salmonella choleraesuis serotype typhi ATCC 653925 - 10050 - 100
Pseudomonas aeruginosa ATCC 15443-50 - 100
Mycobacteria
Mycobacterium chelonae ATCC 1997725 - 1006.25 - 25

Note: '-' indicates data not reported in the cited sources.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for determining the antimicrobial spectrum of activity of natural products like this compound and its analogues.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Principle: The antimicrobial agent diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.

Procedure: [9][10][11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Creation of Wells: Sterile cork borers or pipette tips are used to create wells of a specific diameter (e.g., 6-8 mm) in the inoculated agar.

  • Application of Test Compound: A known concentration of the dissolved test compound (e.g., dinaphthothis compound in a suitable solvent) is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included on the same plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4][5][12][13]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent at which no visible growth occurs after incubation.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) directly in the wells of a 96-well plate.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A standard antibiotic with a known MIC for the test organism.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

  • Determination of MIC: The plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of the antimicrobial activity of this compound and related compounds.

Antimicrobial_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_assay Assay cluster_execution Execution cluster_analysis Analysis & Results prep_compound Prepare Test Compound (e.g., this compound Analogue) add_compound Add Compound to Wells/Discs prep_compound->add_compound prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate agar_well Agar Well Diffusion measure_zones Measure Zones of Inhibition agar_well->measure_zones broth_micro Broth Microdilution (MIC) determine_mic Determine MIC Value broth_micro->determine_mic inoculate->add_compound incubate Incubate under Optimal Conditions add_compound->incubate incubate->measure_zones incubate->determine_mic report Report Antimicrobial Spectrum measure_zones->report determine_mic->report

Caption: Workflow for Antimicrobial Susceptibility Testing.

Diospyros_Compounds_Relationship cluster_genus Genus Diospyros cluster_compounds Isolated Naphthoquinones cluster_activity Reported Antimicrobial Activity diospyros Diospyros spp. (e.g., D. lotus, D. piscatoria) This compound This compound diospyros->this compound source of dinaphtho Dinaphthodiospyrols diospyros->dinaphtho source of diospyrin Diospyrin diospyros->diospyrin source of isodiospyrin Isodiospyrin diospyros->isodiospyrin source of antibacterial Antibacterial dinaphtho->antibacterial exhibits antifungal Antifungal dinaphtho->antifungal exhibits diospyrin->antibacterial exhibits isodiospyrin->antibacterial exhibits

Caption: Relationship of Diospyros-derived Naphthoquinones.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, the antimicrobial activity of naphthoquinones, in general, is believed to involve multiple targets. Plausible mechanisms include the generation of reactive oxygen species (ROS) that lead to oxidative stress, the inhibition of bacterial DNA gyrase and topoisomerase, and the disruption of the microbial cell membrane and electron transport chain. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound and its analogues.

Conclusion

The available scientific evidence strongly suggests that this compound and its related dimeric naphthoquinones possess a broad spectrum of antimicrobial activity against a range of clinically relevant bacteria and fungi. The quantitative data from studies on dinaphthodiospyrols, diospyrin, and isodiospyrin indicate significant potential for these compounds as novel antimicrobial agents. However, the lack of specific MIC data for this compound itself highlights a critical gap in the current body of research.

This technical guide provides a consolidated resource for understanding the current state of knowledge on the antimicrobial properties of this class of compounds. It is intended to serve as a catalyst for further investigation into the specific antimicrobial spectrum, mechanism of action, and potential therapeutic applications of this compound. Future research should focus on isolating and testing pure this compound to establish its definitive MIC values against a comprehensive panel of microorganisms, elucidating its molecular mechanisms of action, and evaluating its in vivo efficacy and safety profiles. Such studies will be instrumental in advancing the development of this compound as a potential new lead in the fight against infectious diseases.

References

An In-depth Technical Guide to Diospyrol Derivatives and Their Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diospyrol and its derivatives, a class of bisnaphthoquinonoid compounds predominantly isolated from plants of the Diospyros genus, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural products have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the bioactivities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key bioassays and synthesis of representative derivatives, and visualizations of the key signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising class of natural products.

Bioactivity of this compound Derivatives: Quantitative Data

The following tables summarize the quantitative data on the bioactivity of this compound and its derivatives, extracted from various scientific studies.

Table 1: Anticancer Activity of this compound Derivatives
Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
Diospyrin (D1)HT-29 (Colon)MTT33.90[1]
Acetylamine derivative (4)HT-29 (Colon)MTT1.96[1]
Diospyrin Diethylether (D7)EAC (Ehrlich Ascites Carcinoma)In vivo-[2]
Diospyrin Diethylether (D7)MCF-7 (Breast)MTT-[2]
Epoxide derivativeA375 (Melanoma)MTT0.03-0.21[3]
Epoxide derivativeHep2 (Laryngeal Carcinoma)MTT0.03-0.21[3]
Ethanolamine analogue (10)Leishmania donovani promastigotesMTT2.9[4]
IsodiospyrinHeLa (Cervical)MTT1.8 µg/mL[5]
IsodiospyrinP-388 (Murine Lymphocytic Leukemia)MTT0.8 µg/mL[5]
IsodiospyrinKB (Nasopharyngeal)MTT1.2 µg/mL[5]
IsodiospyrinA549 (Lung)MTT2.5 µg/mL[5]
D. chamaethamnus extractUACC62 (Melanoma)-29.12 µg/mL[5]
D. chamaethamnus extractTK10 (Renal)-16.08 µg/mL[5]
D. chamaethamnus extractMCF-7 (Breast)-24.67 µg/mL[5]
D. lotus extractCOR-L23 (Lung)-12.20 µg/mL[5]
Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound/DerivativeAssayModelInhibition/EffectReference
DiospyrinNO ProductionLPS-induced RAW 264.7 cellsIC50 ≈ 10 µM[6]
Diospyrinp38 MAPK PhosphorylationLPS-induced RAW 264.7 cells22.23% reduction at 10 µM[6]
DiospyrinNO ProductionPoly I:C-induced RAW 264.7 cells54.52% reduction at 10 µM[7]
Diospyrinp38 MAPK PhosphorylationPoly I:C-induced RAW 264.7 cells58.27% reduction at 10 µM[7]
DiospyrinERK1/2 PhosphorylationPoly I:C-induced RAW 264.7 cells68.36% reduction at 10 µM[7]
Dinaphthothis compound GCarrageenan-induced paw edemaMice55.23% attenuation[8]
Dinaphthothis compound GHistamine-induced paw edemaMice78.34% attenuation[8]
D. lotus leaf extract (enzyme-converted)LOX InhibitionIn vitro48.3% inhibition[9]
Table 3: Antimicrobial Activity of this compound Derivatives
Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
NaphthoquinonesStaphylococcus aureusMIC15.6 - 500[10]
NaphthoquinonesListeria monocytogenesMIC15.6 - 500[10]
NaphthoquinonesEscherichia coliMIC15.6 - 500[10]
NaphthoquinonesPseudomonas aeruginosaMIC15.6 - 500[10]
NaphthoquinonesKlebsiella pneumoniaeMIC15.6 - 500[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and for key bioactivity assays.

Synthesis of this compound Derivatives

1. Synthesis of Diospyrin Diethyl Ether (D7)

  • Materials: Diospyrin, Ethanol, Concentrated Sulfuric Acid, Diethyl Ether, Sodium Chloride, Sodium Carbonate.

  • Procedure:

    • Dissolve Diospyrin in ethanol in a round-bottom flask and place it in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise to the cooled ethanol solution with constant stirring.

    • Set up for fractional distillation and heat the mixture to approximately 130°C.

    • Collect the distillate, which is the crude diethyl ether derivative.

    • Wash the collected fraction with a saturated sodium chloride solution followed by a saturated sodium carbonate solution to neutralize any remaining acid.

    • Separate the organic layer (diethyl ether derivative) and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the purified diospyrin diethyl ether.[11]

2. Synthesis of Diospyrin Epoxide Derivative

  • Materials: Diospyrin, m-chloroperoxybenzoic acid (m-CPBA), inert solvent (e.g., dichloromethane), sodium bicarbonate solution.

  • Procedure:

    • Dissolve diospyrin in an inert solvent like dichloromethane in a reaction flask.

    • Cool the solution in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution. The reaction is typically carried out at a controlled temperature to ensure selective epoxidation.[12][13]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with the inert solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product using column chromatography on silica gel to obtain the epoxide derivative.[12][13]

Bioactivity Assays

1. MTT Cytotoxicity Assay

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.[12]

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

  • Principle: This is a widely used model to assess the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema.

  • Protocol:

    • Animals: Use male Wistar rats or Swiss albino mice.

    • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the this compound derivative.

    • Compound Administration: Administer the this compound derivative or the standard drug (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation. The control group receives the vehicle.

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[3][14]

    • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[3][14]

    • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

3. Reactive Oxygen Species (ROS) Detection Assay

  • Principle: The generation of intracellular ROS can be measured using cell-permeable fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Culture: Culture cells (e.g., MCF-7) in a suitable medium.

    • Compound Treatment: Treat the cells with the this compound derivative at the desired concentration for a specific time period.

    • Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

    • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

    • Data Analysis: Quantify the increase in fluorescence intensity in the treated cells compared to the untreated control cells.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their bioactivities by modulating various cellular signaling pathways. This section illustrates some of the key pathways involved in their anticancer effects.

Anticancer Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades like the NF-κB and MAPK pathways.

G Workflow of this compound Derivative-Induced Apoptosis cluster_0 Cellular Exposure cluster_1 Cellular Events cluster_2 Signaling Pathway Modulation cluster_3 Apoptotic Execution Diospyrol_Derivative This compound Derivative ROS_Generation ↑ Reactive Oxygen Species (ROS) Generation Diospyrol_Derivative->ROS_Generation NFkB_Inhibition Inhibition of NF-κB Pathway Diospyrol_Derivative->NFkB_Inhibition MAPK_Activation Activation of MAPK Pathway (p38, JNK) Diospyrol_Derivative->MAPK_Activation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress ER_Stress Endoplasmic Reticulum (ER) Stress ROS_Generation->ER_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Mitochondrial_Stress->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis NFkB_Inhibition->Apoptosis MAPK_Activation->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Workflow of this compound derivative-induced apoptosis.

G Simplified NF-κB Signaling Pathway Inhibition by this compound Derivatives cluster_0 Stimulus cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibition Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases Gene_Expression Pro-survival & Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Diospyrol_Derivative This compound Derivative Diospyrol_Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

G Simplified MAPK Signaling Pathway Modulation by this compound Derivatives cluster_0 Stimulus cluster_1 MAPK Cascade cluster_2 Downstream Effects cluster_3 Modulation Stress_Signal Cellular Stress (e.g., ROS) MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Apoptosis_Regulation Apoptosis Regulation Transcription_Factors->Apoptosis_Regulation Induces Diospyrol_Derivative This compound Derivative Diospyrol_Derivative->Stress_Signal Induces

Caption: Modulation of the MAPK signaling pathway.

Conclusion

This compound and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential. The data and protocols presented in this technical guide highlight the promising anticancer, anti-inflammatory, and antimicrobial activities of these compounds. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate key signaling pathways such as NF-κB and MAPK, provides a solid foundation for further drug development efforts. The provided experimental methodologies are intended to facilitate standardized and reproducible research in this area. Future studies should focus on optimizing the therapeutic index of these derivatives through medicinal chemistry approaches, conducting comprehensive preclinical and clinical trials, and further exploring their potential in treating a wider range of diseases. The continued investigation of this compound and its analogues holds great promise for the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Diospyrol from Diospyros mollis Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying diospyrol, a bioactive naphthoquinone, from the fruit of Diospyros mollis. The protocols are compiled from available scientific literature and are intended to guide research and development efforts.

Introduction

Diospyros mollis, a tree native to Southeast Asia, is a rich source of various phytochemicals, with its fruit being particularly abundant in this compound and its glycosides.[1][2] Traditionally, the fresh fruits of D. mollis have been used as an effective anthelmintic agent.[3] this compound is recognized as the primary active compound responsible for this therapeutic effect.[3] The increasing interest in natural products for drug discovery necessitates standardized and efficient protocols for the isolation of such bioactive molecules. This document outlines detailed procedures for the extraction and purification of this compound for further pharmacological investigation and development.

Data Presentation: Extraction and Purification Summary

While specific quantitative data for the yield of pure this compound from Diospyros mollis fruit is not extensively reported in the available literature, the following tables summarize relevant extraction data for compounds from D. mollis and related species to provide a comparative reference.

Table 1: Extraction of Bioactive Compounds from Diospyros mollis

Plant PartExtraction SolventMethodCompound(s) of InterestYieldReference
Black HeartwoodMethylene ChlorideSoaking & EvaporationNaphthoquinone dimer, Naphthalene derivative, Naphthaldehydes6.78% (crude gum)[3]
FruitWaterAqueous ExtractionAnthocyanin240.25 mg/L[1]
FruitAcetoneSolvent Extraction & EvaporationCrude Fruit ExtractNot Specified[1]

Table 2: Purification of Compounds from Diospyros mollis Heartwood Extract

FractionPurification MethodEluentIsolated CompoundYield from Crude GumReference
1Silica Gel Column Chromatography40% Methylene Chloride in HexaneCompound 8 (Naphthalene derivative)0.032%[3]
2Silica Gel Column Chromatography40% Methylene Chloride in HexaneCompound 3 (Naphthoquinone dimer)0.0075%[3]
3Silica Gel Column Chromatography40% Methylene Chloride in HexaneCompound 9 (Naphthaldehyde)0.043%[3]
4Silica Gel Column Chromatography40% Methylene Chloride in HexaneCompound 10 (Naphthaldehyde)0.805%[3]

Experimental Protocols

The following protocols are based on established phytochemical extraction and purification techniques and adapted from methodologies reported for Diospyros species.

Protocol 1: Solvent Extraction of this compound from Diospyros mollis Fruit

This protocol is adapted from the methodology used for the extraction of related compounds from D. mollis heartwood and general principles of phytochemical extraction.[3]

Objective: To obtain a crude extract enriched with this compound from the fresh fruit of Diospyros mollis.

Materials and Reagents:

  • Fresh, unripe fruits of Diospyros mollis

  • Methylene chloride (CH₂Cl₂) or 95% Ethanol (C₂H₅OH)

  • Blender or grinder

  • Large glass container with a lid

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Beakers and flasks

  • Analytical balance

Procedure:

  • Sample Preparation: Wash the fresh fruits of Diospyros mollis thoroughly with distilled water to remove any dirt and contaminants. Air-dry the fruits or pat them dry with a clean cloth.

  • Homogenization: Homogenize the fresh fruits using a blender or grinder to a coarse paste to increase the surface area for solvent extraction.

  • Maceration:

    • Transfer the fruit paste to a large glass container.

    • Add the extraction solvent (methylene chloride or 95% ethanol) in a 1:10 ratio (w/v) of fruit to solvent.

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the solvent extract from the solid fruit residue.

  • Re-extraction: Repeat the maceration process with the residue two more times with fresh solvent to ensure maximum extraction of the bioactive compounds.

  • Solvent Evaporation: Combine all the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C to obtain a semi-solid crude extract.

  • Drying and Storage: Dry the crude extract in a desiccator to remove any residual solvent. Weigh the final crude extract and store it in an airtight container at 4°C for further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography, a standard technique for separating phytochemicals.

Objective: To isolate and purify this compound from the crude fruit extract.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (C₆H₁₄)

  • Ethyl acetate (CH₃COOC₂H₅)

  • Methylene chloride (CH₂Cl₂)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the excess solvent to drain until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal amount of methylene chloride.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Begin the elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate or methylene chloride to the hexane (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect the eluate in fractions of equal volume.

  • Fraction Monitoring by TLC:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that show a similar TLC profile and contain the spot corresponding to pure this compound.

  • Solvent Evaporation and Crystallization:

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain pure this compound crystals.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Diospyros mollis Fruit homogenize Homogenization (Grinding) start->homogenize macerate Maceration with Solvent (Methylene Chloride or Ethanol) homogenize->macerate filter Filtration macerate->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate crude_extract Crude this compound Extract evaporate->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collect Fraction Collection column_chrom->fraction_collect tlc TLC Monitoring fraction_collect->tlc pool Pooling of Pure Fractions tlc->pool recrystallize Recrystallization pool->recrystallize pure_this compound Pure this compound recrystallize->pure_this compound analysis Structural Elucidation (HPLC, MS, NMR) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

Postulated Anthelmintic Signaling Pathway

The precise molecular mechanism of this compound's anthelmintic activity is not yet fully elucidated. However, based on the known mechanisms of other anthelmintics, a plausible pathway involves the disruption of the neuromuscular signaling in parasitic helminths.

Anthelmintic_Mechanism cluster_parasite Parasitic Helminth Neuromuscular Junction This compound This compound receptor Putative Target Receptor (e.g., Nicotinic Acetylcholine Receptor) This compound->receptor Binds to/Modulates ion_channel Ion Channel Dysregulation receptor->ion_channel Leads to paralysis Spastic or Flaccid Paralysis ion_channel->paralysis Causes expulsion Expulsion from Host paralysis->expulsion

Caption: Postulated Neuromuscular Disruption by this compound.

Concluding Remarks

The protocols provided herein offer a foundational approach for the extraction and purification of this compound from Diospyros mollis fruit. Researchers are encouraged to optimize these methods to enhance yield and purity. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its anthelmintic properties and to support its potential development as a therapeutic agent. The lack of extensive quantitative data on this compound yield from the fruit highlights a significant area for future research.

References

Application Notes and Protocols for the Quantitative Analysis of Diospyrol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diospyrol, a bisnaphthoquinonoid compound predominantly isolated from plants of the Diospyros genus, has garnered significant interest for its diverse biological activities, including anthelmintic and antimicrobial properties.[1][2][3][4][5][6] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation. These application notes provide detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), methods widely adopted for the analysis of naphthoquinones.[7][8][9][10][11][12][13][14]

General Experimental Workflow

The overall process for the quantitative analysis of this compound in plant extracts involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

This compound Quantitative Analysis Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Quant Quantification plant_material Plant Material (e.g., Diospyros mollis fruits) grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc HPLC-UV/DAD Analysis concentration->hplc Sample Injection lcms LC-MS/MS Analysis concentration->lcms Sample Injection quantification Quantification of this compound hplc->quantification lcms->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification

Figure 1: General workflow for this compound quantitative analysis.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is based on methods for extracting naphthoquinones and other compounds from Diospyros species.[1][15]

Materials and Reagents:

  • Dried and powdered plant material (e.g., fruits of Diospyros mollis)

  • Methylene chloride or acetone

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 100 mL of methylene chloride or acetone to the flask.

  • Sonication-assisted extraction can be performed in an ultrasonic bath for 60 minutes.[14]

  • Alternatively, macerate the mixture at room temperature for 24-48 hours with occasional shaking.

  • Filter the extract through filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Redissolve a known amount of the crude extract in methanol for HPLC or LC-MS analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the chromatography system.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established HPLC methods for the quantification of naphthoquinones in plant extracts.[7][9][12]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (both with 0.1% formic acid). A typical starting point could be a gradient of 30% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Naphthoquinones typically absorb in the UV region. A wavelength of 254 nm is a common choice.[12]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 1-100 µg/mL.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.

  • Sample Analysis: Inject the prepared plant extract solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is based on methods for related naphthoquinones.[8][10][13]

Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in negative or positive mode (to be optimized for this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) of this compound and a suitable product ion (fragment ion) need to be determined by direct infusion of the standard.

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions and sample extracts as described for the HPLC method. An internal standard may be used for improved accuracy.

  • Method Optimization: Infuse a this compound standard solution into the mass spectrometer to determine the optimal ionization mode and to identify the precursor and product ions for MRM analysis.

  • Calibration and Analysis: Inject the calibration standards and sample extracts into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration. Quantify this compound in the samples using this calibration curve.

Data Presentation

The following tables provide examples of how quantitative data for naphthoquinones in plant extracts can be presented.

Table 1: HPLC Method Validation Parameters for Naphthoquinone Analysis (Example) [7][12]

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Quantitative Data of Naphthoquinones in Different Plant Extracts (Hypothetical Example for this compound)

Plant SpeciesPlant PartExtraction SolventThis compound Content (mg/g of dry extract)
Diospyros mollisFruitAcetone15.2 ± 0.8
Diospyros mollisLeafMethanol3.5 ± 0.2
Diospyros kakiFruitEthanol1.1 ± 0.1

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, many naphthoquinones are known to exert their biological effects through various mechanisms, including the induction of oxidative stress and interaction with cellular enzymes. Further research is required to map the specific molecular targets and signaling cascades affected by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in plant extracts. The choice between HPLC and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Proper validation of the chosen method is essential to ensure accurate and reliable results, which are fundamental for the development of standardized and effective phytopharmaceutical products.

References

Diospyrol Cytotoxicity Assay on Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diospyrol, a bisnaphthoquinonoid compound isolated from plants of the Diospyros genus, has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis through mechanisms involving oxidative stress and the modulation of key signaling pathways. This document provides detailed protocols for assessing the cytotoxicity of this compound and its derivatives, along with a summary of its efficacy and an overview of its molecular mechanisms of action.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The cytotoxic activity of this compound and its analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

CompoundCancer Cell LineIC50 ValueReference
DiospyrinNot Specified47.40 ppm[1][2]
8-HydroxydiospyrinNot Specified36.91 ppm[2]
Diospyrin Diethyl Ether (D7)HL-60 (Acute Myeloblastic Leukemia)Most effective derivative[3]
K-562 (Chronic Myelogenous Leukemia)Most effective derivative[3]
MCF-7 (Breast Adenocarcinoma)Most effective derivative[3]
HeLa (Cervical Carcinoma)Most effective derivative[3]
Acetylamine derivative of diospyrinHT-29 (Colon Cancer)Increased cytotoxicity compared to diospyrin[4]
Diospyros chamaethamnus extractUACC62 (Melanoma)29.12 µg/mL[4]
TK10 (Renal Cancer)16.08 µg/mL[4]
MCF-7 (Breast Cancer)24.67 µg/mL[4]
Diospyros rhodocalyx Kurz extractLNCaP (Prostate Cancer)15.43 µg/mL (24h), 12.35 µg/mL (48h)[5][6]

Experimental Workflow

The general workflow for assessing the cytotoxic and mechanistic effects of this compound on cancer cell lines is depicted below.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis cell_culture Cancer Cell Line Culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay apoptosis_assay Annexin V/PI Apoptosis Assay cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis cell_culture->cell_cycle_assay western_blot Western Blot Analysis cell_culture->western_blot diospyrol_prep This compound Stock Preparation diospyrol_prep->mtt_assay diospyrol_prep->apoptosis_assay diospyrol_prep->cell_cycle_assay diospyrol_prep->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

General experimental workflow for this compound cytotoxicity testing.

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their anticancer effects by modulating several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

This compound-Induced Apoptosis

This compound induces apoptosis through the intrinsic pathway, which is characterized by the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[3][5][7]

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax Caspase8 Caspase-8 Activation This compound->Caspase8 Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis signaling pathway.
This compound and Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation. The progression through the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). This compound's interference with this process prevents cancer cells from dividing.

G G1 G1 Phase G1_S_CDK Cyclin D/CDK4,6 Cyclin E/CDK2 G1->G1_S_CDK S S Phase G2_M_CDK Cyclin A/CDK2 Cyclin B/CDK1 S->G2_M_CDK G2 G2 Phase M M Phase G2->M M->G1 G1_S_CDK->S G2_M_CDK->G2 This compound This compound Arrest Cell Cycle Arrest This compound->Arrest Arrest->G1_S_CDK Inhibits Arrest->G2_M_CDK Inhibits

Mechanism of this compound-induced cell cycle arrest.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for determining the IC50 value of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to quantify apoptosis in this compound-treated cells.

Materials:

  • Cancer cells treated with this compound (and vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentrations of this compound for the appropriate time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to analyze the cell cycle distribution of this compound-treated cells.

Materials:

  • Cancer cells treated with this compound (and vehicle control)

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells treated with this compound.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound (and vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound and harvest.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with potent anticancer activity. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the cytotoxic effects of these compounds and to elucidate their underlying molecular mechanisms. Further investigation into the specific molecular targets and signaling pathways will be crucial for the development of this compound-based cancer therapeutics.

References

Application Note & Protocol: Antioxidant Capacity of Diospyros Species Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diospyros is a genus of over 700 species of flowering plants, commonly known as ebony or persimmon trees. These plants are rich sources of bioactive compounds, including naphthoquinones like diospyrol, flavonoids, and tannins, which are believed to contribute to their medicinal properties[1][2]. Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases[3]. Consequently, the evaluation of the antioxidant capacity of natural products derived from Diospyros species is a critical area of research for the development of new therapeutic agents.

This document provides detailed protocols for two widely used spectrophotometric methods for evaluating antioxidant capacity: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a popular method for assessing the free radical scavenging ability of antioxidants[4]. DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine. The resulting discoloration, measured as a decrease in absorbance, is proportional to the antioxidant's efficacy[4].

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Sample Stock (e.g., 1 mg/mL in Methanol) p2 Create Serial Dilutions of Sample p1->p2 r1 Mix Sample Dilution with DPPH Solution (e.g., 100 µL + 100 µL) p2->r1 p3 Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) p3->r1 r2 Incubate in Dark (Room Temp, 30 min) r1->r2 r3 Measure Absorbance at 517 nm r2->r3 a1 Calculate % Inhibition: ((A_ctrl - A_smp) / A_ctrl) * 100 r3->a1 a2 Plot % Inhibition vs. Concentration a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocol

A. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Analytical grade.

  • Methanol: HPLC or analytical grade.

  • Diospyros Extract: Accurately weighed and dissolved in a suitable solvent (e.g., methanol) to create a stock solution (e.g., 1 mg/mL).

  • Positive Control: Ascorbic acid or Trolox solution (prepared similarly to the sample).

  • Equipment: 96-well microplate, microplate reader or UV-Vis spectrophotometer, micropipettes.

B. Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM).

    • Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be prepared fresh and kept in the dark[4][5].

  • Sample Preparation:

    • Prepare a stock solution of the Diospyros extract (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Protocol (96-well plate format):

    • Add 100 µL of each sample dilution to the wells of the microplate.

    • Prepare a blank control containing 100 µL of methanol instead of the sample.

    • Add 100 µL of the DPPH working solution to all wells[6].

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes[7].

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula[4]: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

      • Where Acontrol is the absorbance of the blank control and Asample is the absorbance of the test sample.

    • Plot the % Inhibition against the extract concentration and determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Quantitative Data from Literature
Diospyros SpeciesPlant Part / ExtractIC50 Value (µg/mL)Reference
Diospyros mespiliformisBark & Leaves< 0.01
Diospyros mespiliformisRoots0.05
Diospyros malabaricaBark (Methanolic Extract)9.16[8]
Diospyros blancoiEthanolic Extract141.25[9]
Diospyros lotusUntreated Leaf Extract~150 (estimated from graph)[2]
Diospyros lotusEnzyme-Converted Leaf Extract~78 (estimated from graph)[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored complex, whose absorbance can be measured at 593 nm. The increase in absorbance is directly proportional to the antioxidant content of the sample[10][11].

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Reagents: 1. Acetate Buffer (300 mM, pH 3.6) 2. TPTZ Solution (10 mM in 40 mM HCl) 3. FeCl3 Solution (20 mM) p2 Prepare FRAP Reagent (Fresh): Mix Buffer:TPTZ:FeCl3 (10:1:1 v/v/v) p1->p2 r1 Warm FRAP Reagent to 37°C p2->r1 p3 Prepare Sample & Standards (e.g., FeSO4 or Trolox) r2 Mix Sample/Standard with FRAP Reagent (e.g., 30 µL + 1 mL) p3->r2 r1->r2 r3 Incubate at 37°C (e.g., 4-10 min) r2->r3 r4 Measure Absorbance at 593 nm r3->r4 a1 Construct Standard Curve (Absorbance vs. Concentration) r4->a1 a2 Calculate FRAP Value of Sample from the Standard Curve a1->a2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Experimental Protocol

A. Reagents and Materials:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in distilled water, add 16 mL glacial acetic acid, and adjust the volume to 1 L[12].

  • TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl. Warm gently if needed to dissolve[12].

  • Ferric Chloride (FeCl₃·6H₂O) Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water[12].

  • Diospyros Extract: Prepared as in the DPPH assay.

  • Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox. Prepare a series of standard solutions of known concentrations.

  • Equipment: UV-Vis spectrophotometer, water bath (37°C), micropipettes, cuvettes.

B. Procedure:

  • Preparation of FRAP Working Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[11][13].

    • Warm the freshly prepared reagent in a water bath at 37°C before use[12].

  • Assay Protocol:

    • Prepare a blank by mixing 30 µL of distilled water with 1 mL of the FRAP reagent.

    • For samples and standards, mix 30 µL of the Diospyros extract or standard solution with 1 mL of the FRAP reagent[12].

    • Vortex the mixtures thoroughly.

    • Incubate the cuvettes at 37°C for a set time, typically between 4 and 10 minutes[12][13].

  • Measurement:

    • After incubation, measure the absorbance of the blank, standards, and samples at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Use the linear regression equation from the standard curve to determine the FRAP value of the Diospyros extract.

    • Results are typically expressed as µmol or mmol of Fe²⁺ equivalents or Trolox equivalents (TE) per gram of dry extract.

Quantitative Data from Literature
Diospyros SpeciesPlant Part / ExtractFRAP ValueReference
Diospyros virginiana (Genotype DV-03)Fruit109.30 µmol Trolox/g[13]
Diospyros virginiana (Genotype DV-05)Fruit45.06 µmol Trolox/g[13]
Diospyros kakiPeel42.19 µmol/g
Diospyros lotusFruit556.3 µmol/g[14]
Diospyros lotusFresh Fruit7.15 mmol ISE/g
Diospyros lotusFruit8.01 mmol ISE/g[5]

General Mechanism of Antioxidant Action

The antioxidant capacity demonstrated in both the DPPH and FRAP assays is primarily based on the ability of phenolic and other bioactive compounds within the Diospyros extracts to donate an electron or a hydrogen atom. This action neutralizes highly reactive free radicals, terminating the damaging chain reactions they initiate[11].

Antioxidant_Mechanism General Radical Scavenging Mechanism AO Antioxidant (e.g., this compound) FR Free Radical (e.g., DPPH•, ROS) AO->FR donates H• or e- AOR Stable Antioxidant Radical (A•) AO->AOR is oxidized FRH Neutralized Molecule (e.g., DPPH-H, H2O) FR->FRH is reduced/ neutralized

Caption: Mechanism of an antioxidant neutralizing a free radical.

References

Application Notes and Protocols for In Vitro Evaluation of Diospyrol's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents has led to the investigation of natural products for their therapeutic potential. Diospyrol, a naphthoquinone isolated from plants of the Diospyros genus, has emerged as a compound of interest. Evaluating its efficacy requires robust and reproducible in vitro models that can elucidate its mechanism of action.

These application notes provide detailed protocols for assessing the anti-inflammatory properties of this compound using established in vitro models. The focus is on key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and the NLRP3 inflammasome, primarily in the context of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is crucial for targeted drug discovery. This compound's anti-inflammatory potential can be assessed by examining its effects on the following central signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[1]. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins[2]. Upon stimulation by agents like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα[1][3]. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes[3][4].

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_NFkB->Proteasome Ubiquitinated IκBα Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Activates This compound This compound (Hypothesized Target) This compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition point.[4]
MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of inflammation[5]. These kinases are activated by upstream kinases in response to extracellular stimuli and go on to phosphorylate various transcription factors, thereby controlling the expression of inflammatory mediators[5][6]. Studies have shown that diospyrin, a related compound, significantly inhibits the phosphorylation of p38 MAPK in LPS-induced macrophages[7].

MAPK Signaling Pathway LPS LPS Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK TF Transcription Factors (e.g., AP-1) p38->TF ERK->TF JNK->TF Response Inflammatory Gene Expression (Cytokines, Chemokines) TF->Response This compound This compound This compound->p38 Inhibits Phosphorylation

Caption: Overview of the MAPK signaling cascade and p38 inhibition.[6][7]
NLRP3 Inflammasome Pathway

The inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18[8][9]. The NLRP3 inflammasome is particularly well-studied and is activated by a two-step process: a "priming" signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression via NF-κB, followed by an "activation" signal (e.g., ATP, nigericin) that triggers complex assembly, caspase-1 activation, and subsequent cytokine cleavage and release[4][10].

NLRP3 Inflammasome Pathway cluster_priming Priming Step cluster_activation Activation Step LPS Signal 1: LPS NFkB NF-κB Pathway LPS->NFkB proIL1b pro-IL-1β NFkB->proIL1b NLRP3_exp NLRP3 NFkB->NLRP3_exp IL1b IL-1β (Mature & Secreted) proIL1b->IL1b ATP Signal 2: ATP/Nigericin K_efflux K+ Efflux ATP->K_efflux NLRP3_active NLRP3 (Active) K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Casp1 Caspase-1 (Active) proCasp1->Casp1 Cleavage Casp1->proIL1b Cleaves This compound This compound This compound->NLRP3_active Potential Inhibition

Caption: Two-signal model for NLRP3 inflammasome activation.[4]

Experimental Protocols

The following protocols provide a framework for investigating the anti-inflammatory effects of this compound. A generalized experimental workflow is presented below.

Experimental Workflow cluster_supernatant cluster_lysate start Start seed Seed RAW 264.7 Cells in 96-well or 6-well plates start->seed incubate1 Incubate (e.g., 24h) seed->incubate1 pretreat Pre-treat with this compound (various concentrations) incubate1->pretreat incubate2 Incubate (e.g., 1h) pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate (e.g., 18-24h) stimulate->incubate3 collect Collect Supernatant & Lyse Cells incubate3->collect supernatant_analysis Supernatant Analysis collect->supernatant_analysis lysate_analysis Cell Lysate Analysis collect->lysate_analysis griess Griess Assay (NO) supernatant_analysis->griess elisa ELISA (Cytokines) supernatant_analysis->elisa western Western Blot (MAPK) lysate_analysis->western luciferase Luciferase Assay (NF-κB) lysate_analysis->luciferase

Caption: General experimental workflow for in vitro inflammation assays.
Protocol 2.1: Cell Culture and Cytotoxicity Assay

Objective: To culture RAW 264.7 macrophages and determine the non-toxic concentration range of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTS or MTT reagent

  • 96-well plates

Procedure:

  • Culture RAW 264.7 cells in DMEM at 37°C in a 5% CO₂ incubator.

  • Seed 5,000 cells/well into a 96-well plate and incubate for 24 hours[11].

  • Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO). A study on the related compound diospyrin found no toxicity up to 10 µM[7].

  • Incubate for 24 hours[11].

  • Add MTS/MTT reagent to each well according to the manufacturer's protocol (e.g., 1:5 ratio of MTS to medium)[11].

  • Incubate for 1-3 hours at 37°C[11].

  • Measure absorbance at 490 nm using a microplate reader[11].

  • Calculate cell viability relative to the vehicle control. Use non-toxic concentrations for subsequent experiments.

Protocol 2.2: Nitric Oxide (NO) Production Assay

Objective: To quantify the effect of this compound on NO production using the Griess assay.

Materials:

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • Culture supernatants from Protocol 2.1 (after LPS stimulation)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls[4].

  • Collect 100 µL of supernatant from each well[4].

  • In a new 96-well plate, add 100 µL of supernatant[4].

  • Prepare a sodium nitrite standard curve (0-100 µM)[4].

  • Add 100 µL of Griess Reagent to all wells containing standards and samples.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure absorbance at 540 nm[11].

  • Calculate the nitrite concentration based on the standard curve.

Protocol 2.3: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Culture supernatants from Protocol 2.2

Procedure:

  • Use the cell culture supernatants collected in Protocol 2.2.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions[4].

  • Briefly, this involves adding supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution[11].

  • Measure absorbance at the specified wavelength (typically 450 nm).

  • Quantify cytokine concentrations by comparing the absorbance to a standard curve.

Protocol 2.4: Western Blot for MAPK Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Primary antibodies (anti-p-p38, anti-total-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a Bradford or BCA assay[9].

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane[9].

  • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

  • Incubate with primary antibodies overnight at 4°C[9].

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescence substrate and an imaging system.

  • Densitometrically quantify the p-p38 band intensity and normalize to total p38 or β-actin.

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison. The following tables summarize findings from a study on diospyrin, a structurally related compound, which serves as a proxy for the expected effects of this compound.

Table 1: Effect of Diospyrin on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Mediator Concentration % of LPS Control (Mean ± SEM) p-value
Nitric Oxide (NO) 1 µM 85.3 ± 3.5% < 0.05
5 µM 68.9 ± 2.1% < 0.05
10 µM 45.7 ± 1.8% < 0.05
IL-6 1 µM 82.1 ± 4.2% < 0.05
5 µM 65.4 ± 3.3% < 0.05
10 µM 41.2 ± 2.9% < 0.05
p38 Phosphorylation 1 µM 94.8 ± 2.1% > 0.05
5 µM 84.7 ± 1.7% < 0.05
10 µM 77.8 ± 4.2% < 0.05

Data adapted from a study on diospyrin in LPS-induced RAW 264.7 cells[7]. The data demonstrates a dose-dependent inhibition of key inflammatory markers.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the anti-inflammatory activity of this compound in vitro. By employing assays that probe nitric oxide and cytokine production, as well as the phosphorylation status of key signaling proteins like p38 MAPK, researchers can effectively quantify the compound's potency and gain insights into its mechanism of action. These models are essential tools for the preclinical evaluation of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Diospyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of diospyrol and related compounds, focusing on their anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols for key animal model studies are provided to facilitate the design and execution of preclinical research.

Anti-inflammatory Activity of this compound

This compound and extracts from Diospyros species have demonstrated significant anti-inflammatory effects in various animal models. A commonly used and well-validated model for acute inflammation is the carrageenan-induced paw edema model in rats.

Table 1: Anti-inflammatory Efficacy of Diospyros cordifolia Methanol Extract in Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Mean Paw Volume (mL) ± SEMInhibition of Edema (%)
Control (Carrageenan)-0.905 ± 0.032-
D. cordifolia Extract250.452 ± 0.02550.05
D. cordifolia Extract500.303 ± 0.01966.51
Phenylbutazone (Standard)1000.213 ± 0.01176.47
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute inflammation in the rat paw and the evaluation of the anti-inflammatory effects of a test compound.

Materials:

  • Male Wistar rats (150-180 g)

  • This compound or Diospyros extract

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Phenylbutazone or Indomethacin

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Test compound (low dose)

    • Group III: Test compound (high dose)

    • Group IV: Positive control (e.g., Phenylbutazone, 100 mg/kg)

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway: this compound in Anti-Inflammation

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nucleus->ProInflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

This compound Inhibition of the NF-κB Signaling Pathway

Anticancer Activity of this compound

This compound and its derivatives have shown promising anticancer activity in preclinical studies. The Ehrlich ascites carcinoma (EAC) model in mice is a widely used in vivo model to evaluate the antitumor potential of novel compounds.

Table 2: Anticancer Efficacy of Diospyros peregrina Methanol Extract in EAC-Bearing Mice
Treatment GroupDose (mg/kg/day)Mean Survival Time (days) ± SEMIncrease in Lifespan (%)Tumor Volume (mL) ± SEMViable Tumor Cell Count (x10⁷) ± SEM
EAC Control-18.54 ± 0.16-3.25 ± 0.1210.5 ± 0.45
D. peregrina Extract20028.62 ± 0.1654.371.82 ± 0.095.8 ± 0.31
D. peregrina Extract40033.87 ± 0.1482.791.15 ± 0.073.7 ± 0.24
5-Fluorouracil (Standard)2037.58 ± 0.25102.70.85 ± 0.052.5 ± 0.18
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model in Mice

This protocol describes the transplantation of EAC cells into mice and the subsequent evaluation of the antitumor effects of a test substance.

Materials:

  • Swiss albino mice (20-25 g)

  • EAC cells

  • This compound or Diospyros extract

  • Positive control: 5-Fluorouracil (5-FU)

  • Vehicle (e.g., sterile saline)

  • Trypan blue dye

  • Hemocytometer

  • Syringes and needles

Procedure:

  • EAC Cell Maintenance: Maintain EAC cells by intraperitoneal (i.p.) transplantation in Swiss albino mice.

  • Tumor Inoculation: Inoculate 2 x 10⁶ EAC cells (i.p.) into each mouse.

  • Grouping: Divide the mice into four groups (n=10 per group):

    • Group I: EAC control (vehicle)

    • Group II: Test compound (low dose)

    • Group III: Test compound (high dose)

    • Group IV: Positive control (5-FU, 20 mg/kg)

  • Treatment: Start treatment 24 hours after tumor inoculation and continue for 9 consecutive days. Administer the test compound or vehicle i.p. or orally.

  • Monitoring: Monitor the animals daily for survival and record body weight changes.

  • Evaluation of Antitumor Activity: After the last dose, sacrifice a subset of animals from each group and collect the ascitic fluid.

    • Tumor Volume: Measure the volume of the ascitic fluid.

    • Viable Cell Count: Determine the number of viable tumor cells using the trypan blue exclusion assay and a hemocytometer.

    • Increase in Lifespan: Calculate the percentage increase in lifespan (% ILS) for the remaining animals using the formula: % ILS = [(Mean survival time of treated group / Mean survival time of control group) - 1] * 100

Signaling Pathway: Diospyrin in Cancer

Diospyrin is thought to induce apoptosis and inhibit cancer cell proliferation by modulating signaling pathways such as the PI3K/Akt/mTOR pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Diospyrin Diospyrin Diospyrin->PI3K inhibits Diospyrin->Akt inhibits

Diospyrin Inhibition of the PI3K/Akt/mTOR Pathway

Neuroprotective Effects of this compound

This compound and related compounds have shown potential neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's disease. Behavioral tests such as the Morris water maze are crucial for assessing cognitive function in these models.

Table 3: Representative Neuroprotective Efficacy of a Test Compound in a Drug-Induced Alzheimer's Disease Mouse Model (Morris Water Maze)
Treatment GroupDose (mg/kg)Escape Latency (seconds) ± SEMTime in Target Quadrant (%) ± SEM
Control (Vehicle)-55.2 ± 4.818.5 ± 2.1
AD Model (Scopolamine)-110.5 ± 8.28.2 ± 1.5
Test Compound1075.3 ± 6.514.8 ± 1.9
Test Compound2062.1 ± 5.916.5 ± 2.0
Donepezil (Standard)160.8 ± 5.517.1 ± 2.2
Experimental Protocol: Morris Water Maze for Assessment of Spatial Learning and Memory

This protocol outlines the use of the Morris water maze to evaluate the effects of a test compound on cognitive deficits in a mouse model of Alzheimer's disease.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • Morris water maze (circular pool, platform, video tracking system)

  • Scopolamine (to induce cognitive impairment)

  • This compound or related test compound

  • Positive control: Donepezil

  • Vehicle (e.g., sterile saline)

Procedure:

  • Animal and Apparatus Preparation: Fill the pool with water made opaque with non-toxic paint. Place a hidden platform 1 cm below the water surface. Use distal visual cues around the room for spatial navigation.

  • Grouping: Divide the mice into five groups (n=10-12 per group):

    • Group I: Vehicle control

    • Group II: AD model (Scopolamine) + Vehicle

    • Group III: AD model + Test compound (low dose)

    • Group IV: AD model + Test compound (high dose)

    • Group V: AD model + Donepezil

  • Drug Administration: Administer the test compound, vehicle, or Donepezil for a predefined period (e.g., 14 days). Induce cognitive impairment by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before each behavioral test session.

  • Acquisition Training (Days 1-4):

    • Conduct four trials per day for each mouse.

    • Place the mouse in the water facing the pool wall at one of four starting positions.

    • Allow the mouse to search for the hidden platform for 60 seconds.

    • If the mouse fails to find the platform, guide it to the platform and allow it to stay for 15 seconds.

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze the escape latency across training days and the time spent in the target quadrant during the probe trial.

Experimental Workflow: Neuroprotective Efficacy Testing

G Start Animal Acclimatization Grouping Grouping of Animals Start->Grouping Induction Induction of AD Model (e.g., Scopolamine) Grouping->Induction Treatment Chronic Treatment with This compound/Vehicle/Standard Induction->Treatment Behavioral Behavioral Testing (Morris Water Maze) Treatment->Behavioral Data Data Collection (Escape Latency, etc.) Behavioral->Data Analysis Statistical Analysis Data->Analysis End Evaluation of Neuroprotective Effect Analysis->End

Workflow for In Vivo Neuroprotection Studies

Toxicity Profile of Diospyros Extracts

Preliminary toxicity studies are essential to determine the safety profile of any potential therapeutic agent. Acute toxicity studies are often performed to determine the median lethal dose (LD50).

Table 4: Acute Oral Toxicity of Diospyros mespiliformis Methanolic Extract in Wistar Rats
ExtractAnimal ModelDose (mg/kg)Observation PeriodMortalityLD50 (mg/kg)
D. mespiliformis Leaf ExtractWistar Rats500014 days0/5> 5000
D. mespiliformis Bark ExtractWistar Rats500014 days0/5> 5000
Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol provides a method for assessing the acute oral toxicity of a substance.

Materials:

  • Female Wistar rats (8-12 weeks old)

  • Test substance (this compound or Diospyros extract)

  • Vehicle

  • Oral gavage needles

Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult female rats. Acclimatize them for at least 5 days.

  • Dosing:

    • Administer a starting dose of 2000 mg/kg of the test substance to a group of three rats.

    • If no mortality is observed, administer a higher dose (e.g., 5000 mg/kg) to another group of three rats.

    • If mortality occurs, repeat the procedure with a lower dose.

  • Observation:

    • Observe the animals closely for the first 4 hours after dosing for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

    • Continue to observe the animals daily for 14 days.

    • Record mortality and any clinical signs of toxicity.

  • LD50 Estimation: Based on the mortality data, estimate the LD50 value.

These application notes and protocols are intended to serve as a guide for researchers. It is recommended to consult relevant literature and institutional guidelines for specific experimental designs and procedures.

Application Notes and Protocols for Preclinical Studies of Diospyrol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diospyrol, a bis-naphthoquinonoid compound isolated from plants of the Diospyros genus, and its closely related analogues like Diospyrin and Isodiospyrin, have garnered significant interest for their potent anticancer activities.[1][2] Preclinical evaluation of these compounds necessitates the development of appropriate formulations to ensure adequate bioavailability and exposure in both in vitro and in vivo models. These application notes provide a comprehensive guide to the formulation strategies, experimental protocols, and mechanistic understanding of this compound and its analogues for preclinical research.

Physicochemical Properties and Formulation Strategies

This compound and its analogues are characterized by poor water solubility, a common challenge in the preclinical development of many new chemical entities.[3][4] This property can lead to low oral bioavailability and hinder the evaluation of their therapeutic potential. Therefore, appropriate formulation strategies are crucial to enhance their solubility and ensure consistent delivery in preclinical studies.

Physicochemical Characterization (Data Not Available in Search Results)

Recommended Formulation Approaches for Poorly Soluble Compounds:

For preclinical studies, simple and robust formulations are often preferred. Based on common practices for poorly soluble drugs, the following vehicle systems can be considered for this compound:

  • Suspensions: For oral (PO) and intraperitoneal (IP) administration, a suspension in an aqueous vehicle containing a suspending agent and a surfactant is a common approach. A typical vehicle could be 0.5-1% (w/v) methylcellulose with 0.1-0.2% (w/v) Tween 80 in sterile water.

  • Co-solvent Systems: For intravenous (IV) or other parenteral routes, co-solvents can be used to solubilize the compound. A common co-solvent system for preclinical studies is a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400). Another reported vehicle for IV administration of poorly soluble compounds is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% PEG400.[5] It is crucial to perform tolerability studies for any new formulation in the chosen animal model.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations such as solutions in oil (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can enhance absorption.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo efficacy of Diospyrin and its analogues.

Table 1: In Vitro Cytotoxicity of Diospyrin and its Aminoacetate Analogue [6]

CompoundCell LineCancer TypeIC50 (µM)
DiospyrinMalignant Skin Melanoma (A375)Melanoma0.82
Epidermoid Laryngeal Carcinoma (Hep2)Laryngeal Carcinoma3.58
Aminoacetate AnalogueMalignant Skin Melanoma (A375)Melanoma0.06
Epidermoid Laryngeal Carcinoma (Hep2)Laryngeal Carcinoma0.92
Murine Ehrlich Ascites Carcinoma (EAC)Ascites Carcinoma0.06

Table 2: In Vitro Cytotoxicity of Isodiospyrin [7]

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Carcinoma1.8
P-388Murine Lymphocytic Leukemia0.8
KBHuman Epidermoid Carcinoma1.2
A549Lung Adenocarcinoma2.5

Table 3: In Vivo Anticancer Activity of Diospyrin Aminoacetate Analogue [6]

CompoundAnimal ModelDose and Administration RouteOutcome
Aminoacetate AnalogueMurine Ehrlich Ascites Carcinoma (EAC)1 mg/kg/day (i.p. for 5 days)~93% increase in life span

Table 4: Preclinical Toxicity of Diospyros Extracts

ExtractAnimal ModelRouteKey Finding
Diospyros melanoxylon Methanolic Root ExtractSwiss Albino MiceOralLD50 > 2000 mg/kg[8]
Diospyros mespiliformis Crude Methanolic Leaf and Bark ExtractWistar RatsOralLD50 > 5000 mg/kg[9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay[7][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_drug Add this compound to Cells seed_cells->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate_48_72h Incubate for 48-72 hours add_drug->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4 hours add_mtt->incubate_3_4h solubilize Solubilize Formazan Crystals incubate_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Tumor Xenograft Study in Mice[12]

Objective: To evaluate the in vivo anticancer efficacy of a this compound formulation in a xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • This compound formulation (e.g., suspension for oral gavage or solution for IP/IV injection)

  • Vehicle control

  • Positive control drug (e.g., doxorubicin)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel or PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration: Administer the this compound formulation and controls according to the planned schedule (e.g., daily oral gavage or twice-weekly IP injections).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight and Health Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period.

  • Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) at the end of the study. Analyze survival data if applicable.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant_cells Implant Cancer Cells into Mice monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize administer_drug Administer this compound Formulation randomize->administer_drug measure_tumor Measure Tumor Volume and Body Weight administer_drug->measure_tumor Repeatedly euthanize Euthanize Mice at Endpoint measure_tumor->euthanize analyze_data Analyze Tumor Growth and Survival Data euthanize->analyze_data

Workflow for an in vivo xenograft study.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation[2]

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways Modulated by this compound Analogues

Diospyrin and its analogues have been shown to exert their anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.[6][8]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt This compound->mTORC1 MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->Raf Inhibition This compound->MEK This compound->ERK

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diospyrol Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of diospyrol from its natural sources, primarily the fruits and other parts of Diospyros mollis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Crude Extract Yield

A lower than expected yield of the initial crude extract can be due to several factors, from the preparation of the plant material to the extraction method itself.

  • Potential Cause: Inadequate preparation of the plant material.

  • Troubleshooting Steps:

    • Grinding: Ensure the plant material (e.g., fruits of Diospyros mollis) is dried and ground into a fine, uniform powder. This increases the surface area for solvent penetration.[1]

    • Drying: Thoroughly dry the plant material to remove moisture, which can hinder the extraction efficiency of less polar solvents.

  • Potential Cause: Suboptimal choice of extraction solvent.

  • Troubleshooting Steps:

    • Solvent Polarity: The choice of solvent is critical. While non-polar solvents like hexane can be used for initial defatting, solvents like methylene chloride, methanol, and ethanol have been used for extracting compounds from Diospyros species.[2][3] Methanol has been noted as an effective solvent for phytochemical extraction from Diospyros malabarica, yielding a high diversity of compounds.[4]

    • Solvent Combinations: Consider using a mixture of solvents to optimize the extraction of this compound.

  • Potential Cause: Inefficient extraction method.

  • Troubleshooting Steps:

    • Maceration: This simple technique is suitable for thermolabile compounds.[1] Ensure a sufficient solvent-to-solid ratio (e.g., 1:10 or 1:20 w/v) and allow adequate time for extraction (e.g., several days with occasional agitation).[5]

    • Soxhlet Extraction: This method provides a higher extraction efficiency than maceration but uses heat, which might degrade thermolabile compounds.[1]

    • Advanced Methods: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can reduce extraction time and solvent consumption while potentially increasing yield.[6] For instance, UAE has been optimized for the extraction of naphthoquinones from other plants.[7]

Issue 2: Low Purity of this compound in the Crude Extract

The crude extract often contains a complex mixture of compounds, and maximizing the relative amount of this compound is key.

  • Potential Cause: Co-extraction of a large number of impurities.

  • Troubleshooting Steps:

    • Sequential Extraction: Employ a sequential extraction approach starting with a non-polar solvent like hexane to remove fats and waxes, followed by extraction with a solvent of medium polarity like methylene chloride or ethyl acetate, and finally a polar solvent like methanol. This can help to fractionate the extract and reduce the complexity of the mixture for further purification.

    • pH Adjustment: The pH of the extraction medium can influence the solubility and stability of phenolic compounds. Experimenting with pH adjustments may help to selectively extract this compound.[6]

Issue 3: Loss of this compound During Purification

Significant loss of the target compound can occur during the purification stages, such as liquid-liquid extraction and column chromatography.

  • Potential Cause: Formation of emulsions during liquid-liquid extraction.

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[6]

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break emulsions.[6]

  • Potential Cause: Poor separation or irreversible adsorption on the column chromatography stationary phase.

  • Troubleshooting Steps:

    • Stationary Phase Selection: Silica gel is commonly used for the purification of naphthoquinones.[8]

    • Solvent System Optimization: Develop an optimal mobile phase for column chromatography by first performing Thin Layer Chromatography (TLC) to find a solvent system that gives good separation and a retention factor (Rf) of around 0.3-0.4 for this compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[8]

Issue 4: Degradation of this compound

This compound, like other naphthoquinones, can be susceptible to degradation under certain conditions.

  • Potential Cause: Exposure to high temperatures, light, or extreme pH.

  • Troubleshooting Steps:

    • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40°C).[6][8]

    • Light Protection: Protect the extracts and purified compound from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.[8] Naphthoquinones can undergo photochemical degradation.

    • pH Stability: Phenolic compounds can be unstable at alkaline pH.[9] It is advisable to work under neutral or slightly acidic conditions.

    • Inert Atmosphere: For long-term storage, consider storing the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to prevent oxidation.[8]

Frequently Asked Questions (FAQs)

Extraction Phase

  • Q1: What is the best natural source for this compound?

    • A1: The fresh fruits of Diospyros mollis are a well-known rich source of this compound.[10][11] Other parts of the plant, such as the bark and roots, also contain various bioactive compounds, including other naphthalene and naphthoquinone derivatives.[3]

  • Q2: Which solvent should I use for the initial extraction of this compound?

    • A2: The choice of solvent depends on your overall extraction strategy. Methylene chloride has been successfully used to extract this compound and related compounds from the black heartwood of Diospyros mollis.[2] Methanol is also a common solvent for extracting a wide range of phytochemicals from Diospyros species.[3] For a more selective extraction, you might consider starting with a less polar solvent and gradually increasing the polarity.

  • Q3: How can I improve the efficiency of my extraction process?

    • A3: Besides optimizing the solvent and particle size, consider advanced extraction techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent usage. For instance, in the extraction of other naphthoquinones, UAE has been shown to be highly effective and can be optimized for parameters like ethanol concentration, temperature, and time to maximize yield.[7]

Purification Phase

  • Q4: What is a common method for purifying this compound from the crude extract?

    • A4: Silica gel column chromatography is a standard and effective method for the purification of this compound and other naphthoquinones.[8] A gradient elution with a solvent system like hexane-ethyl acetate is often employed.

  • Q5: I am having trouble with co-eluting impurities during column chromatography. What can I do?

    • A5: If impurities are co-eluting with this compound, you may need to try a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, repeated column chromatography or the use of preparative HPLC can provide higher purity.

Analysis and Quantification

  • Q6: How can I quantify the amount of this compound in my extracts?

    • A6: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV-Vis detector is a reliable method for the quantification of this compound and other phenolic compounds.[2][12] A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[13]

Data Presentation

Table 1: Comparison of Extraction Parameters for Naphthoquinones from Plant Sources (Analogous Data)

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Principle Soaking in solvent at room temperatureContinuous extraction with hot solventUse of ultrasonic waves to enhance extraction
Temperature Room TemperatureBoiling point of the solventTypically controlled (e.g., 40-60°C)[6]
Time Long (days)[1]Moderate (hours)Short (minutes)[7]
Solvent Usage HighModerateLow to Moderate
Efficiency LowModerate to HighHigh
Thermolabile Compounds SuitableRisk of degradationGenerally suitable
Reference Example Extraction of lawsone from henna leaves with hot water.[14]Extraction of lupeol from Diospyros species.[2]Optimized extraction of naphthoquinones from Onosma hookeri with 72% ethanol at 52°C for 77 min.[7]

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound

  • Preparation of Plant Material: Air-dry the fresh fruits of Diospyros mollis and grind them into a fine powder.

  • Extraction:

    • Soak the powdered material in methylene chloride (e.g., a 1:10 solid-to-solvent ratio) at room temperature for several days with occasional stirring.[2]

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed with a non-polar solvent such as hexane.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 2: HPLC Analysis for Quantification of this compound

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, an autosampler, and a Diode-Array Detector (DAD) or UV-Vis detector.[13]

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.

Mandatory Visualization

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Product plant_material Diospyros mollis Fruit drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Methylene Chloride) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection (TLC Monitoring) column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation hplc_analysis HPLC-DAD Quantification solvent_evaporation->hplc_analysis pure_this compound Pure this compound solvent_evaporation->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase cluster_degradation_issues Stability Issues start Low this compound Yield q1 Is crude extract yield low? start->q1 a1_yes Optimize: - Grinding & Drying - Solvent Choice - Extraction Method (e.g., UAE) q1->a1_yes Yes q2 High loss during purification? q1->q2 No end Yield Improved a1_yes->end a2_yes Troubleshoot: - Emulsions (add brine) - Column Separation (optimize mobile phase with TLC) q2->a2_yes Yes q3 Suspected degradation? q2->q3 No a2_yes->end a3_yes Control Conditions: - Low Temperature - Protect from Light - Neutral pH - Inert Atmosphere q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low this compound yield.

signaling_pathway cluster_pathways Potential Antidiabetic Signaling Pathways cluster_effects Cellular Responses Diospyros_Compounds Diospyros Bioactive Compounds (including this compound analogs) PI3K_Akt PI3K-Akt Pathway Diospyros_Compounds->PI3K_Akt TNF TNF Signaling Pathway Diospyros_Compounds->TNF HIF1 HIF-1 Signaling Pathway Diospyros_Compounds->HIF1 Glucose_Metabolism Improved Glucose Metabolism PI3K_Akt->Glucose_Metabolism Cell_Survival Regulation of Cell Survival PI3K_Akt->Cell_Survival Inflammation Modulation of Inflammation TNF->Inflammation HIF1->Cell_Survival

References

Technical Support Center: Optimizing Diospyrol Solubility for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of diospyrol in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a polyhydroxybinaphthyl compound derived from plants of the Diospyros genus.[1] Its chemical formula is C22H18O4, with a molecular weight of approximately 346.4 g/mol .[2] Like many natural products with interesting biological activities, including anticancer and antimicrobial properties, this compound is a lipophilic molecule with poor aqueous solubility.[3][4] This low solubility can lead to several challenges in in vitro experiments, such as precipitation in cell culture media, which can alter the effective concentration of the compound and lead to inaccurate or irreproducible results.[5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: For preparing a high-concentration stock solution of a poorly soluble compound like this compound, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[3] It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) in DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q4: My this compound solution precipitates immediately after I add it to my cell culture medium. What is causing this and how can I fix it?

A4: This is a common issue known as "solvent shock."[5] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is not soluble, causing it to precipitate. Several factors can contribute to this:

  • Concentration Exceeds Aqueous Solubility: The final concentration of this compound in the medium is too high to remain dissolved.

  • Improper Mixing: The concentrated stock solution was not dispersed quickly enough in the aqueous medium.

  • Low Temperature of Media: Adding a stock solution to cold media can decrease the solubility of lipophilic compounds.[5]

To resolve this, please refer to the troubleshooting guide below.

Q5: Can I use other solvents or excipients to improve this compound solubility?

A5: Yes, several other strategies can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, or complexing agents.[6] For instance, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to an enzyme assay buffer can help maintain solubility.[7] However, for cell-based assays, detergents are generally not suitable as they can be cytotoxic.[7] Another approach is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to identify and resolve issues with this compound precipitation in your experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate forming instantly after adding the this compound stock solution to your cell culture medium, consider the following causes and solutions.

Potential CauseRecommended Solution
Concentration Exceeds Solubility Decrease the final working concentration of this compound. Perform a concentration-response curve to determine the optimal concentration range.
Improper Mixing Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[5][10]
Solvent Shock Prepare an intermediate dilution of the this compound stock in your assay buffer or media before making the final dilution. This gradual change in solvent polarity can help keep the compound in solution.[5]
Low Temperature of Media Always pre-warm your cell culture media and other aqueous solutions to 37°C before adding the this compound stock solution.[5][10]
Issue 2: Precipitation Occurs Over Time During Incubation

If the solution is initially clear but a precipitate forms after a period of incubation, the following factors may be involved.

Potential CauseRecommended Solution
Temperature Fluctuations Maintain a stable temperature in your incubator. Avoid repeated warming and cooling of the media containing this compound.[11]
Evaporation Loss of water from the culture media over time can increase the concentration of all components, leading to precipitation. Ensure proper humidification of your incubator and use filter-capped flasks or sealed plates.[5]
Interaction with Media Components This compound may interact with proteins or salts in the serum or media supplements, forming insoluble complexes. Consider using a serum-free medium if your experimental design allows, or reducing the serum concentration.[5]
pH Instability Changes in the pH of the culture medium can affect the solubility of the compound. Ensure your incubator's CO2 levels are stable to maintain the correct pH of the bicarbonate-buffered medium.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step method for preparing this compound solutions for in vitro bioassays to minimize precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Complete cell culture medium or assay buffer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Pre-warm your complete cell culture medium or assay buffer to 37°C.[10]

    • To prepare the final working concentration, slowly add the required volume of the this compound stock solution to the pre-warmed medium. It is recommended to add the stock solution dropwise while gently swirling the medium to ensure rapid dispersion.[10]

    • Crucially, never add the aqueous medium directly to the concentrated stock solution. [10]

    • After adding the stock solution, gently mix the medium by inverting the tube a few times. Avoid vigorous vortexing, which can cause foaming and protein denaturation.

    • Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cell cultures.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution start Start: this compound Powder stock_prep Prepare 10-20 mM Stock in 100% DMSO start->stock_prep storage Aliquot and Store at -20°C / -80°C stock_prep->storage dilution Add Stock Dropwise to Pre-warmed Medium with Gentle Swirling storage->dilution pre_warm Pre-warm Cell Culture Medium to 37°C pre_warm->dilution final_mix Gently Mix by Inversion dilution->final_mix check Visually Inspect for Precipitation final_mix->check ready Solution Ready for In Vitro Assay check->ready Clear Solution troubleshoot Precipitate Observed: Refer to Troubleshooting Guide check->troubleshoot Precipitate

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed timing When does precipitation occur? start->timing immediate Immediately Upon Mixing timing->immediate Immediately over_time Over Time During Incubation timing->over_time Over Time cause_immediate Potential Causes: - Concentration too high - Solvent shock - Improper mixing - Cold medium immediate->cause_immediate cause_over_time Potential Causes: - Temperature fluctuations - Evaporation - Interaction with media components - pH instability over_time->cause_over_time solution_immediate Solutions: - Lower final concentration - Use intermediate dilution - Add stock dropwise to warm medium - Gently swirl during addition cause_immediate->solution_immediate solution_over_time Solutions: - Ensure stable incubator temperature - Maintain incubator humidity - Consider serum-free media - Check CO2 levels cause_over_time->solution_over_time

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway Potential Signaling Pathways Modulated by Diospyros Compounds cluster_pro_survival Pro-Survival / Proliferation Pathways cluster_apoptosis Apoptosis Pathway VEGFR2 VEGFR2 Ras Ras VEGFR2->Ras MAPK MAPK Ras->MAPK AP1 AP-1 MAPK->AP1 NFkB NF-κB Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound & related compounds from Diospyros This compound->VEGFR2 Inhibition This compound->MAPK Inhibition This compound->NFkB Modulation This compound->Bcl2 Modulation This compound->Caspases Modulation

Caption: Potential signaling pathways modulated by Diospyros compounds.

References

Technical Support Center: Diospyrol Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with diospyrol. The information herein addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, as a phenolic compound, is susceptible to degradation from various factors. Key environmental and chemical factors that can compromise its stability include:

  • pH: Extreme pH conditions, both acidic and basic, can catalyze hydrolytic degradation. Phenolic compounds are often unstable at high pH.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4]

  • Light (Photostability): Exposure to light, particularly UV radiation, can lead to photodegradation.[5][6]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the phenolic moieties in this compound.

  • Solvent Type: The choice of solvent can influence the stability of this compound.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q2: How can I monitor the degradation of this compound in my experiments?

A2: The most common and reliable method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][7][8] This technique allows for the separation and quantification of the intact this compound from its degradation products. Other useful analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of degradation products, which aids in their structural elucidation.[9][10][11]

  • UV-Visible Spectroscopy: To observe changes in the absorption spectrum, which can indicate structural changes in the molecule.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure (a polyhydroxybinaphthyl compound), potential degradation pathways could involve:

  • Oxidation: Formation of quinone-type structures from the phenolic hydroxyl groups. The toxicity of oxidized this compound has been noted, suggesting this is a likely degradation pathway.

  • Polymerization: Phenolic compounds can undergo polymerization reactions.

  • Ring Opening: Under harsh conditions, the aromatic rings may undergo cleavage.

Further investigation using techniques like LC-MS/MS and NMR is necessary to definitively identify and characterize the degradation products.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: To minimize degradation, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing.

  • pH: Maintain a neutral or slightly acidic pH, as phenolic compounds are generally more stable under these conditions.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. 1. Inappropriate storage: Exposure to light, high temperature, or oxygen.2. Unstable pH: The solution pH may be too high or too low.3. Reactive solvent: The solvent may be reacting with this compound.1. Review storage conditions. Store in a cool, dark place, and consider using an inert atmosphere.2. Measure and adjust the pH of the solution to a neutral or slightly acidic range using a suitable buffer.3. Test the stability of this compound in alternative, less reactive solvents.
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation: this compound is degrading into one or more products.2. Contamination: The sample or solvent may be contaminated.1. Perform a forced degradation study to identify potential degradation products.2. Analyze a blank solvent injection to check for contamination. Use high-purity solvents and clean equipment.
Precipitation of this compound from solution. 1. Low solubility: The concentration of this compound may exceed its solubility in the chosen solvent.2. Change in pH or temperature: These factors can affect solubility.1. Determine the solubility of this compound in the solvent before preparing high-concentration solutions. Consider using a co-solvent system.2. Ensure the pH and temperature of the solution are maintained within a range where this compound is soluble.
Inconsistent results between experiments. 1. Inconsistent solution preparation: Variations in solvent, pH, or concentration.2. Degradation during experiment: The experimental conditions may be causing degradation.1. Standardize the protocol for solution preparation.2. Monitor the stability of this compound under your specific experimental conditions by analyzing samples at different time points.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[2][12][13]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradation products)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the solvent, dilute to a suitable concentration, and analyze by HPLC.

    • Separately, place the this compound stock solution in an oven at 60°C for 24 hours. Dilute and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed solution by HPLC. A control sample should be kept in the dark under the same temperature conditions.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the degradation products.

  • For structural elucidation of major degradation products, analyze the stressed samples by LC-MS.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize the results of a stability study. Actual results will vary based on experimental conditions.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 7 Days

SolventInitial Concentration (µg/mL)Concentration after 7 Days (µg/mL)% Degradation
Methanol10098.21.8
Ethanol10097.52.5
Acetonitrile10099.10.9
Water (pH 7)10095.34.7
DMSO10099.50.5

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 40°C for 24 Hours

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
2.0HCl5048.92.2
4.0Acetate5049.51.0
7.0Phosphate5047.84.4
9.0Borate5042.115.8
12.0NaOH5028.543.0

Table 3: Effect of Temperature on this compound Stability in Methanol over 48 Hours

Temperature (°C)Initial Concentration (µg/mL)Concentration after 48h (µg/mL)% Degradation
410099.80.2
25 (Room Temp)10098.91.1
4010094.25.8
6010085.714.3

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results This compound This compound Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) This compound->Acid Base Basic (0.1N NaOH, 60°C) This compound->Base Oxidative Oxidative (3% H₂O₂, RT) This compound->Oxidative Thermal Thermal (Solid 80°C, Solution 60°C) This compound->Thermal Photo Photolytic (UV/Vis Light) This compound->Photo HPLC HPLC Analysis (Quantification) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS If significant degradation Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_Elucidation Pathway Elucidation LCMS->Pathway_Elucidation

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Problem: Inconsistent Experimental Results Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Stability Assess Stability Under Experimental Conditions Check_Prep->Check_Stability Protocol is standardized Standardize Standardize Protocol: - Solvent - pH - Concentration Check_Prep->Standardize Protocol not standardized Monitor_Time Analyze Samples at Different Time Points Check_Stability->Monitor_Time Resolved Problem Resolved Standardize->Resolved Is_Degrading Is Degradation Occurring? Monitor_Time->Is_Degrading Modify_Conditions Modify Experimental Conditions (e.g., lower temp, protect from light) Is_Degrading->Modify_Conditions Yes Is_Degrading->Resolved No, investigate other factors Modify_Conditions->Resolved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting Diospyrol cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diospyrol cytotoxicity assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the complexities of assessing the cytotoxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges in measuring its cytotoxicity?

This compound is a naphthoquinone compound isolated from plants of the Diospyros genus.[1] Like many natural plant extracts, it can present challenges in cytotoxicity assays due to issues such as poor aqueous solubility, potential for degradation in culture media, and direct interference with assay reagents.[2][3]

Q2: Which cytotoxicity assay is most suitable for this compound?

The choice of assay depends on the specific research question.

  • MTT Assay: Measures metabolic activity and is widely used. However, as a plant-derived compound, this compound may have reducing activity that directly converts the MTT reagent into formazan, leading to false-positive viability results.[2][4][5] It is crucial to run a cell-free control to check for this interference.[4]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6] It is less prone to interference from colored compounds but can be affected by high serum concentrations in the media and is not specific to a particular cell death mechanism.[6][7]

  • Apoptosis Assays (e.g., Annexin V/PI): These assays are used to differentiate between different modes of cell death, such as apoptosis and necrosis.[8][9] They are highly specific but require more complex equipment like a flow cytometer.[10]

It is often recommended to use multiple assays to confirm results and understand the mechanism of cell death.[6]

Q3: How should I address the poor solubility of this compound in cell culture media?

Poor solubility can lead to precipitation and inaccurate dosing.[3] A common strategy is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium.[3][11]

  • Solvent Concentration: The final concentration of DMSO in the culture medium should generally be kept below 0.5% (v/v), as higher concentrations can be toxic to cells.[3] It is essential to run a vehicle control (media with the same concentration of DMSO but without this compound) in all experiments.[3]

  • Dilution Technique: To avoid precipitation, dilute the DMSO stock solution directly into the cell culture medium with vigorous mixing.[11] Preparing intermediate dilutions in aqueous solutions is often not recommended for highly hydrophobic compounds.[11]

Q4: How stable is this compound in cell culture media?

The stability of naphthoquinones like this compound in cell culture media can be influenced by factors such as pH, light, temperature, and interactions with media components like serum proteins.[12] Degradation can lead to a loss of cytotoxic activity and inconsistent results.[12] It is advisable to:

  • Prepare fresh working solutions of this compound for each experiment.

  • Minimize the exposure of the compound to light.[12]

  • Consider performing a stability study using techniques like HPLC to determine the degradation rate of this compound under your specific experimental conditions.[12]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High standard deviation between replicate wells can obscure the true cytotoxic effect of this compound.

QuestionPossible CauseSuggested Solution
Are you observing an "edge effect"? Evaporation or temperature gradients in the outer wells of the microplate can cause cells to grow differently.Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[13]
Is your cell suspension homogenous? If cells are clumped or not evenly distributed, different numbers of cells will be seeded into each well.Ensure the cell suspension is thoroughly but gently mixed before and during plating. For adherent cells, ensure a single-cell suspension after trypsinization.[13][14]
Is your pipetting technique consistent? Inaccurate or inconsistent dispensing of cells, media, or reagents is a major source of variability.Use calibrated pipettes and practice consistent, careful dispensing. When adding reagents, ensure the pipette tip does not touch the cell monolayer.[13][15]
Are there bubbles in the wells? Bubbles can interfere with the optical readings of the assay.Check wells for bubbles before reading the plate. If present, carefully break them with a sterile syringe needle.[15]
Issue 2: Unexpectedly Low or No Cytotoxicity

This occurs when this compound does not produce the expected level of cell death.

QuestionPossible CauseSuggested Solution
Could the compound be interfering with the assay? For MTT assays, plant extracts can have reducing properties that chemically reduce the MTT reagent, masking cytotoxicity and giving false high viability readings.[2][5]Run a cell-free control: Add this compound to cell-free media, add the MTT reagent, and measure the absorbance. A significant signal indicates interference.[4] Consider using an alternative assay like LDH or a direct cell counting method.
Is the cell seeding density optimal? Too few cells will result in a weak signal, while too many can lead to over-confluence and reduced sensitivity to the compound.[13][16]Optimize cell density: Perform a cell titration experiment to find the density that provides a linear signal response over the duration of your assay.[13][17] Cells should be in the exponential growth phase.[13]
Has the this compound degraded? Naphthoquinones can be unstable in culture media, losing activity over the incubation period.[12]Prepare fresh solutions of this compound for each experiment. Minimize light exposure and the time plates spend outside the incubator.[12]
Is the cell line resistant to this compound? The chosen cell line may be inherently resistant to the cytotoxic effects of the compound.Use a positive control cytotoxic agent (e.g., doxorubicin) to confirm that the assay system and cell line are responsive.[16]
Issue 3: Inconsistent Results Between Experiments

Poor reproducibility can undermine the validity of your findings.

QuestionPossible CauseSuggested Solution
Is the cell passage number consistent? Cells can change genetically and phenotypically over many passages, which can alter their response to compounds.[14]Use cells within a consistent and limited range of passage numbers for all related experiments.
Are your reagents and media consistent? Lot-to-lot variability in serum, media, or assay kits can affect results.[14]Use the same lot of fetal bovine serum (FBS) and other critical reagents for a set of comparable experiments. Always follow the storage instructions for assay kits.[9]
Are incubation times and conditions identical? Small variations in incubation time or conditions (e.g., CO₂ levels, temperature) can impact cell growth and drug efficacy.Ensure that incubation times and environmental conditions are precisely controlled and identical for all experiments you intend to compare.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol is essential to perform before conducting cytotoxicity assays to ensure cells are in the logarithmic growth phase and provide a robust assay window.[13]

  • Prepare Cell Suspension: Harvest and count cells that are in their exponential growth phase. Ensure viability is >90%.[16]

  • Serial Dilution: Prepare a serial dilution of the cell suspension. For a 96-well plate, a good starting range is 1,000 to 40,000 cells per well.[16]

  • Plate Seeding: Seed the different cell densities in a 96-well plate, with at least three replicate wells for each density.

  • Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).[13]

  • Assay Performance: At the end of the incubation period, perform your chosen viability assay (e.g., MTT).

  • Data Analysis: Plot the assay signal (e.g., absorbance) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is strong but has not yet plateaued due to over-confluence.[17]

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, phenol red-free medium and 10 µL of 12 mM MTT stock solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.

  • Cell-Free Control: To test for interference, repeat the steps in wells without cells, adding this compound at the highest concentration used in the experiment.[4]

Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This protocol provides a general workflow for analyzing apoptosis by flow cytometry.[9]

  • Cell Preparation: Seed cells and treat with this compound as you would for a standard cytotoxicity assay. Include positive and negative controls.

  • Cell Harvesting: After treatment, harvest both the adherent and floating cells. The supernatant is critical as it contains apoptotic cells that have detached.[9]

  • Washing: Wash the cells with cold PBS. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[9]

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the samples by flow cytometry within one hour. Do not wash the cells after staining.[8] The populations will be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Workflows and Signaling Pathways

Caption: General troubleshooting workflow for cytotoxicity assay variability.

Annexin_V_Workflow start Seed and Treat Cells with this compound harvest Harvest Adherent Cells & Supernatant start->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V & PI Incubate 15 min in Dark resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for Annexin V & PI staining.

Diospyrol_Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Membrane_Damage Membrane Damage (Necrosis) ROS->Membrane_Damage High Conc. PS_Exposure Phosphatidylserine (PS) Externalization Mito_Damage->PS_Exposure Caspase_Activation Caspase Activation Mito_Damage->Caspase_Activation Apoptosis Apoptosis PS_Exposure->Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing Diospyrol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with detailed guidance on overcoming the challenges associated with the low oral bioavailability of diospyrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability typically low?

A1: this compound is a bioactive naphthoquinone derived from plants of the genus Diospyros. Like many naphthoquinones, it exhibits promising biological activities, including anticancer effects.[1][2] Its primary limitation in in vivo studies is its poor aqueous solubility, which is a major hurdle for absorption in the gastrointestinal tract, leading to low and variable oral bioavailability.[3]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The main goal is to improve its solubility and dissolution rate.[4] Key strategies focus on formulation technologies that either reduce particle size or create amorphous (non-crystalline) forms of the drug.[5][6] Common and effective approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid.[7][8]

  • Nanosuspensions: Reducing drug particles to the nanometer scale, which significantly increases the surface area for dissolution.[9][10]

  • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents to form systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[6][11] These can improve absorption through lymphatic uptake.[11]

  • Co-administration with Bioenhancers: Using compounds like piperine that can inhibit metabolic enzymes or enhance intestinal permeability.

Q3: Which formulation strategy is best for my study?

A3: The optimal strategy depends on the specific goals of your research (e.g., toxicology study vs. efficacy model), required dosage, and available resources.

  • Solid dispersions are excellent for significantly enhancing solubility and are well-suited for oral dosage forms like tablets or capsules.[8][12]

  • Nanosuspensions are versatile and can be used for oral administration and parenteral routes. They are particularly useful for high-dose toxicology studies.[9][13]

  • Lipid-based systems (SEDDS) are highly effective for very lipophilic compounds and can mitigate food effects on absorption.[6]

Q4: What are the key pharmacokinetic parameters I should measure?

A4: To assess the effectiveness of your bioavailability enhancement strategy, you should measure the following parameters in your animal model (typically rats or mice) after oral administration[14][15][16]:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, which is the primary indicator of bioavailability.

  • F (Oral Bioavailability %): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous (IV) dose.

Q5: How is this compound quantified in plasma or tissue samples?

A5: The standard and most reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17] This technique offers high sensitivity and selectivity, allowing for accurate measurement of low drug concentrations in complex biological matrices.[18] A robust LC-MS/MS method requires careful sample preparation, typically involving protein precipitation followed by liquid-liquid or solid-phase extraction.[19][20]

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Steps
Poor Solubility/Dissolution The formulation is not sufficiently enhancing the dissolution rate in vivo. Solution: Re-evaluate the formulation strategy. If using a simple suspension, switch to a solid dispersion or nanosuspension. If using a solid dispersion, ensure the drug is fully amorphous via PXRD/DSC analysis.[12]
Rapid Metabolism This compound may be undergoing extensive first-pass metabolism in the gut wall or liver. Solution: Consider co-administration with a known bioenhancer like piperine, which can inhibit metabolic enzymes.
Analytical Method Insensitivity The limit of quantification (LOQ) of your analytical method may be too high. Solution: Optimize your LC-MS/MS method to achieve a lower LOQ (e.g., <1 ng/mL).[18] Ensure efficient extraction of the drug from the plasma matrix.
Instability The drug may be degrading in the formulation or the gastrointestinal tract. Solution: Assess the chemical stability of your formulation. For amorphous systems, check for recrystallization during storage.[21]

Issue 2: High variability in pharmacokinetic data between animals.

Possible Cause Troubleshooting Steps
Inconsistent Dosing Inaccurate oral gavage technique can lead to variable dosing. Solution: Ensure all personnel are properly trained in oral gavage. Verify the concentration and homogeneity of the dosing formulation immediately before administration.
Formulation Instability The formulation may be settling or precipitating over time, leading to inconsistent doses. Solution: For suspensions, ensure adequate mixing before drawing each dose. For solid dispersions, check for any signs of crystallization over the study period.[21]
Physiological Differences Factors like food intake can significantly alter absorption. Solution: Standardize experimental conditions. Ensure animals are fasted for a consistent period before dosing (if appropriate for the study). Note that some lipid-based formulations are designed to reduce this "food effect".[22]
Variable GI Transit Time Differences in gastric emptying and intestinal transit can affect the rate and extent of absorption.[4] Solution: While difficult to control directly, standardizing fasting and handling procedures can help minimize this variability.

Issue 3: The prepared solid dispersion shows poor performance or recrystallizes.

Possible Cause Troubleshooting Steps
Incorrect Drug-to-Polymer Ratio Insufficient polymer may not be able to stabilize the amorphous drug. Solution: Screen different drug-to-polymer ratios (e.g., 1:2, 1:4, 1:8). Higher polymer content generally improves stability but reduces the drug load.[23]
Incompatible Polymer The chosen polymer may not have suitable molecular interactions with this compound. Solution: Test different hydrophilic polymers such as Soluplus®, PVP K30, or HPMC.[12][23]
Hygroscopicity The formulation may be absorbing moisture, which acts as a plasticizer and promotes crystallization. Solution: Store the solid dispersion in a desiccator or with a desiccant. Consider using less hygroscopic polymers.
Ineffective Preparation Method The solvent evaporation or melting method may not have achieved complete molecular dispersion.[7] Solution: Ensure the drug and polymer are fully dissolved in a common solvent before evaporation. For melt methods, ensure the temperature is sufficient to dissolve the drug in the molten carrier.[24]

Quantitative Data Summary

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs (Note: Data is illustrative for typical poorly soluble compounds, as specific comparative data for this compound is limited. Values indicate the potential magnitude of improvement.)

Formulation Strategy Typical Fold-Increase in Cmax Typical Fold-Increase in AUC Key Advantage Reference
Micronized Suspension1.5 - 3x1.5 - 4xSimple to prepare[5]
Nanosuspension3 - 5x1.5 - 5xHigh drug loading, versatile[9]
Amorphous Solid Dispersion3 - 8x4 - 10xSignificant solubility enhancement[8][23]
Self-Emulsifying System (SEDDS)2 - 6x3 - 7xGood for highly lipophilic drugs[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Soluplus®, Ethanol (anhydrous).

  • Ratio Selection: Weigh this compound and Soluplus® at a predetermined ratio (e.g., 1:6 w/w).[23]

  • Dissolution: Dissolve both components completely in a minimal amount of anhydrous ethanol in a round-bottom flask with gentle stirring. The solution should be clear.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator at 40-50°C under vacuum until a thin film is formed on the flask wall.[24]

  • Final Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Processing: Scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Storage: Store the powder in a tightly sealed container with a desiccant at room temperature.

  • Characterization (Crucial): Before in vivo use, confirm the amorphous state of this compound in the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[12]

Protocol 2: Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week.

  • Grouping: Divide rats into groups (n=5-6 per group), e.g., Control (this compound suspension), Formulation A (e.g., Solid Dispersion), and an IV group for bioavailability calculation.[25]

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Suspension: Suspend the solid dispersion powder in a vehicle (e.g., 0.5% HPMC with 0.1% Tween 80 in water) to the desired concentration (e.g., 10 mg/mL).

    • IV solution: Dissolve this compound in a vehicle suitable for injection (e.g., Solutol HS-15/ethanol/saline).

  • Dosing:

    • Oral (PO): Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg).[25] Record the exact volume administered.

    • Intravenous (IV): Administer the IV solution via the tail vein at a lower dose (e.g., 5 mg/kg).[16]

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital sinus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[26]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until LC-MS/MS analysis.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC).[16] Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data A Select Strategy (e.g., Solid Dispersion) B Prepare Formulation (Solvent Evaporation) A->B C Characterize (PXRD, DSC) B->C D Animal Dosing (Oral Gavage) C->D E Blood Sampling (Time Points) D->E F Plasma Separation E->F G LC-MS/MS Quantification F->G H PK Parameter Calculation G->H troubleshooting_tree Start Issue: Low Plasma Exposure (Low AUC) Q1 Is the formulation physically stable and dispersed? Start->Q1 Sol1 Action: Re-optimize formulation. Ensure full amorphization or stable particle size. Q1->Sol1 No Q2 Is the analytical method sensitive enough (LOQ < 1 ng/mL)? Q1->Q2 Yes Sol2 Action: Optimize LC-MS/MS method. Improve sample extraction and instrument settings. Q2->Sol2 No Q3 Consider high first-pass metabolism. Q2->Q3 Yes Sol3 Action: Conduct pilot study with a metabolic inhibitor (e.g., piperine). Q3->Sol3 signaling_pathway cluster_pathways Potential Downstream Effects This compound This compound NFkB Inhibition of NF-κB Pathway This compound->NFkB inhibits PI3K Modulation of PI3K/Akt Pathway This compound->PI3K modulates MAPK Modulation of MAPK/ERK Pathway This compound->MAPK modulates Proliferation Inhibition of Cell Proliferation NFkB->Proliferation Apoptosis Induction of Apoptosis PI3K->Apoptosis PI3K->Proliferation MAPK->Proliferation

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Diospyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Diospyrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a polyhydroxybinaphthyl compound found in plants of the Diospyros genus.[1] Like many natural bioactive compounds, its complex and largely non-polar structure results in poor water solubility. This low aqueous solubility can be a significant hurdle in experimental assays and drug development, as it often leads to low dissolution rates and poor bioavailability, limiting its therapeutic potential.[2][3][4]

Q2: What are the common strategies to enhance the solubility of poorly water-soluble drugs like this compound?

Several techniques can be employed to improve the solubility of hydrophobic drugs.[3][4][5][6] The most common and effective methods include:

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix to increase its surface area and dissolution rate.[5][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound within their hydrophobic cavity, forming a water-soluble inclusion complex.[9][10][11][12]

  • Nanotechnology Approaches: Reducing the particle size of the drug to the nanoscale (nanosuspensions or nanoparticles) can significantly increase its surface area and, consequently, its solubility and dissolution velocity.[2][13][14]

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can increase solubility. The applicability of this method to this compound would depend on its pKa values.

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.

Q3: How can I determine the most suitable solubility enhancement technique for this compound?

The choice of method depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended application.[3][4] A preliminary screening of different techniques is often recommended. For instance, starting with cyclodextrin complexation is often a good approach due to its high success rate and relative ease of preparation.[6]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during in vitro assays.
  • Possible Cause: The concentration of this compound exceeds its intrinsic solubility in the aqueous medium.

  • Troubleshooting Steps:

    • Determine the Intrinsic Solubility: First, determine the baseline solubility of this compound in your specific buffer system to establish a working concentration range.

    • Use a Solubilizing Excipient: Consider incorporating a solubilizing agent. Cyclodextrins, such as β-cyclodextrin (βCD) or its more soluble derivative, 2-hydroxypropyl-β-cyclodextrin (HPβCD), are excellent candidates.[9][15]

    • Prepare a Solid Dispersion: For stock solutions, preparing a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can enhance its dissolution rate.[7]

    • Particle Size Reduction: If you have the equipment, reducing the particle size through techniques like sonication or milling can also help maintain a stable dispersion.[14]

Issue 2: I am observing low bioavailability of this compound in my animal studies.
  • Possible Cause: Poor aqueous solubility is likely limiting the dissolution and absorption of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulate as an Inclusion Complex: Encapsulating this compound in a cyclodextrin can significantly improve its dissolution rate and bioavailability.[10] An example with a similar compound, diosmin, showed a marked increase in solubility and dissolution with HPβCD.[9]

    • Develop a Nanosuspension: Formulating this compound as a nanosuspension can enhance its saturation solubility and dissolution rate, leading to improved absorption.[13][16]

    • Create a Solid Dispersion: A solid dispersion formulation can improve the oral absorption of poorly water-soluble drugs by presenting the drug in an amorphous, high-energy state.[8][17]

Data Presentation: Solubility Enhancement of a Poorly Soluble Flavonoid with Cyclodextrins

CyclodextrinConcentration (mmol/L)Diosmin Solubility IncreaseApparent Stability Constant (Kc) (M⁻¹)
β-cyclodextrin (βCD)8.81286.05%222.13
2-hydroxypropyl-β-cyclodextrin (HPβCD)123.732521.52%200.08
Data adapted from a phase solubility study on diosmin.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for preparing an inclusion complex to enhance this compound's solubility.

Materials:

  • This compound

  • β-cyclodextrin (βCD) or 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Mortar and pestle

  • Distilled water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 ratio is a common starting point).[9][18]

  • Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture to the powder and knead the paste thoroughly with a pestle for 45-60 minutes. The consistency should be paste-like.

  • Drying: Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD).[9][12]

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This method is suitable for thermolabile compounds and can produce a molecular dispersion of this compound in a hydrophilic carrier.[7][8]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., ethanol, methanol, or a mixture that dissolves both this compound and the carrier)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in a suitable volatile solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature that will not degrade the components (e.g., 40 °C). A thin film should form on the flask wall.

  • Final Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and sieve it to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion using DSC, XRPD, and scanning electron microscopy (SEM) to confirm the amorphous nature of the dispersed this compound.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_output Output & Analysis This compound This compound mix Mix this compound and Cyclodextrin This compound->mix cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->mix solvent Water/Ethanol knead Knead with Solvent (45-60 min) solvent->knead mix->knead dry Dry under Vacuum knead->dry sieve Pulverize and Sieve dry->sieve complex This compound-CD Inclusion Complex sieve->complex analysis Characterization (DSC, FTIR, XRPD) complex->analysis

Caption: Workflow for preparing a this compound-Cyclodextrin inclusion complex.

signaling_pathway cluster_receptor cluster_cytoplasm cluster_nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Fos, NFATc) erk->tf gene Gene Expression (Proliferation, Apoptosis) tf->gene This compound This compound This compound->receptor Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.[19]

logical_relationship start Poorly Soluble Compound (e.g., this compound) tech Solubility Enhancement Technique (e.g., Cyclodextrin Complexation) start->tech sol Increased Aqueous Solubility and Dissolution Rate tech->sol bio Improved Bioavailability and Therapeutic Effect sol->bio

Caption: How solubility enhancement improves bioavailability.

References

Diospyrol precipitation issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diospyrol. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with this compound in cell culture media, with a primary focus on preventing and troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a naturally occurring naphthoquinone derivative known for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Like many natural products, this compound is a lipophilic compound with limited aqueous solubility. This can lead to precipitation when it is introduced into aqueous cell culture media.[4] Compound precipitation can significantly impact experimental results by reducing the effective concentration of the compound and potentially causing cytotoxicity.[5]

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the media is higher than its aqueous solubility.[5]

  • Solvent Shock: A rapid change from a high-concentration organic stock solution (e.g., DMSO) to the aqueous environment of the cell culture medium can cause the compound to crash out of solution.

  • Temperature Shifts: Adding a cold stock solution to warmer media or vice versa can decrease the solubility of the compound.[6] Changes in temperature between room temperature and a 37°C incubator can also affect solubility over time.[5]

  • pH Instability: The pH of the cell culture medium, typically maintained around 7.4 in a CO2 incubator, can influence the solubility of pH-sensitive compounds.[5][7]

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components in the culture medium, leading to the formation of insoluble complexes.[4][5][6]

Q3: What is the recommended solvent for preparing a this compound stock solution?

For lipophilic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[5] Always perform a vehicle control (media with the same final concentration of DMSO) to assess any effects of the solvent on your cells.

Q4: How can the type of cell culture medium affect this compound solubility?

The composition of the cell culture medium can significantly impact the solubility of a compound.[5] Media containing serum have proteins that can bind to compounds, which may increase or decrease their solubility and bioavailability. If you are using a serum-free medium, you might observe different solubility behavior compared to a serum-containing medium.[4] It is advisable to test the solubility of this compound in the specific medium used for your experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Observation Potential Cause Recommended Solution
Immediate Precipitate The final concentration of this compound exceeds its solubility limit in the aqueous media.[5]- Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Solvent Shock: The abrupt change in solvent environment causes the compound to fall out of solution.- Prepare an intermediate dilution in media or PBS before the final dilution.- Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[4]
Low Temperature of Media: Adding a concentrated stock to cold media can decrease the solubility of lipophilic compounds.[4]- Always pre-warm your cell culture media to 37°C before adding this compound.[5][7]
Precipitate Over Time Temperature Fluctuations: Changes in temperature between room temperature and the incubator can affect solubility.[5]- Pre-warm the cell culture media to 37°C before adding the compound.- Minimize the time the culture plates are outside the incubator.
pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[5]- Ensure the use of a properly calibrated CO2 incubator and buffered media (e.g., with HEPES) if necessary.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time.[4][5]- Test the stability of this compound in your complete media over the time course of your experiment.- Consider using a serum-free medium or reducing the serum concentration if interactions are suspected.[4]
Evaporation: Loss of water from the culture media over time can increase the concentration of all components, leading to precipitation.[4]- Ensure proper humidification of your incubator and use filter-capped flasks or sealed plates.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Final Working Concentration in Cell Culture Media

Objective: To dilute the this compound stock solution to a final working concentration in cell culture medium without causing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium

  • Water bath or incubator at 37°C

  • Sterile tubes

Procedure:

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C in a water bath or incubator.[7] This helps to prevent precipitation caused by temperature shock.[7]

  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 2 µL of stock in 198 µL of media to get 100 µM).

    • Gently vortex the intermediate dilution.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the medium.[7]

  • Briefly incubate the final solution at 37°C before adding it to your cell cultures.

Data Presentation

The following tables provide illustrative data on this compound solubility and the effect of DMSO concentration on cell viability. Note that these are example data and may not reflect the actual experimental values for your specific cell line and media.

Table 1: Illustrative Solubility of this compound in Different Media

Medium Serum Concentration Maximum Soluble Concentration (µM)
DMEM10% FBS50
DMEMSerum-Free25
RPMI-164010% FBS45
RPMI-1640Serum-Free20

Table 2: Example Effect of Final DMSO Concentration on Cell Viability

Cell Line Final DMSO Concentration (%) Cell Viability (%)
HeLa0.0599 ± 2
0.198 ± 3
0.592 ± 5
1.075 ± 8
MCF-70.0598 ± 2
0.197 ± 4
0.590 ± 6
1.070 ± 9

Visualizations

Troubleshooting Workflow

G start Precipitation Observed check_immediate Immediate or Over Time? start->check_immediate immediate Immediate Precipitation check_immediate->immediate Immediate over_time Precipitation Over Time check_immediate->over_time Over Time check_conc Concentration > Solubility? immediate->check_conc sol_reduce_conc Decrease Final Concentration check_conc->sol_reduce_conc Yes check_mixing Improper Mixing? check_conc->check_mixing No end_node Problem Resolved sol_reduce_conc->end_node sol_serial_dilution Use Serial Dilution check_mixing->sol_serial_dilution Yes check_temp Cold Media? check_mixing->check_temp No sol_serial_dilution->end_node sol_prewarm Pre-warm Media to 37°C check_temp->sol_prewarm Yes check_temp->end_node No sol_prewarm->end_node check_temp_flux Temperature Fluctuations? over_time->check_temp_flux sol_stable_temp Maintain Stable Temperature check_temp_flux->sol_stable_temp Yes check_interaction Media Interaction? check_temp_flux->check_interaction No sol_stable_temp->end_node sol_test_stability Test Stability in Media check_interaction->sol_test_stability Yes check_interaction->end_node No sol_test_stability->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Representative Signaling Pathway

G This compound This compound vegfr2 VEGFR2 This compound->vegfr2 Inhibits mapk MAPK Pathway This compound->mapk Inhibits nfatc NFATc This compound->nfatc Inhibits ras Ras vegfr2->ras ras->mapk apoptosis Apoptosis mapk->apoptosis Induces proliferation Cell Proliferation mapk->proliferation nfatc->proliferation

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Diospyrol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from diospyrol and its derivatives in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for biochemical assays?

A1: this compound is a naturally occurring bis-naphthohydroquinone found in plants of the Diospyros genus.[1][2] Its chemical structure is prone to oxidation, converting the hydroquinone moieties into reactive naphthoquinones. This redox activity, along with other properties of the resulting quinone structure, can lead to non-specific interactions within an assay, causing misleading results. These types of compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS).

Q2: What are the primary mechanisms of this compound interference?

A2: Based on its chemical structure, this compound interference is likely to occur through three main mechanisms after oxidation to its quinone form:

  • Redox Cycling: The hydroquinone form of this compound can be oxidized to a semiquinone radical and then to a stable quinone. This process can be cyclical, consuming reducing agents in the assay buffer (like DTT) and generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[3][4][5][6] ROS can damage proteins and other assay components, leading to false signals.

  • Covalent Modification (Michael Addition): The naphthoquinone form of this compound is an electrophile and can act as a Michael acceptor. It can form covalent adducts with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues.[7][8][9][10] This irreversible modification can alter a protein's structure and function, leading to apparent inhibition.

  • Fluorescence Interference: Naphthoquinone derivatives can possess intrinsic fluorescent properties.[11][12][13] If this compound or its oxidized form is fluorescent at the excitation and emission wavelengths used in an assay, it can directly add to the signal (false positive) or quench the signal of a reporter fluorophore (false negative).

Q3: Which types of assays are most susceptible to this compound interference?

A3: Assays that are particularly vulnerable include:

  • Thiol-dependent enzyme assays: Enzymes with a critical cysteine in their active site are highly susceptible to covalent modification.

  • Redox-sensitive assays: Assays that measure changes in NADH/NADPH levels or employ redox-sensitive probes can be affected by the redox cycling of this compound.

  • Fluorescence-based assays: Fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and simple fluorescence intensity assays are prone to interference from fluorescent compounds.[14]

  • Assays with long incubation times: Longer incubation allows more time for redox cycling and covalent modification to occur, increasing the likelihood of interference.

Q4: My compound shows activity across multiple, unrelated assays. Could this be due to interference?

A4: Yes, this is a classic sign of a promiscuous compound, often indicative of an assay interference mechanism rather than specific biological activity.[15] If this compound or a derivative appears to be a "frequent hitter" in your screening campaigns, it is crucial to perform counter-screens to rule out artifacts.

Troubleshooting Guides

Issue 1: Suspected False-Positive Due to Redox Activity

If you suspect that the observed activity of this compound is due to its redox cycling, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Redox Interference start Initial Hit Observed step1 Prepare Assay Buffers: 1. Standard Buffer (with DTT) 2. DTT-free Buffer start->step1 step2 Run Dose-Response Assay in both buffers step1->step2 decision1 Is potency significantly reduced without DTT? step2->decision1 step3 Add Catalase (ROS scavenger) to standard assay buffer decision1->step3 No outcome2 Redox interference is less likely. Consider other mechanisms. decision1->outcome2 Yes step4 Run Dose-Response Assay step3->step4 decision2 Is activity abolished or significantly reduced? step4->decision2 outcome1 High Likelihood of Redox Interference decision2->outcome1 Yes decision2->outcome2 No

Caption: Workflow to diagnose redox-based assay interference.

Experimental Protocol:

  • Prepare Buffers: Prepare your standard assay buffer and a second buffer that is identical but lacks the reducing agent (e.g., DTT, TCEP).

  • Run Parallel Assays: Perform a full dose-response experiment for this compound in both the standard and the reducing-agent-free buffers.

  • Analyze Data: A significant decrease in potency (higher IC50) in the buffer without DTT may seem counterintuitive but can occur if the reduced (hydroquinone) form is less reactive in other interference mechanisms (like Michael addition). The key confirmatory step is the addition of catalase.

  • Catalase Rescue Experiment: To your standard assay buffer containing DTT, add catalase (typically 100-500 units/mL). Run a dose-response curve for this compound.

  • Interpret Results: If the addition of catalase significantly reduces or abolishes the compound's activity, it strongly suggests that the effect is mediated by the generation of hydrogen peroxide via redox cycling.[16]

Issue 2: Suspected False-Positive Due to Covalent Modification

If you suspect this compound is acting as a covalent modifier after being oxidized, use the following guide.

G cluster_1 Troubleshooting Covalent Modification start Initial Hit Observed step1 Perform pre-incubation experiment: Incubate enzyme with this compound, then dilute to measure activity start->step1 decision1 Does inhibition increase with pre-incubation time? step1->decision1 step2 Run activity assay with varying concentrations of a nucleophilic scavenger (e.g., Glutathione, GSH) decision1->step2 Yes outcome2 Covalent modification is less likely. Consider other mechanisms. decision1->outcome2 No decision2 Is potency significantly reduced in the presence of GSH? step2->decision2 outcome1 High Likelihood of Covalent Modification Interference decision2->outcome1 Yes decision2->outcome2 No confirm Confirm with orthogonal assay (e.g., Mass Spectrometry) outcome1->confirm

Caption: Workflow to diagnose covalent modification interference.

Experimental Protocol:

  • Pre-incubation with Target:

    • Incubate your target protein/enzyme with a high concentration of this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes).

    • After pre-incubation, dilute the mixture significantly (e.g., 100-fold) into the assay reaction solution to prevent further inhibition by the now-diluted compound. The reaction should be initiated by adding the substrate.

    • If the inhibition is time-dependent and not reversible upon dilution, this suggests covalent modification.

  • Competition with a Nucleophile:

    • Run a dose-response curve for this compound in your standard assay buffer.

    • Run parallel dose-response curves in the presence of increasing concentrations of a mild nucleophile like glutathione (GSH) (e.g., 100 µM, 1 mM).

    • A significant rightward shift in the IC50 curve in the presence of GSH indicates that GSH is competing with the target protein for reaction with the compound, which is characteristic of a covalent modifier.[10]

  • Confirmation with Orthogonal Methods: The most definitive way to confirm covalent binding is through biophysical methods like mass spectrometry, which can identify the specific residues on the protein that have been modified.[10]

Data on Naphthoquinone Interference

Table 1: Cytotoxicity of Naphthoquinone Derivatives in Cancer Cell Lines (Note: Cytotoxicity can be an indicator of underlying reactivity that also causes assay interference.)

CompoundCell LineIC50 (µM)Reference
Naphthoquinone Derivative 11HuCCA-10.15[17]
Naphthoquinone Derivative 11A5491.55[17]
Naphthoquinone Derivative 11HepG20.38[17]
Naphthoquinone Derivative 11MOLT-30.31[17]
5-acetoxy-1,4-naphthoquinoneIGROV-17.54[18]
2-pentoxy-1,4-naphthoquinoneIGROV-1>100 (low tox)[19]
Naphthoquinone Sulfonamide (PS09)Peritoneal Macrophages>100 (low tox)[20]

Table 2: Enzyme Inhibition by Naphthoquinone Derivatives (Note: Apparent enzyme inhibition can be an artifact of assay interference.)

CompoundTarget EnzymeIC50 (µM)Reference
Naphthoquinone Derivative 2Acetylcholinesterase (AChE)0.011[21]
Naphthoquinone Derivative 3Acetylcholinesterase (AChE)0.045[21]
Naphthoquinone Derivative 2Monoamine Oxidase B (MAO-B)0.018[21]
1,4-benzoquinoneProtein Disulfide Isomerase (PDI)15[7]
Naphthoquinone Sulfonamide (PS09)P2X7 Receptor0.008[20]

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential pathways by which this compound can interfere with a typical biochemical assay, leading to a false-positive result.

G cluster_0 Potential Interference Pathways of this compound cluster_1 Assay Components cluster_2 Interference Mechanisms cluster_3 Observed Artifacts This compound This compound (Hydroquinone form) Oxidation Oxidation (e.g., by O2) This compound->Oxidation Naphthoquinone This compound (Quinone form) Oxidation->Naphthoquinone Redox Redox Cycling Naphthoquinone->Redox reacts with Covalent Covalent Adduction (Michael Addition) Naphthoquinone->Covalent acts as Fluorescence Fluorescence (Intrinsic/Quenching) Naphthoquinone->Fluorescence may cause Enzyme Target Protein (e.g., Enzyme with Cys) Enzyme_Inactive Inactive Protein Enzyme->Enzyme_Inactive DTT Reducing Agent (e.g., DTT) DTT_Consumed DTT Depletion DTT->DTT_Consumed Fluorophore Reporter (e.g., Fluorophore) Signal_Artifact Altered Fluorescence Signal Fluorophore->Signal_Artifact Redox->DTT consumes ROS ROS Generation (H2O2, O2-) Redox->ROS generates Covalent->Enzyme modifies Fluorescence->Fluorophore affects ROS->Enzyme_Inactive (can cause) False_Positive False-Positive Result (Apparent Inhibition/Activation) DTT_Consumed->False_Positive Enzyme_Inactive->False_Positive Signal_Artifact->False_Positive

Caption: Potential pathways of this compound-mediated assay interference.

References

Technical Support Center: Optimizing Diospyrol Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing diospyrol dosage for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a bioactive naphthoquinone compound naturally found in various species of the Diospyros plant genus. Research suggests that this compound and its derivatives may possess several therapeutic properties, including anti-inflammatory, anticancer, neuroprotective, and anthelmintic activities.[1][2][3]

Q2: What is a typical starting dose for this compound in animal studies?

A2: Currently, there is limited published data on the in vivo dosage of purified this compound. Most studies have utilized extracts from Diospyros species. For instance, a methanolic extract of Diospyros cordifolia stem bark showed significant anti-inflammatory and analgesic effects in rats and mice at doses of 25 and 50 mg/kg body weight.[4][5] Another study on a methanolic extract of Diospyros melanoxylon roots in Swiss Albino mice used doses ranging from 50 mg/kg to 1000 mg/kg for a 90-day oral toxicity study without significant toxic effects.[6] When starting with purified this compound, it is crucial to begin with a much lower dose than those used for crude extracts and perform a dose-escalation study. A thorough literature review for compounds with similar structures can also provide guidance.

Q3: What is the reported toxicity or LD50 of this compound?

A3: There is a lack of specific LD50 data for purified this compound in common animal models. However, studies on extracts provide some indication of safety. The oral LD50 of a methanolic extract of Diospyros melanoxylon was estimated to be more than 2000 mg/kg in Swiss Albino mice.[6] Similarly, an aqueous extract of Diospyros kaki bark administered orally to mice at doses up to 2,000 mg/kg showed no toxic effects.[7] It is important to note that the toxicity of a purified compound can be significantly different from that of a crude extract. Therefore, conducting an acute toxicity study to determine the LD50 of purified this compound is highly recommended before proceeding with efficacy studies.

Q4: Which animal models are commonly used for studying the effects of this compound?

A4: The choice of animal model depends on the therapeutic area of interest. For anti-inflammatory studies, BALB/c mice are often used in models like carrageenan-induced paw edema.[2] For neuroprotective studies, rat models of Alzheimer's disease have been employed to evaluate related compounds like diospyrin.[4] For anticancer research, xenograft models using nude mice are a common approach to assess the efficacy of compounds on human tumor cells.

Q5: What are the known mechanisms of action for this compound?

A5: The precise mechanisms of action for this compound are still under investigation. However, studies on related compounds and extracts from Diospyros species suggest the involvement of several key signaling pathways. For its anti-inflammatory effects, this compound and its analogues are thought to modulate the NF-κB and MAPK signaling pathways. In the context of cancer, this compound may induce apoptosis through pathways involving BAX, Bcl-2, and caspases.

Troubleshooting Guide

Issue: Poor Solubility of this compound for In Vivo Administration

  • Question: My purified this compound is not dissolving in common aqueous vehicles like saline or PBS. What can I do?

  • Answer: this compound, like many naphthoquinones, is expected to have low water solubility. Here are some strategies to address this:

    • Co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol first, and then dilute the solution with saline or PBS.[7] Ensure the final concentration of the organic solvent is low (typically <5-10% for DMSO in intraperitoneal injections) to avoid vehicle-induced toxicity.[8]

    • Oil-based vehicles: For oral administration, you can try suspending or dissolving this compound in an oil-based vehicle like corn oil, sesame oil, or olive oil.[7]

    • Formulation strategies: Consider using formulation approaches such as creating a suspension with the aid of suspending agents (e.g., carboxymethylcellulose) or using cyclodextrins to enhance solubility.[9]

Issue: Unexpected Toxicity or Adverse Effects in Animals

  • Question: I'm observing unexpected toxicity (e.g., weight loss, lethargy) in my animals even at what I presumed to be a low dose of this compound. What should I do?

  • Answer: Unexpected toxicity can arise from several factors:

    • Vehicle Toxicity: Ensure that the vehicle you are using is not contributing to the toxicity. Run a control group that receives only the vehicle to assess its effects.

    • Dose and Route of Administration: The route of administration can significantly impact toxicity. Intraperitoneal (IP) injections often result in higher systemic exposure and potentially greater toxicity compared to oral gavage. Consider reducing the dose or switching to a different route of administration.

    • Compound Purity: Verify the purity of your this compound sample. Impurities from the isolation or synthesis process could be contributing to the observed toxicity.

    • Perform a Dose-Range Finding Study: Conduct a preliminary study with a wide range of doses to identify the maximum tolerated dose (MTD) in your specific animal model and strain.

Issue: Lack of Efficacy at Tested Doses

  • Question: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?

  • Answer: A lack of efficacy can be due to several factors related to the dosage and experimental design:

    • Insufficient Dose: The administered dose may be too low to reach therapeutic concentrations in the target tissue. A dose-escalation study is necessary to determine an effective dose range.

    • Poor Bioavailability: If administering orally, this compound may have low oral bioavailability, meaning only a small fraction of the dose reaches the systemic circulation. Consider investigating the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties. A different route of administration, such as intraperitoneal or intravenous injection, might be necessary.

    • Frequency of Administration: The dosing frequency may not be optimal to maintain therapeutic concentrations. Depending on the half-life of the compound, more frequent administration may be required.

    • Timing of Administration: The timing of drug administration relative to the disease induction or measurement of endpoints is critical. Optimize the treatment window based on the pathophysiology of your animal model.

Data Presentation

Table 1: In Vivo Dosages of Diospyros Extracts and Related Compounds

SubstanceAnimal ModelRoute of AdministrationDosage RangeObserved EffectReference
Methanolic Extract of Diospyros cordifoliaWistar RatsOral25 and 50 mg/kgAnti-inflammatory[4][5]
Methanolic Extract of Diospyros cordifoliaSwiss Albino MiceOral25 and 50 mg/kgAnalgesic[4][5]
Methanolic Extract of Diospyros melanoxylonSwiss Albino MiceOral50 - 1000 mg/kgNo significant toxicity in 90-day study[6]
Aqueous Extract of Diospyros kakiMiceOralUp to 2000 mg/kgNo acute toxicity[7]
Dinaphthothis compound G (from D. lotus extract)BALB/c MiceNot specifiedNot specifiedDose-dependent anti-inflammatory & analgesic effects[2]
Flavonoid Extract from Diospyros kakiRatsOral40 and 80 mg/kgNeuroprotective[3]

Table 2: Acute Toxicity Data for Diospyros Extracts

SubstanceAnimal ModelRoute of AdministrationLD50Reference
Methanolic Extract of Diospyros melanoxylonSwiss Albino MiceOral> 2000 mg/kg[6]
Aqueous Extract of Diospyros kakiMiceOralNot determined (no toxicity up to 2000 mg/kg)[7]

Note: Data for purified this compound is currently limited. The tables above summarize findings from studies on extracts and related compounds, which can serve as a starting point for dose-range finding studies with purified this compound.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice for Anti-Inflammatory Activity Assessment

This protocol is adapted from a study on a this compound-related compound and is a standard method for evaluating acute inflammation.[2]

  • Animals: Use male or female BALB/c mice (25-30 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Control group (vehicle only)

    • Positive control group (e.g., a known NSAID like indomethacin)

    • Treatment groups (different doses of this compound)

  • Drug Administration:

    • Prepare the this compound formulation. A suspension in 1% carboxymethylcellulose (CMC) or a solution in a vehicle containing a small amount of DMSO can be used.

    • Administer the vehicle, positive control, or this compound solution/suspension via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

Protocol 2: General Procedure for Oral Gavage in Mice

  • Preparation:

    • Accurately weigh the mouse to determine the correct volume of the substance to be administered.

    • Use a proper-sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent injury.

    • Measure the distance from the mouse's mouth to the last rib and mark the gavage needle to ensure it does not enter the stomach too deeply.

  • Restraint:

    • Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow the needle as it reaches the esophagus. Do not force the needle. If resistance is met, withdraw and try again.

    • Once the needle is in the esophagus to the predetermined depth, slowly administer the substance.

  • Post-Administration:

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Mandatory Visualizations

Diospyrol_Anti_Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK This compound This compound This compound->IKK Inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 AP-1_n AP-1 AP-1->AP-1_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_n->Inflammatory_Genes Induces AP-1_n->Inflammatory_Genes Induces

Caption: this compound's Anti-Inflammatory Signaling Pathways.

Experimental_Workflow_Diospyrol_Anti_Inflammatory_Study Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Control, Positive Control, this compound) Acclimatization->Grouping Administration Drug/Vehicle Administration (Oral Gavage or IP) Grouping->Administration Inflammation_Induction Carrageenan Injection (1 hour post-administration) Administration->Inflammation_Induction Measurement Paw Edema Measurement (0, 1, 2, 3, 4 hours) Inflammation_Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for In Vivo Anti-Inflammatory Screening.

References

Diospyrol Delivery Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diospyrol delivery systems. Our goal is to help you overcome common challenges in your experiments and improve the efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery challenging?

This compound is a polyhydroxybinaphthyl compound derived from plants of the Diospyros genus.[1][2][3] Its therapeutic potential, including anthelmintic and anticancer activities, is often limited by its poor aqueous solubility.[4] This low solubility can lead to low bioavailability and reduced efficacy, making the development of effective delivery systems crucial.

Q2: Which delivery systems are suitable for this compound?

Due to its hydrophobic nature, several delivery systems can be explored to enhance the solubility and bioavailability of this compound. These include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within the membrane.

  • Nanoparticles: Solid particles at the nanometer scale that can encapsulate or adsorb this compound, protecting it from degradation and improving its delivery to target sites.

  • Microemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactant that can solubilize this compound in the oil phase.[5]

Q3: What is a realistic encapsulation efficiency to expect for this compound in liposomes or nanoparticles?

For hydrophobic drugs like this compound, the encapsulation efficiency (EE) can vary significantly depending on the formulation and method used. Generally, an EE ranging from 50% to over 90% can be achieved with optimization.[6][7][8] Factors influencing EE include the drug-to-lipid/polymer ratio, the choice of lipids or polymers, and the preparation method.

Q4: How can I determine the encapsulation efficiency of this compound in my formulation?

The encapsulation efficiency is typically determined by separating the unencapsulated (free) drug from the drug-loaded delivery system. The amount of encapsulated drug is then quantified and expressed as a percentage of the total drug used. A common method involves the following steps:

  • Separation: Remove the unencapsulated this compound using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.

  • Quantification: Disrupt the delivery system (e.g., with a suitable solvent like methanol) to release the encapsulated this compound.

  • Analysis: Quantify the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

The formula for calculating encapsulation efficiency is: EE (%) = (Total Drug - Free Drug) / Total Drug * 100[9][10][11]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency

Symptoms:

  • Consistently low encapsulation efficiency (<50%) in your this compound-loaded liposomes or nanoparticles.

  • Precipitation of this compound during the formulation process.

Possible Causes and Solutions:

Cause Solution
Poor Solubility of this compound in the Organic Solvent Use a co-solvent system (e.g., chloroform:methanol) to ensure complete dissolution of this compound with the lipids or polymers before forming the delivery system.[12]
Suboptimal Drug-to-Carrier Ratio Systematically vary the ratio of this compound to lipid or polymer to find the optimal loading capacity. An excess of the drug can lead to precipitation.
Incorrect pH of the Aqueous Phase For liposomes, ensure the pH of the hydration buffer is compatible with both the lipids and this compound to avoid hydrolysis or degradation.
Inefficient Encapsulation Method For poorly soluble compounds like this compound, methods like thin-film hydration for liposomes or nanoprecipitation for nanoparticles are often effective.[6][13] Consider optimizing the parameters of your chosen method (e.g., hydration time, sonication energy).
Issue 2: Nanoparticle Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the nanoparticle suspension.

  • High Polydispersity Index (PDI > 0.3) in Dynamic Light Scattering (DLS) measurements.

  • Inconsistent particle size measurements.

Possible Causes and Solutions:

Cause Solution
Inadequate Stabilizer Concentration Ensure the concentration of your stabilizer (e.g., Poloxamer, PVA) is sufficient to coat the nanoparticle surface and provide steric or electrostatic stabilization.[14][15]
Inappropriate pH or Ionic Strength The pH and ionic strength of the suspension medium can affect the surface charge of the nanoparticles. Maintain a pH that promotes electrostatic repulsion between particles and avoid high ionic strength buffers that can cause charge shielding.[15][16]
Improper Storage Conditions Store nanoparticle suspensions at recommended temperatures (often 4°C) to minimize particle movement and aggregation. Avoid freezing, as this can lead to irreversible aggregation.[15]
Ostwald Ripening Over time, larger particles may grow at the expense of smaller ones. Using a co-stabilizer or ensuring a narrow initial particle size distribution can help mitigate this effect.[14]

Quantitative Data Summary

The following table summarizes typical quantitative data for different this compound delivery systems. Note that these are representative values and may vary depending on the specific formulation and experimental conditions.

Delivery SystemParameterTypical Value
Liposomes Particle Size (Z-average)100 - 200 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency (%)60 - 85%
In Vitro Release (at 24h)30 - 50%
Nanoparticles Particle Size (Z-average)150 - 300 nm
Polydispersity Index (PDI)< 0.3
Encapsulation Efficiency (%)70 - 95%
In Vitro Release (at 24h)40 - 60%
Microemulsions Droplet Size10 - 100 nm
Polydispersity Index (PDI)< 0.1
Drug Loading (%)0.1 - 5%
In Vitro Release (at 24h)> 90%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This method is suitable for encapsulating the hydrophobic this compound within the lipid bilayer.[7][13][17][18]

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity, sonicate the MLV suspension using a probe sonicator or in a bath sonicator.

  • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the final liposome suspension at 4°C.

Protocol 2: Determination of Encapsulation Efficiency by Ultracentrifugation

This protocol describes how to separate unencapsulated this compound from the liposomal formulation for quantification.

Materials:

  • This compound-loaded liposome suspension

  • Ultracentrifuge

  • HPLC or UV-Vis spectrophotometer

  • Methanol (or other suitable solvent to dissolve this compound and disrupt liposomes)

Procedure:

  • Place a known volume of the liposome suspension into an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1 hour) to pellet the liposomes.

  • Carefully collect the supernatant, which contains the unencapsulated (free) this compound.

  • Measure the concentration of this compound in the supernatant using a pre-validated HPLC or UV-Vis method. This is the amount of "Free Drug".

  • To determine the "Total Drug", take the same initial volume of the liposome suspension and add a sufficient amount of methanol to disrupt the liposomes and dissolve all the this compound.

  • Calculate the Encapsulation Efficiency using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.

Visualizations

experimental_workflow_liposomes start Start: Dissolve this compound, Phosphatidylcholine, Cholesterol in Chloroform:Methanol thin_film Form Thin Lipid Film (Rotary Evaporation) start->thin_film hydration Hydrate Film with PBS (Formation of MLVs) thin_film->hydration sonication Sonication (Size Reduction) hydration->sonication extrusion Extrusion through Polycarbonate Membrane sonication->extrusion final_product This compound-Loaded Liposomes extrusion->final_product

Caption: Experimental workflow for preparing this compound-loaded liposomes.

troubleshooting_low_ee start Low Encapsulation Efficiency check_solubility Is this compound fully dissolved in the organic phase? start->check_solubility optimize_ratio Is the drug-to-carrier ratio optimized? start->optimize_ratio check_method Is the encapsulation method appropriate for hydrophobic drugs? start->check_method solution1 Use co-solvents or increase solvent volume check_solubility->solution1 No solution2 Perform a drug-loading study with varying ratios optimize_ratio->solution2 No solution3 Consider alternative methods like thin-film hydration or nanoprecipitation check_method->solution3 No

Caption: Troubleshooting logic for low encapsulation efficiency.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates mtor mTOR akt->mtor cell_survival Cell Survival, Proliferation, Growth mtor->cell_survival This compound This compound This compound->pi3k inhibits

Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.[1][2][3][5][19][20][21]

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Diospyrol and Isodiospyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, natural products continue to be a vital source of novel therapeutic agents. Among these, the isomeric bisnaphthoquinones, Diospyrol and Isodiospyrin, derived from plants of the Diospyros genus, have garnered significant attention for their cytotoxic effects against various cancer cell lines. While structurally similar, emerging evidence indicates that they employ distinct mechanisms of action to induce cancer cell death. This guide provides an objective comparison of their anticancer performance, supported by available experimental data, detailed methodologies, and visual representations of their molecular pathways.

Quantitative Comparison of Cytotoxic Activity

Direct comparative studies of the half-maximal inhibitory concentration (IC50) values for this compound (often referred to as Diospyrin in literature) and Isodiospyrin under identical experimental conditions are limited. However, available data suggests their cytotoxic activities are comparable across several cancer cell lines.[1][2]

Below is a summary of the reported growth inhibitory (GI50) values for Diospyrin against a panel of human cancer cell lines. For Isodiospyrin, while specific IC50 values are not as readily available in the public domain, its activity is reported to be comparable to that of Diospyrin in several cancer cell lines including HCT-8 (colon), COLO-205 (colon), P-388 (lymphocytic leukemia), KB (nasopharyngeal), HEPA-3B (hepatoma), and HeLa (cervical).[1][2][3][4]

CompoundCell LineCancer TypeGI50 (µM)
DiospyrinHT-29Colon Cancer33.90[5]
DiospyrinHeLaCervical Carcinoma~100[6]
DiospyrinHL-60Acute Myeloblastic Leukemia> 100[6]
DiospyrinK-562Chronic Myelogenic Leukemia> 100[6]
DiospyrinMCF-7Breast Adenocarcinoma~100[6]
DiospyrinMalignant Skin MelanomaSkin Cancer0.82[6]
DiospyrinEpidermoid Laryngeal CarcinomaLaryngeal Cancer3.58[6]

Note: GI50 (Growth Inhibitory concentration 50) is the concentration of a drug that causes 50% inhibition of cell growth and is a common metric used in anticancer drug screening.

Mechanisms of Anticancer Action: A Tale of Two Pathways

The anticancer effects of Diospyrin and Isodiospyrin stem from their interference with critical cellular processes, albeit through different primary mechanisms.[7]

Isodiospyrin: A Direct Inhibitor of Human DNA Topoisomerase I

Isodiospyrin's primary mechanism of action is the inhibition of human DNA topoisomerase I (htopo I), a crucial enzyme for relieving torsional stress during DNA replication and transcription.[7][8] Unlike topoisomerase poisons like camptothecin, which stabilize the enzyme-DNA covalent complex, Isodiospyrin acts as a catalytic inhibitor.[9][10] It is believed to bind directly to the enzyme, preventing its access to the DNA substrate.[8][10] This inhibition of topoisomerase I leads to disruptions in DNA replication and transcription, ultimately triggering apoptosis.[3]

Isodiospyrin_Pathway Isodiospyrin Isodiospyrin Topoisomerase_I Human DNA Topoisomerase I Isodiospyrin->Topoisomerase_I Binds to and inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_I->DNA_Replication_Transcription Normally facilitates Apoptosis Apoptosis DNA_Replication_Transcription->Apoptosis Inhibition leads to

Isodiospyrin inhibits DNA Topoisomerase I, leading to apoptosis.

Diospyrin: A Multi-pronged Attack Through Oxidative Stress and Pathway Modulation

The anticancer activity of Diospyrin is more multifactorial and is primarily attributed to its ability to induce oxidative stress and modulate key signaling pathways.[7]

  • Induction of Reactive Oxygen Species (ROS): Diospyrin promotes the generation of reactive oxygen species within cancer cells.[11][12] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, which in turn triggers the intrinsic pathway of apoptosis.[11] This process involves the migration of Bax to the mitochondria and a decrease in the expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c.[11]

  • Inhibition of Pro-Survival Signaling Pathways: Diospyrin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that promotes inflammation, cell survival, and proliferation in cancer cells. By blocking this pathway, Diospyrin sensitizes cancer cells to apoptosis.[7] There is also evidence to suggest that Diospyrin and its analogues may modulate other pro-survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6]

Diospyrin_Pathway Diospyrin Diospyrin ROS Increased Reactive Oxygen Species (ROS) Diospyrin->ROS NFkB NF-κB Pathway Diospyrin->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Diospyrin->PI3K_Akt Modulates Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis NFkB->Apoptosis Pro-survival signaling inhibited PI3K_Akt->Apoptosis Pro-survival signaling modulated

Diospyrin induces apoptosis via ROS and inhibition of pro-survival pathways.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of research findings, detailed experimental methodologies are crucial. Below are outlines for key assays used to evaluate the anticancer activity of this compound and Isodiospyrin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound or Isodiospyrin. Include a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50/GI50 value.[7]

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound (this compound/Isodiospyrin) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (add DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50/GI50 Read_Absorbance->Calculate_IC50

General workflow for an MTT cell viability assay.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of apoptotic pathways.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to apoptosis-related proteins (e.g., cleaved caspases, Bax, Bcl-2).

Protocol Outline:

  • Cell Lysis: Treat cells with this compound or Isodiospyrin for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

  • Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins.

Conclusion

Both this compound and Isodiospyrin demonstrate significant potential as anticancer agents. While their overall cytotoxic potency appears to be in a similar range, their distinct mechanisms of action offer different therapeutic avenues. Isodiospyrin's targeted inhibition of DNA topoisomerase I suggests its potential as a specific enzyme inhibitor. In contrast, Diospyrin's ability to induce ROS and inhibit the pro-survival NF-κB pathway highlights its role as a modulator of cellular stress and signaling pathways.[7] Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy in various cancer types and to guide the future development of these promising natural compounds into effective cancer therapies.

References

A Comparative Analysis of the Cytotoxic Effects of Diospyrol and Plumbagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic properties of two naturally occurring naphthoquinones: Diospyrol and Plumbagin. Both compounds have demonstrated significant anticancer potential, and this document aims to objectively compare their performance based on available experimental data. The information is presented to assist researchers in evaluating their potential as therapeutic agents.

Overview of Cytotoxicity

This compound, a bisnaphthoquinone isolated from plants of the Diospyros genus, and Plumbagin, a naphthoquinone found in plants of the Plumbaginaceae, Droseraceae, and Ebenaceae families, have both been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action, while both leading to cell death, involve distinct signaling pathways.

Due to the limited availability of specific cytotoxicity data for this compound, this guide will utilize data from its closely related bisnaphthoquinonoid, Diospyrin , as a surrogate for comparative purposes. This relationship should be considered when interpreting the presented data.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Diospyrin and Plumbagin in various cancer cell lines.

Cell LineCancer TypeDiospyrin IC50 (µM)Plumbagin IC50 (µM)
A549Lung Carcinoma-3.2 - 10.3[1][2]
H292Lung Mucoepidermoid Carcinoma-7.3[2]
H460Large Cell Lung Cancer-6.1[2]
SGC-7901Gastric Adenocarcinoma-19.12
MKN-28Gastric Adenocarcinoma-13.64
AGSGastric Adenocarcinoma-10.12
MCF-7Breast Adenocarcinoma>100[3]0.06 - 2.86
Caco-2Colorectal Adenocarcinoma-<1 (approx.)
SPC212Malignant Mesothelioma-2.27
DLD-1Colorectal Adenocarcinoma-46.62
HepG2Hepatocellular Carcinoma-48.35
HL-60Acute Promyelocytic Leukemia>100[3]-
K-562Chronic Myelogenous Leukemia>100[3]-
HeLaCervical Carcinoma>100[3]-
MG-63Osteosarcoma-15.9 (µg/mL)
A375Melanoma-2.79
SK-MEL-28Melanoma-3.87

Note: A lower IC50 value indicates a higher cytotoxic potency. The data for Diospyrin is limited in the publicly available literature.

Mechanisms of Action: A Comparative Overview

Both Diospyrin and Plumbagin induce cancer cell death primarily through the induction of apoptosis and modulation of the cell cycle. However, the upstream signaling pathways they influence appear to differ.

Diospyrin: Induction of Apoptosis via Caspase Activation and Oxidative Stress

The cytotoxic effect of Diospyrin is predominantly mediated through the intrinsic and extrinsic pathways of apoptosis.[3] Key mechanistic features include:

  • Caspase Activation: Diospyrin and its derivatives have been shown to activate key executioner caspases, namely Caspase-3 and Caspase-8, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]

  • Generation of Reactive Oxygen Species (ROS): The induction of oxidative stress through the generation of ROS is another critical component of Diospyrin's cytotoxic mechanism. This increase in ROS can lead to cellular damage and trigger apoptotic signaling.

Plumbagin: A Multi-faceted Approach to Cytotoxicity

Plumbagin exhibits a broader range of reported mechanisms, targeting multiple signaling pathways to induce cell death and inhibit proliferation. These include:

  • Apoptosis Induction: Plumbagin induces apoptosis through both mitochondrial-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways. It has been shown to modulate the expression of Bcl-2 family proteins and activate caspases.

  • Cell Cycle Arrest: Plumbagin can arrest the cell cycle at various phases, including G1 and S-G2/M, thereby preventing cancer cell proliferation.

  • ROS Generation: Similar to Diospyrin, Plumbagin is a potent inducer of ROS, which plays a crucial role in its anticancer activity.

  • Modulation of Key Signaling Pathways: Plumbagin has been reported to interfere with several critical signaling pathways that are often dysregulated in cancer, including:

    • NF-κB Pathway: Inhibition of the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.

    • JNK Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, which can lead to apoptosis.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the comparative mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Diospyrin_Signaling_Pathway Diospyrin Diospyrin ROS ↑ Reactive Oxygen Species (ROS) Diospyrin->ROS Caspase8 Caspase-8 Activation Diospyrin->Caspase8 Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Diospyrin-induced apoptotic signaling pathway.

Plumbagin_Signaling_Pathway Plumbagin Plumbagin ROS ↑ Reactive Oxygen Species (ROS) Plumbagin->ROS NFkB NF-κB Inhibition Plumbagin->NFkB JNK JNK Activation Plumbagin->JNK CellCycle Cell Cycle Arrest (G1, S-G2/M) Plumbagin->CellCycle Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis JNK->Apoptosis Proliferation ↓ Proliferation CellCycle->Proliferation

Caption: Plumbagin's multi-target cytotoxic mechanisms.

Experimental Workflow

Cytotoxicity_Workflow cluster_workflow Comparative Cytotoxicity Experimental Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Cancer Cell Culture treatment Treatment with This compound or Plumbagin (Varying Concentrations) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis cellcycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cellcycle data Data Acquisition (Spectrophotometry, Flow Cytometry) mtt->data apoptosis->data cellcycle->data analysis Comparative Analysis (IC50, Apoptosis %, Cell Cycle Distribution) data->analysis

Caption: Workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following are standardized protocols for the key experiments cited in the evaluation of this compound and Plumbagin cytotoxicity.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Plumbagin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or Plumbagin at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by the stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound or Plumbagin as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • PI Staining: Add PI solution (e.g., 50 µg/mL final concentration) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion

Both this compound (as represented by Diospyrin) and Plumbagin are promising natural compounds with significant cytotoxic effects against cancer cells. Plumbagin appears to have a broader and more extensively studied mechanism of action, targeting multiple key signaling pathways involved in cancer cell proliferation and survival. The available data suggests that Plumbagin exhibits higher potency across a wider range of cancer cell lines compared to the reported data for Diospyrin.

Further research is warranted to elucidate the specific cytotoxic profile and mechanisms of this compound to enable a more direct and comprehensive comparison. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies. This information is intended to aid researchers in the rational design of future experiments and in the evaluation of these compounds as potential anticancer drug candidates.

References

A Comparative Analysis of the Antimicrobial Activities of Diospyrol and 7-Methyljuglone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two naphthoquinones, diospyrol and 7-methyljuglone. Both compounds have demonstrated significant antimicrobial potential, and this document aims to present a side-by-side analysis of their efficacy based on available experimental data. The information is intended to assist researchers in evaluating these compounds for further investigation and potential development as novel antimicrobial agents.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and 7-methyljuglone against a range of microorganisms as reported in various studies. It is important to note that these values are compiled from different sources and experimental conditions may have varied, warranting caution in direct comparisons.

MicroorganismThis compound MIC (µg/mL)7-Methyljuglone MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus400[1]15.6[2][3][4]
Streptococcus pyogenes1.56 - 50Not available
Streptococcus pneumoniae1.56 - 50Not available
Mycobacterium tuberculosisNot available0.5 - 3.74
Gram-Negative Bacteria
Escherichia coliNot available15.6[2][3][4]
Salmonella typhi25 - 100Not available
Fungi
Candida albicans6.25[5]Not available

Mechanisms of Action

This compound: The antimicrobial action of this compound is attributed to its ability to inhibit bacterial DNA gyrase.[6][7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By targeting the N-terminal domain of the GyrB subunit, this compound disrupts the enzyme's function, leading to the inhibition of bacterial growth.[6][7] This mechanism is distinct from that of other known gyrase inhibitors like quinolones.[6][7]

7-Methyljuglone: The antimicrobial activity of 7-methyljuglone is believed to stem from its ability to disrupt the bacterial electron transport chain.[9] This interference with cellular respiration leads to a decrease in or cessation of electron flow, ultimately impacting the bacterium's energy production. Additionally, studies on the related compound juglone suggest that it can cause significant damage to the bacterial cell membrane, leading to the leakage of intracellular components and metabolic impairment.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial activity of compounds like this compound and 7-methyljuglone, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (this compound or 7-methyljuglone) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculum Preparation: A standardized microbial inoculum is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension. Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) control wells are included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plates are inverted and incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Measurement of Inhibition Zones: Following incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the microorganism's susceptibility to the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of the antimicrobial activity of this compound and 7-methyljuglone.

Antimicrobial_Evaluation_Workflow cluster_preparation Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Stock Solutions (this compound & 7-Methyljuglone) MIC_Assay Broth Microdilution (Determine MIC) Compound_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Measure Zone of Inhibition) Compound_Prep->Disk_Diffusion Microbe_Prep Prepare Standardized Microbial Inoculum Microbe_Prep->MIC_Assay Microbe_Prep->Disk_Diffusion Data_Collection Record MIC Values & Zone Diameters MIC_Assay->Data_Collection Disk_Diffusion->Data_Collection Comparison Compare Antimicrobial Activity Data_Collection->Comparison

Caption: Workflow for antimicrobial activity comparison.

Conclusion

Both this compound and 7-methyljuglone exhibit promising antimicrobial activities, albeit through different proposed mechanisms of action. The available data suggests that 7-methyljuglone may have a broader spectrum of activity, particularly against Gram-negative bacteria and Mycobacterium tuberculosis. This compound, on the other hand, has shown notable activity against certain Gram-positive bacteria and fungi. The inhibition of DNA gyrase by this compound presents an interesting target for the development of new antibacterial agents.

It is crucial to emphasize that the presented data is a compilation from various studies, and a definitive comparison would require a head-to-head evaluation of these compounds under identical experimental conditions against a standardized panel of microorganisms. Further research is warranted to fully elucidate their mechanisms of action, potential for synergy with existing antibiotics, and their in vivo efficacy and safety profiles. This guide serves as a foundational resource for researchers interested in pursuing the potential of these natural compounds in the fight against infectious diseases.

References

A Comparative Analysis of the Antioxidant Capacities of Diospyrol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of natural compounds with therapeutic potential, both diospyrol, a bis-naphthalene derivative found in plants of the Diospyros genus, and resveratrol, a well-studied stilbenoid present in grapes and other fruits, have garnered attention for their antioxidant properties. This guide provides a comparative overview of their antioxidant capacities, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.

While extensive research has quantified the antioxidant prowess of resveratrol, a notable gap exists in the scientific literature regarding the specific antioxidant capacity of isolated this compound. This guide will present the robust data available for resveratrol and juxtapose it with the current understanding of the antioxidant activities of extracts from Diospyros species and related naphthalene compounds, thereby offering a comprehensive, albeit indirect, comparison.

Quantitative Antioxidant Capacity: A Comparative Overview

Table 1: In Vitro Antioxidant Capacity of Resveratrol and Diospyros Species Extracts

Compound/Extract Assay IC50 / Activity Value Reference
Resveratrol DPPH Radical Scavenging~48.6 µM[1]
ABTS Radical Scavenging2.86 µg/mL (~12.5 µM)[1]
ABTS Radical Scavenging2 µg/mL (~8.8 µM)[1]
ORAC23.12 µmol TE/g[2]
Diospyros Species Extracts
Diospyros kaki (Methanol Extract)DPPH Radical ScavengingIC50: 0.11 mg/mL[3]
Diospyros malabarica (Methanol Extract)DPPH Radical ScavengingIC50: 9.16 µg/mL[4][5]
Diospyros discolor (Bark Methanol Extract)DPPH Radical ScavengingIC50: 45.78 µg/mL[6]
Diospyros lotus (Fruit Extract)DPPH Radical ScavengingIC50: 1.45 mg/mL[7]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant potency. TE = Trolox Equivalents.

Experimental Protocols for Key Antioxidant Assays

The following are detailed methodologies for the common in vitro antioxidant capacity assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The DPPH radical has a deep violet color in solution and absorbs light at approximately 517 nm. When it is reduced by an antioxidant, its color changes to a pale yellow, and the absorbance decreases.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compound (e.g., resveratrol) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

  • Principle: The ABTS radical cation, which has a blue-green color, is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases. The absorbance is typically measured at 734 nm.

  • Procedure:

    • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of the test compound are added to the ABTS•+ solution.

    • After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

    • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Principle: A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce the oxidation of a fluorescent probe (e.g., fluorescein). This oxidation leads to a loss of fluorescence over time. Antioxidants present in the sample quench the peroxyl radicals, thereby preserving the fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Procedure:

    • The test compound is mixed with the fluorescent probe in a multi-well plate.

    • The peroxyl radical generator (AAPH) is added to initiate the reaction.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

    • The area under the curve (AUC) is calculated for the sample, a blank, and a standard antioxidant (usually Trolox).

    • The ORAC value is expressed as Trolox equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants. The intensity of the blue color is proportional to the antioxidant capacity and is measured by the change in absorbance at 593 nm.

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

    • The FRAP reagent is pre-warmed to 37°C.

    • The test sample is added to the FRAP reagent, and the absorbance is measured at 593 nm after a specified time.

    • A standard curve is prepared using a known concentration of Fe²⁺, and the results are expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Antioxidant Action

Resveratrol's Antioxidant Signaling Pathways

Resveratrol exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, but a significant part of its activity is attributed to the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense system.[6] Key pathways include:

  • Nrf2-ARE Pathway: Resveratrol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.[6]

  • SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a deacetylase that plays a crucial role in cellular stress resistance and longevity. SIRT1 can deacetylate and activate transcription factors like FOXO, which in turn upregulate antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase.[4]

  • Modulation of Kinase Pathways: Resveratrol can influence various protein kinase signaling cascades, including the mitogen-activated protein kinase (MAPK) and AMP-activated protein kinase (AMPK) pathways, which are involved in the cellular response to oxidative stress.[6]

Resveratrol_Antioxidant_Pathway Resveratrol Resveratrol Nrf2 Nrf2 Resveratrol->Nrf2 Activates SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes FOXO FOXO SIRT1->FOXO Deacetylates & Activates FOXO->AntioxidantEnzymes Upregulates AMPK->SIRT1 Activates

Resveratrol's antioxidant signaling pathways.
Antioxidant Mechanisms of Compounds from Diospyros Species

While specific signaling pathways for this compound are not well-documented, studies on extracts from Diospyros species and other isolated naphthalene derivatives suggest that their antioxidant effects are also mediated through multiple mechanisms. The phenolic hydroxyl groups present in the chemical structure of this compound and other naphthalene derivatives are key to their free radical scavenging activity.[8] The antioxidant activity of compounds from Diospyros is generally attributed to their ability to:

  • Donate hydrogen atoms or electrons to neutralize free radicals, a mechanism common to phenolic antioxidants.

  • Activate cellular antioxidant enzymes , similar to the action of other phytochemicals.

  • Modulate oxidative stress-related pathways , although the specific pathways for this compound require further investigation.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the in vitro antioxidant capacity of a compound involves several key steps, from sample preparation to data analysis.

Experimental_Workflow A Sample Preparation (e.g., Isolation of this compound/Resveratrol) B Selection of Antioxidant Assays (DPPH, ABTS, ORAC, FRAP) A->B C Preparation of Reagents and Standard Solutions B->C D Assay Execution (Incubation, Absorbance/Fluorescence Reading) C->D E Data Collection and Analysis D->E F Calculation of Antioxidant Capacity (e.g., IC50, Trolox Equivalents) E->F

In vitro antioxidant capacity assessment workflow.

Conclusion

Resveratrol is a well-characterized antioxidant with a substantial body of evidence supporting its free-radical scavenging and cell-signaling modulating activities. Its antioxidant capacity has been quantified using a variety of standardized assays, and its mechanisms of action are increasingly understood.

In contrast, while extracts from Diospyros species, the botanical source of this compound, exhibit significant antioxidant activity, there is a clear lack of published data on the specific in vitro antioxidant capacity of isolated this compound. The antioxidant effects of these extracts are attributed to a complex mixture of phytochemicals, including various phenolic compounds.

Therefore, a direct and quantitative comparison of the antioxidant capacity of this compound and resveratrol is not possible at present. This guide highlights the need for further research to isolate and characterize the antioxidant properties of this compound using standardized assays. Such studies would be invaluable for the scientific and drug development communities to fully understand the therapeutic potential of this natural compound and to enable a direct comparison with well-established antioxidants like resveratrol.

References

A Comparative Study of Diospyrol and Other Naphthoquinones: Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of diospyrol with other prominent naphthoquinones: plumbagin, juglone, and lawsone. The objective is to present a clear, data-driven overview of their relative potencies and mechanisms of action in key therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Comparative Biological Activity: Quantitative Data

The following tables summarize the in vitro efficacy of this compound, plumbagin, juglone, and lawsone across various biological assays. It is important to note that the data presented is compiled from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Activity (IC₅₀ Values in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Cancer Cell LineDiospyrinPlumbaginJugloneLawsone
Human Breast Cancer
MCF-7~100[1]13.64[2]--
Human Lung Cancer
A549-3.2, 10.3[3][4]4.72, 9.47[5][6]>50[7]
NCI-H460-6.1[3]--
Human Prostate Cancer
LNCaP----
Human Pancreatic Cancer
PANC-1--21.25[8]-
BxPC-3--21.05[8]-
MIA PaCa-2--5.05[9]-
Human Gastric Cancer
SGC-7901-19.12[2]--
Human Cervical Cancer
HeLa~100[1]---
Human Leukemia
HL-60>100[1]---
K-562>100[1]---

Note: Diospyrin is a bisnaphthoquinonoid derived from this compound.

Antimicrobial Activity (MIC Values in µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

MicroorganismThis compoundPlumbaginJugloneLawsone
Gram-Positive Bacteria
Staphylococcus aureus-1.56, 5[10][11]0.006 (mg/mL)[12]-
Gram-Negative Bacteria
Pseudomonas aeruginosa--35[13]-
Fungi
Candida albicans-0.78, 5[10][11]0.003 (mg/mL)[12]-
Anti-inflammatory Activity

Direct IC₅₀ values for anti-inflammatory activity are less commonly reported in a standardized manner. However, studies have demonstrated the potent anti-inflammatory effects of these compounds. For instance, lawsone has been shown to significantly reduce paw edema in animal models at doses of 100 and 200 mg/kg. Similarly, diospyros extracts have shown significant anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, plumbagin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[15][16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).[17]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16]

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animal Grouping: Randomly divide animals (e.g., Wistar rats) into groups (n=6 per group): control (vehicle), positive control (e.g., indomethacin 10 mg/kg), and test compound groups (various doses).[19]

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound, plumbagin, juglone, and lawsone.

This compound: Induction of Apoptosis

Diospyrin, a derivative of this compound, induces apoptosis in cancer cells through the mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to caspase activation and subsequent cell death.

Diospyrol_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway.
Plumbagin: Inhibition of NF-κB Signaling

Plumbagin exerts its anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Plumbagin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Plumbagin Plumbagin Plumbagin->IKK Inhibits DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Plumbagin's inhibition of the NF-κB pathway.
Juglone: Quorum Sensing Inhibition in P. aeruginosa

Juglone demonstrates antimicrobial activity by interfering with the Pseudomonas quinolone signal (PQS) quorum sensing system in P. aeruginosa, which regulates virulence factor production and biofilm formation.[3][8][9]

Juglone_QS_Inhibition Juglone Juglone PqsR PqsR Receptor Juglone->PqsR Inhibits PQS_synthesis PQS Synthesis (pqsABCDE) PqsR->PQS_synthesis Activates Virulence Virulence Factors (Pyocyanin, Biofilm) PQS_synthesis->Virulence Leads to

Juglone's inhibition of P. aeruginosa quorum sensing.
Lawsone: Anti-inflammatory Action via COX Inhibition

Lawsone's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Lawsone_COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzyme->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotes Lawsone Lawsone Lawsone->COX_Enzyme Inhibits

Lawsone's inhibition of the cyclooxygenase pathway.

Conclusion

This compound and the compared naphthoquinones—plumbagin, juglone, and lawsone—exhibit a diverse range of potent biological activities. While plumbagin and juglone show remarkable anticancer and antimicrobial efficacy at low micromolar concentrations, this compound and its derivatives also demonstrate significant cytotoxic effects, albeit at higher concentrations in some reported studies. Lawsone stands out for its anti-inflammatory properties. The mechanisms underlying these activities are multifaceted, often involving the modulation of key signaling pathways related to cell survival, inflammation, and microbial communication. This comparative guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, providing a foundation for further investigation into the therapeutic potential of these fascinating natural compounds.

References

Diospyrol's Anticancer Efficacy: A Comparative Analysis Against Conventional Chemotherapeutics in Select Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer mechanisms of Diospyrol and its derivatives against the conventional chemotherapeutic agents, doxorubicin and cisplatin. This analysis focuses on their effects on specific cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HL-60 (acute promyelocytic leukemia).

This compound, a naturally occurring bis-naphthoquinonoid compound, and its synthetic derivatives have demonstrated significant potential as anticancer agents.[1] Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, key enzymes in the apoptotic pathway, and the modulation of critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways. In contrast, doxorubicin, an anthracycline antibiotic, primarily works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. Cisplatin, a platinum-based drug, forms DNA adducts, which triggers DNA damage responses and subsequently induces apoptosis.

This guide synthesizes available in-vitro data to offer a comparative perspective on the cytotoxic and apoptotic effects of these compounds. It is important to note that the data presented is compiled from various studies, and a direct head-to-head comparison under identical experimental conditions is limited. Therefore, the quantitative data should be interpreted with consideration for potential inter-study variability.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound derivatives, doxorubicin, and cisplatin in MCF-7, HeLa, and HL-60 cell lines.

Table 1: Comparative IC50 Values in MCF-7 (Breast Adenocarcinoma) Cell Line

CompoundIC50 (µM)Reference
Diospyrin (D1)>100[2]
Diospyrin Diethyl Ether (D7)2.5[2]
Doxorubicin0.5 - 1.5[3]

Table 2: Comparative IC50 Values in HeLa (Cervical Carcinoma) Cell Line

CompoundIC50 (µM)Reference
Diospyrin (D1)100[2]
Diospyrin Diethyl Ether (D7)1.0[2]
Cisplatin5 - 10[4]

Table 3: Comparative IC50 Values in HL-60 (Acute Promyelocytic Leukemia) Cell Line

CompoundIC50 (µM)Reference
Diospyrin (D1)>100[2]
Diospyrin Diethyl Ether (D7)0.8[2]
Doxorubicin0.1 - 0.5[5]

Mechanism of Action: A Visual Comparison

The signaling pathways targeted by this compound, doxorubicin, and cisplatin leading to apoptosis are distinct. The following diagrams illustrate these mechanisms.

Diospyrol_Pathway This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Modulation Caspase_Activation Caspase Activation (Caspase-3, -8) This compound->Caspase_Activation PI3K_Akt->Caspase_Activation MAPK_ERK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound's Proposed Anticancer Signaling Pathway

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's Mechanism of Action

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts DNA_Repair_Inhibition Inhibition of DNA Repair DNA_Adducts->DNA_Repair_Inhibition DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response DNA_Repair_Inhibition->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Cisplatin's Mechanism of Action

Experimental Protocols

To facilitate the validation and further investigation of the anticancer properties of these compounds, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample. This protocol focuses on the detection of Bcl-2 family proteins and caspases.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for these experimental validations.

Experimental_Workflow cluster_invitro In-Vitro Studies Cell_Culture Cancer Cell Lines (MCF-7, HeLa, HL-60) Treatment Compound Treatment (this compound, Doxorubicin, Cisplatin) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

General Experimental Workflow

References

A Comparative Guide to the Efficacy of Diospyrin Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive investigation of natural products. Among these, compounds derived from the Diospyros genus, notably the bisnaphthoquinonoid diospyrin, have shown significant promise. This guide provides a comparative analysis of the preclinical efficacy of diospyrin and its synthetic derivatives, offering a valuable resource for researchers in oncology and drug development. The data presented herein is collated from studies evaluating these compounds in various cancer models, with a focus on providing clear, quantitative comparisons and detailed experimental methodologies.

Comparative Cytotoxicity of Diospyrin Derivatives

The anticancer activity of diospyrin and its synthetic derivatives has been evaluated across a panel of human cancer cell lines. A significant finding is that synthetic modifications to the parent diospyrin molecule can dramatically enhance its cytotoxic potency. An acetylamine derivative of diospyrin (referred to as compound 4 ) has emerged as a particularly potent analogue.

Below is a summary of the 50% growth inhibition (GI50) values for diospyrin (1 ) and its acetylamine derivative (4 ) in various human cancer cell lines, demonstrating the enhanced efficacy of the derivative.

Table 1: Comparative In Vitro Efficacy of Diospyrin (1) and its Acetylamine Derivative (4) [1][2]

Cell LineCancer TypeGI50 (μM) - Diospyrin (1)GI50 (μM) - Acetylamine Derivative (4)
HT-29Colon Carcinoma33.901.96
MCF-7Breast Adenocarcinoma> 5022.80
MDA-MB-435SMelanoma21.6013.90
A-549Lung Carcinoma> 5025.10
IMR-32Neuroblastoma> 5021.40
SF-295Glioblastoma26.1017.60
PC-3Prostate Adenocarcinoma> 5025.90
OVCAR-5Ovarian Carcinoma> 5020.10
SK-MEL-5Melanoma31.8018.30
U-87 MGGlioblastoma> 5023.40
DU-145Prostate Carcinoma> 5028.50
786-ORenal Cell Carcinoma> 5029.30
SiHaCervical Carcinoma> 5026.70

Data sourced from a study by Hazra et al., where a panel of diospyrin derivatives were assessed.[1][2]

Other studies have qualitatively confirmed the superior efficacy of synthetic derivatives, particularly the diethyl ether derivative (D7), which was found to be the most effective among a series of derivatives (D7>D3>D2>D1) in inducing apoptosis in leukemia, breast, and cervical cancer cell lines.[3]

In Vivo Antitumor Efficacy

The promising in vitro results of the acetylamine derivative 4 were further validated in a preclinical in vivo model.

Table 2: In Vivo Efficacy of Acetylamine Derivative (4) in a Xenograft Model [1]

Cancer ModelCompoundDosageEfficacy MetricResult
HT-29 Xenograft (Nod-Scid Mice)Acetylamine Derivative (4)4 mg/kg/dayTumor Volume Reduction~86-91%

This significant reduction in tumor volume highlights the potential of this derivative as a lead molecule for further development.[1] In other studies, total flavonoids from Diospyros kaki leaves (PLF) have also demonstrated notable in vivo activity, inhibiting liver tumor growth in H22 tumor-bearing mice by up to 49.35%.[4][5]

Mechanism of Action: Induction of Apoptosis

Diospyrin derivatives primarily exert their anticancer effects by inducing apoptosis (programmed cell death) through the mitochondrial pathway. This is initiated by a significant increase in intracellular Reactive Oxygen Species (ROS).

G Mechanism of Action for Diospyrin Derivatives cluster_drug Drug Action cluster_cell Cellular Response Diospyrin_Derivative Diospyrin Derivative (e.g., Acetylamine Derivative 4) ROS ↑ Reactive Oxygen Species (ROS) (~2.5-3 fold increase) Diospyrin_Derivative->ROS Induces Mito_Potential ↓ Mitochondrial Membrane Potential (Δψm) ROS->Mito_Potential Causes Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Leads to Bax_Bcl2->Cyto_C Promotes Caspase3 ↑ Caspase-3 Activation Cyto_C->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptotic pathway induced by diospyrin derivatives.

Treatment of HT-29 cells with the acetylamine derivative 4 resulted in a 2.5 to 3-fold increase in ROS generation, a corresponding decrease in mitochondrial membrane potential, and an increased Bax/Bcl-2 ratio.[1] This cascade culminates in the activation of executioner caspase-3, leading to apoptotic cell death.[1][3] While some diospyrin analogues are also suggested to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, the direct induction of oxidative stress appears to be a primary mechanism.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for the key assays used to determine the efficacy of diospyrin derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration of the drug that inhibits cell growth by 50% (GI50/IC50).

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours for attachment.

    • Drug Treatment: Expose cells to serial dilutions of the diospyrin derivatives for a specified period (e.g., 48-72 hours). Include a vehicle-only control.

    • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50/IC50 value from the dose-response curve.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Diospyrin Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Dissolve Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine GI50/IC50 read->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins like Bcl-2, Bax, and cleaved caspase-3.

  • Procedure:

    • Cell Lysis: Treat cells with the diospyrin derivative for a specified time, then harvest and lyse the cells in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry is used to quantify the protein expression levels relative to the loading control.

Conclusion

The evidence strongly suggests that synthetic derivatization of diospyrin is a viable strategy for enhancing its anticancer properties. The acetylamine derivative (4 ) and the diethyl ether derivative (D7 ) have demonstrated significantly greater cytotoxicity than the parent compound across numerous cancer cell lines. The primary mechanism of action involves the induction of ROS-mediated mitochondrial apoptosis. The robust in vivo efficacy of the acetylamine derivative in a colon cancer xenograft model further underscores its potential as a lead compound for the development of new chemotherapeutic agents. Further research should focus on the pharmacokinetic and toxicological profiling of these lead derivatives to advance them toward clinical evaluation.

References

Synergistic Potential of Diospyrol in Combination with Conventional Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to increasing interest in the synergistic potential of natural compounds when combined with conventional chemotherapeutic agents. Diospyrol, a bis-naphthoquinone derived from plants of the Diospyros genus, has demonstrated notable anticancer properties.[1] This guide provides a comparative overview of the synergistic effects of this compound and related compounds from Diospyros species when used in combination with the well-established anticancer drugs doxorubicin, cisplatin, and paclitaxel. While direct clinical data on this compound combinations is limited, preclinical evidence suggests a promising avenue for enhancing the efficacy of standard cancer treatments.

Overview of Synergistic Potential

Natural products are a significant source of new anticancer drugs.[1] this compound and its analogues have been identified as promising "lead molecules" for chemotherapy due to their pro-apoptotic and anticancer activities.[1][2] The primary rationale for combining this compound with conventional anticancer drugs lies in the potential for synergistic or additive effects, which could lead to enhanced tumor cell killing, a reduction in drug resistance, and potentially lower dose-related toxicities of chemotherapy.[3]

Synergistic Effects with Doxorubicin

Evidence from preclinical studies suggests that extracts from Diospyros species can enhance the cytotoxic effects of doxorubicin. One study demonstrated that persimmon leaf extract (PLE) from Diospyros kaki and its galloylated homologs significantly increased the cytotoxicity of doxorubicin in A549 lung adenocarcinoma cells.[4][5] This synergistic effect was attributed to the inhibition of the ATM (ataxia telangiectasia mutated) activity during the DNA damage response induced by doxorubicin, leading to the abrogation of the G2/M checkpoint.[5]

Quantitative Data:

While specific IC50 and Combination Index (CI) values for pure this compound in combination with doxorubicin are not available in the reviewed literature, the following table summarizes the conceptual findings for Diospyros kaki extract.

Combination AgentCancer Cell LineObserved EffectPotential Mechanism
Diospyros kaki Leaf ExtractA549 (Lung Adenocarcinoma)Increased Doxorubicin CytotoxicityInhibition of ATM-dependent checkpoint activation

Interaction with Cisplatin

Direct studies on the synergistic anticancer effects of this compound and cisplatin are lacking. However, research on Diospyros lotus has shown a protective effect against cisplatin-induced testicular damage and oxidative stress in rats.[6] While this study focused on toxicity mitigation rather than synergistic cancer cell killing, it highlights a significant interaction between a Diospyros species and cisplatin. The reduction of cisplatin-induced oxidative stress by Diospyros lotus suggests that a combination therapy could potentially reduce the side effects of cisplatin, a major limiting factor in its clinical use.[6] Further research is needed to determine if this interaction also translates to a synergistic or additive effect on cancer cells.

Potential Synergy with Paclitaxel

There is currently no direct experimental data on the synergistic effects of this compound in combination with paclitaxel. However, the general principle of combining natural compounds with taxane-based chemotherapy is an active area of research.[7] Natural compounds can enhance the efficacy of paclitaxel through various mechanisms, including the promotion of apoptosis and overcoming drug resistance.[7][8] Given that this compound is known to induce apoptosis in cancer cells, it is plausible that it could act synergistically with paclitaxel.[9]

Molecular Mechanisms of Action

The anticancer effects of this compound and its analogues are multifaceted, making them strong candidates for combination therapies.[3]

  • Induction of Apoptosis: this compound and its derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspases 3 and 8.[3][9]

  • Generation of Reactive Oxygen Species (ROS): As naphthoquinones, these compounds can generate ROS, leading to oxidative stress and cell death.[3][10] This can be synergistic with drugs whose efficacy is enhanced by increased oxidative stress.

  • Topoisomerase I Inhibition: The related compound, isodiospyrin, inhibits human DNA topoisomerase I, an enzyme also targeted by other chemotherapeutics.[3][11]

These mechanisms provide a strong rationale for combining this compound with doxorubicin (induces DNA damage), cisplatin (forms DNA adducts), and paclitaxel (stabilizes microtubules), as they target different cellular processes, potentially leading to a more potent anticancer effect.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound with anticancer drugs, based on established protocols for related compounds.[3]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound in combination with an anticancer drug and to calculate the IC50 and Combination Index (CI).

Materials:

  • Cancer cell line of interest

  • 96-well microplates

  • This compound and anticancer drug (Doxorubicin, Cisplatin, or Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the selected anticancer drug in a complete culture medium.

  • Treatment: Treat the cells with a matrix of drug concentrations in a "checkerboard" format, including each drug alone and in combination at various ratios. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Subsequently, remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[12][13] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and anticancer drug

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound, the anticancer drug, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To investigate the effect of the combination treatment on the expression of key proteins involved in cell signaling pathways (e.g., apoptosis, cell cycle regulation).

Materials:

  • Cancer cell line of interest

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p53) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Synergistic Mechanisms and Workflows

The following diagrams illustrate the conceptual signaling pathways and experimental workflows described in this guide.

Synergistic_Anticancer_Mechanisms cluster_drugs Combination Therapy cluster_effects Cellular Effects This compound This compound ROS ↑ Reactive Oxygen Species This compound->ROS Apoptosis ↑ Apoptosis This compound->Apoptosis Topoisomerase_Inhibition Topoisomerase I Inhibition This compound->Topoisomerase_Inhibition Anticancer_Drug Doxorubicin / Cisplatin / Paclitaxel Anticancer_Drug->Apoptosis DNA_Damage ↑ DNA Damage Anticancer_Drug->DNA_Damage Microtubule_Stabilization ↑ Microtubule Stabilization Anticancer_Drug->Microtubule_Stabilization ROS->Apoptosis Cancer_Cell_Death Synergistic Cancer Cell Death Apoptosis->Cancer_Cell_Death DNA_Damage->Apoptosis Microtubule_Stabilization->Apoptosis Topoisomerase_Inhibition->Apoptosis

Caption: Potential synergistic mechanisms of this compound and anticancer drugs.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with this compound, Anticancer Drug, and Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western ic50_ci Calculate IC50 & CI (Chou-Talalay) viability->ic50_ci apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp conclusion Determine Synergy and Elucidate Mechanism ic50_ci->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: Workflow for evaluating synergistic effects in vitro.

Conclusion and Future Directions

The available preclinical data, although limited, suggests that this compound and related compounds from the Diospyros genus are promising candidates for combination chemotherapy. The demonstrated synergy of Diospyros kaki extract with doxorubicin provides a strong rationale for further investigation. Future research should focus on conducting rigorous in vitro and in vivo studies to generate quantitative data on the synergistic effects of pure this compound with doxorubicin, cisplatin, and paclitaxel across a panel of cancer cell lines. Elucidating the precise molecular mechanisms underlying these potential synergistic interactions will be crucial for the clinical translation of these findings.

References

A Head-to-Head Comparison of Diospyrol and Diospyrin Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two closely related naphthoquinones: Diospyrol and Diospyrin. This document summarizes available quantitative data, details experimental methodologies for key bioactivity assays, and visualizes the known signaling pathways.

This compound and Diospyrin are naturally occurring compounds predominantly found in plants of the Diospyros genus, which have long been a focal point in traditional medicine. Modern scientific investigation has delved into their pharmacological potential, revealing a spectrum of biological activities. While both compounds exhibit promising anticancer, anti-inflammatory, and antioxidant properties, a direct head-to-head comparison in the scientific literature is limited. This guide consolidates the existing data to offer a comparative overview and facilitate further research and development.

At a Glance: Comparative Bioactivities

While direct comparative studies are scarce, the available data suggests that both this compound and Diospyrin are potent bioactive molecules. Diospyrin has been more extensively studied, with a clearer understanding of its mechanisms of action.

BioactivityThis compoundDiospyrin
Anticancer Data on pure this compound is limited. A related compound, dinaphthothis compound G, shows significant activity.Demonstrates cytotoxic effects through induction of oxidative stress and inhibition of the NF-κB pathway.[1]
Anti-inflammatory Dinaphthothis compound G, a derivative, significantly reduces paw edema in animal models.[2]Inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines by modulating the p38 MAPK and NF-κB signaling pathways.[3]
Antioxidant Extracts of Diospyros species containing this compound show potent antioxidant activity.[4][5]While antioxidant properties are attributed to it, specific quantitative data is less available compared to its other bioactivities.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and Diospyrin. It is important to note that the data is sourced from different studies and direct comparisons of potency should be made with caution.

Table 1: Anticancer Activity
CompoundCell Line/ModelAssayIC50 / EffectReference
Diospyrin Not SpecifiedCytotoxicity47.40 ppm[1][6]
Diospyrin Diethyl Ether (Derivative) Human cancer cell linesCytotoxicityMore effective than Diospyrin[7]
Dinaphthothis compound G (this compound Derivative) NCI-H226, HepG2, A498, MDR2780ADAnticancerExhibited potential[8]
Table 2: Anti-inflammatory Activity
CompoundModelAssayQuantitative DataReference
Diospyrin LPS-induced RAW 264.7 macrophagesNO ProductionSignificant inhibition (57.35% at 10 µM)[3]
Diospyrin LPS-induced RAW 264.7 macrophagesCytokine Production (MCP-1)Significant reduction (61.22% of control at 10 µM)[3]
Diospyrin LPS-induced RAW 264.7 macrophagesCytokine Production (MIP-1β)Significant reduction (67.74% of control at 10 µM)[3]
Diospyrin LPS-induced RAW 264.7 macrophagesCytokine Production (IL-10)Significant reduction (11.32% of control at 10 µM)[3]
Dinaphthothis compound G (this compound Derivative) Carrageenan-induced paw edema in micePaw Edema Attenuation55.23% reduction after 4 hours[2]
Dinaphthothis compound G (this compound Derivative) Histamine-induced paw edema in micePaw Edema Attenuation78.34% reduction[2]
Table 3: Antioxidant Activity
Compound/ExtractAssayIC50 ValueReference
Methanol Extract of Diospyros malabarica Bark DPPH Radical Scavenging9.16 µg/ml[4][5]
Methanol Extract of Diospyros malabarica Bark Nitric Oxide Radical Scavenging13.21 µg/ml[4][5]
Methanol Extract of Diospyros malabarica Bark Superoxide Radical Scavenging25.27 µg/ml[4][5]
Methanol Extract of Diospyros malabarica Bark Lipid Peroxidation Inhibition17.33 µg/ml[4][5]
Diospyros lotus Leaf Extract DPPH Radical ScavengingEnhanced with enzymatic conversion[9][10]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways through which Diospyrin exerts its bioactivities. The mechanism of action for this compound is less defined, and further research is required for a detailed pathway visualization.

Diospyrin_Anticancer_Pathway Diospyrin Diospyrin ROS ↑ Reactive Oxygen Species (ROS) Diospyrin->ROS NFkB_Inhibition NF-κB Inhibition Diospyrin->NFkB_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_ROS Apoptosis DNA_Damage->Apoptosis_ROS Pro_Survival_Genes ↓ Pro-survival Gene Expression NFkB_Inhibition->Pro_Survival_Genes Apoptosis_NFkB Apoptosis Pro_Survival_Genes->Apoptosis_NFkB

Anticancer mechanism of Diospyrin.

Diospyrin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ER_Stress ER Stress TLR4->ER_Stress Ca_Release ↑ Intracellular Ca²⁺ ER_Stress->Ca_Release p38_MAPK p38 MAPK Phosphorylation Ca_Release->p38_MAPK CHOP_Fas ↑ CHOP & Fas mRNA Expression p38_MAPK->CHOP_Fas Inflammatory_Mediators ↓ Inflammatory Mediators (NO, Cytokines) CHOP_Fas->Inflammatory_Mediators Diospyrin Diospyrin Diospyrin->p38_MAPK Inhibits Diospyrin->CHOP_Fas Inhibits

Anti-inflammatory mechanism of Diospyrin.

Experimental Protocols

This section provides a summary of the methodologies used in the key experiments cited for evaluating the bioactivities of this compound and Diospyrin.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Diospyrin or this compound) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation: The mixture is incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

Both this compound and Diospyrin exhibit significant bioactivities that warrant further investigation for their therapeutic potential. Diospyrin has been more thoroughly characterized, with established mechanisms for its anticancer and anti-inflammatory effects. While data for this compound is less specific, related compounds show considerable promise.

The primary gap in the current knowledge is the lack of direct, head-to-head comparative studies of this compound and Diospyrin under identical experimental conditions. Such studies would be invaluable for elucidating their relative potencies and therapeutic indices. Future research should focus on isolating pure this compound and performing comprehensive bioactivity profiling against a panel of cancer cell lines and in various inflammatory and oxidative stress models, directly comparing its efficacy with that of Diospyrin. Furthermore, elucidating the specific molecular targets and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of Diospyrol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical, including Diospyrol, is a critical component of laboratory safety and environmental responsibility. The primary source of information for safe handling and disposal is the Safety Data Sheet (SDS), which manufacturers are required to provide.[1] This guide outlines the necessary steps and information required to manage and dispose of chemical waste safely.

Key Information for Chemical Disposal

Before disposal, key information must be gathered from the chemical's SDS. This data is crucial for characterizing the waste and determining the appropriate disposal pathway. The table below summarizes the essential information to look for within the SDS.

Information CategorySDS SectionRelevance to Disposal
Hazard Identification Section 2: Hazards IdentificationProvides hazard pictograms and statements (e.g., Flammable, Corrosive, Toxic). This is the first step in waste characterization.
Handling and Storage Section 7: Handling and StorageDetails requirements for safe storage, including incompatibilities.[2] This information is critical for segregating waste to prevent dangerous reactions in storage.
Personal Protection Section 8: Exposure Controls/Personal ProtectionSpecifies the necessary Personal Protective Equipment (PPE) such as gloves, goggles, and lab coats to be worn when handling the chemical and its waste.[3]
Physical/Chemical Data Section 9: Physical and Chemical PropertiesIncludes information like pH and flash point, which helps classify the waste (e.g., corrosive, ignitable).
Stability/Reactivity Section 10: Stability and ReactivityLists incompatible materials and conditions to avoid, which is crucial for preventing accidental reactions when collecting and storing waste.[2]
Disposal Considerations Section 13: Disposal ConsiderationsProvides specific recommendations for disposal.[1] While not always exhaustive, this section offers critical guidance and may refer to local, state, and federal regulations.

General Protocol for Chemical Waste Disposal

This protocol provides a step-by-step methodology for the safe segregation, containment, and disposal of a laboratory chemical like this compound.

1. Waste Characterization and Segregation:

  • Objective: To identify the hazards associated with the chemical waste.
  • Procedure:
  • Consult the Safety Data Sheet (SDS) for the specific this compound product.
  • Identify its properties: Is it flammable, corrosive, reactive, or toxic?
  • Based on this information, determine the appropriate waste stream. Never mix incompatible wastes .[4] For example, acids should be stored separately from bases, and oxidizers from organic compounds.[2]

2. Waste Containerization:

  • Objective: To safely contain the chemical waste pending disposal.
  • Procedure:
  • Select a waste container that is chemically compatible with this compound. For instance, do not store acids in metal containers.[5] The original container is often a suitable choice if it is in good condition.[2]
  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6]
  • Keep the container closed except when adding waste.[2][4]

3. Labeling of Waste:

  • Objective: To clearly identify the contents of the waste container for safety and regulatory compliance.
  • Procedure:
  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[7]
  • The label must include:
  • The words "Hazardous Waste".[2]
  • The full chemical name(s) of all constituents (no abbreviations or formulas).[1][6]
  • The approximate percentage of each constituent.
  • The date accumulation started.
  • The relevant hazard characteristics (e.g., flammable, corrosive).

4. Temporary Storage in the Laboratory:

  • Objective: To store the waste safely within the laboratory until it is collected.
  • Procedure:
  • Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA).[2]
  • The SAA should be near the point of generation and under the control of laboratory personnel.
  • Ensure secondary containment is used for all liquid hazardous waste to contain potential spills.[4]
  • Store incompatible waste streams in separate secondary containment bins.[8]

5. Arranging for Disposal:

  • Objective: To ensure the final disposal is handled by authorized personnel in compliance with all regulations.
  • Procedure:
  • Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[4]
  • Do not dispose of chemical waste down the sink or in the regular trash unless explicitly permitted by your institution's EHS office and local regulations for that specific chemical.[4][7]
  • Empty chemical containers must also be managed properly. Typically, they must be triple-rinsed, with the first rinsate collected as hazardous waste.[4][6] The empty, rinsed container can then be disposed of in the regular trash after the label has been defaced.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical.

G cluster_prep Preparation Phase cluster_accum Waste Accumulation Phase cluster_dispose Disposal Phase cluster_no Improper Disposal A Obtain Chemical & Safety Data Sheet (SDS) B Review SDS Sections 2, 7, 8, 13 (Hazards, Handling, PPE, Disposal) A->B Crucial First Step C Select Compatible & Labeled Waste Container B->C Characterize Waste I Sink or Trash Disposal (Unauthorized) B->I AVOID D Add Waste to Container in Satellite Accumulation Area C->D E Keep Container Closed Use Secondary Containment D->E F Container is Full or Waste is No Longer Needed E->F G Contact Institutional EHS for Waste Pickup Request F->G H EHS Collects Waste for Proper Off-site Disposal G->H

Caption: Logical workflow for the safe and compliant disposal of laboratory chemical waste.

Final Recommendation: The safe and legal disposal of laboratory chemicals is a paramount responsibility for all researchers. Always prioritize safety and compliance. If there is any uncertainty regarding the proper disposal of this compound or any other chemical, contact your institution's Environmental Health and Safety (EHS) department for guidance. They are the definitive resource for waste management procedures at your facility.[7][8]

References

Safeguarding Your Research: Essential Protocols for Handling Diospyrol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe laboratory handling of Diospyrol. This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known toxicological properties of this compound and the general safety protocols for the chemical class to which it belongs: naphthoquinones. Naphthoquinones are known to be oxidizing agents and can cause irritation.[1] Therefore, caution and adherence to stringent safety measures are paramount.

Immediate Safety and Handling Protocols

When working with this compound, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance.
Eye and Face Protection Safety goggles or a face shieldMust be worn at all times to protect against dust particles and potential splashes.
Respiratory Protection NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.
Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in the event of accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned. Prepare all required equipment and reagents.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of this compound powder within the chemical fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If preparing solutions, add the powder slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area in the fume hood after use.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, wipes, and weighing paper) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: Label waste containers with "Hazardous Waste," the chemical name "this compound," and any other required institutional information.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound waste down the drain or in regular trash.

Toxicological Data

Limited quantitative toxicological data for this compound is available. The following table summarizes the existing information.

TestSpeciesRoute of AdministrationResultsReference
Eye IrritationRabbitOcularCaused eye toxicity[1]

Note: This data is from a preliminary study and may not be fully representative of all toxicological effects.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines a general procedure for the preparation of a stock solution of this compound.

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., DMSO, ethanol)

    • Calibrated balance

    • Spatula

    • Volumetric flask

    • Pipettes

    • Vortex mixer or sonicator

  • Procedure:

    • Don all required PPE and work within a certified chemical fume hood.

    • Calculate the required mass of this compound to achieve the desired concentration and volume.

    • Carefully weigh the this compound powder onto weighing paper using a calibrated balance.

    • Transfer the powder to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Gently swirl the flask to aid dissolution. If necessary, use a vortex mixer or sonicator.

    • Once the powder is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Label the stock solution clearly with the chemical name, concentration, solvent, and date of preparation.

    • Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature).

Cellular Effects of Naphthoquinones

While specific signaling pathways for this compound have not been extensively characterized, the general mechanism of action for naphthoquinones involves their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage.

Naphthoquinone_MoA This compound This compound (Naphthoquinone) RedoxCycling Redox Cycling This compound->RedoxCycling Enzymatic Reduction/ Auto-oxidation ROS Reactive Oxygen Species (ROS) Generation RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (e.g., DNA, proteins, lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: General mechanism of action for naphthoquinones like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diospyrol
Reactant of Route 2
Diospyrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.